2-Bromo-4'-Fluorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPRFGMOLQJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501906 | |
| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-46-6 | |
| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4'-Fluorobenzophenone: Synthesis, Properties, and Applications
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, halogenated benzophenones serve as pivotal structural motifs and versatile synthetic intermediates. Among these, 2-Bromo-4'-Fluorobenzophenone emerges as a compound of significant interest. Its unique substitution pattern—a bromine atom ortho to the carbonyl bridge and a fluorine atom on the adjacent phenyl ring—imparts a distinct combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of the bromo and fluoro substituents offers multiple avenues for synthetic elaboration, making it a valuable building block for complex molecular architectures.
Synthesis of this compound: A Mechanistic Approach
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond that constitutes the ketone backbone.[1][2]
The Underlying Chemistry: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The Lewis acid activates the acyl halide, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired aryl ketone.[4]
A plausible synthetic route to this compound involves the acylation of fluorobenzene with 2-bromobenzoyl chloride.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of the isomeric 4-bromo-4'-fluorobenzophenone and serves as a representative procedure.[5]
Materials:
-
Fluorobenzene
-
2-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a nitrogen inlet, stirrer, and reflux condenser, add fluorobenzene and 2-bromobenzoyl chloride.
-
Cool the mixture to 0°C using an ice bath.
-
Gradually add anhydrous aluminum chloride to the cooled mixture with stirring.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature.[6] Its key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 573-46-6 | [6][7] |
| Molecular Formula | C₁₃H₈BrFO | [6][7] |
| Molecular Weight | 279.1 g/mol | [6][7] |
| Appearance | Solid | [6] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the seven aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a ketone carbonyl signal around 195 ppm. Signals for the carbon attached to fluorine would show a characteristic doublet due to C-F coupling. Aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to bromine also identifiable.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretching of the ketone.[8] Aromatic C-H stretching would be observed in the 3000-3100 cm⁻¹ region, and C-F and C-Br stretching vibrations would appear at lower wavenumbers (around 1250 cm⁻¹ and 700 cm⁻¹, respectively).[8]
Caption: Key expected spectroscopic features of this compound.
Applications in Research and Development
The synthetic utility of this compound lies in the reactivity of its functional groups, making it a valuable building block in medicinal chemistry and organic synthesis.
A Versatile Scaffold in Drug Discovery
Halogenated phenols and their derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[9][10] The bromine atom in this compound can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.[10] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[9]
This structural motif is found in compounds designed as:
-
Kinase Inhibitors: As a key intermediate for potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR).[9]
-
Enzyme Inhibitors: Derivatives have shown activity against enzymes such as carbonic anhydrase and acetylcholinesterase.[9][10]
Caption: Relationship between the structure and applications of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data for related compounds like 4-fluorobenzophenone and 2-bromo-4-fluorophenol indicate that it should be handled with care.[11] It is likely to be an irritant to the skin, eyes, and respiratory system.[12]
Recommended Precautions:
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
This compound stands as a synthetically valuable compound with significant potential in the development of novel therapeutics and functional materials. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The distinct reactivity conferred by its halogen substituents provides a versatile platform for molecular elaboration. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized building blocks is poised to grow, further solidifying the importance of this compound in the synthetic chemist's toolkit.
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- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?
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- Benchchem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
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2-Bromo-4'-Fluorobenzophenone CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4'-Fluorobenzophenone, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into its properties, synthesis, and applications, particularly within the pharmaceutical industry.
Core Identification and Physicochemical Properties
This compound is a halogenated aromatic ketone with the chemical formula C₁₃H₈BrFO. Its unique structure, featuring a bromine atom on one phenyl ring and a fluorine atom on the other, makes it a valuable building block in organic synthesis.
CAS Number: 573-46-6[1]
Molecular Formula: C₁₃H₈BrFO
Molecular Weight: 279.1 g/mol [1]
A thorough understanding of its physical properties is paramount for its effective use in synthesis and process development.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Boiling Point | 166.8 °C | [2] |
| Melting Point | Not available | |
| Density | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the 8 aromatic protons.
-
¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon (δ > 190 ppm) and the aromatic carbons. The carbon attached to the bromine atom will be influenced by the "heavy atom effect," potentially shifting it upfield more than expected based on electronegativity alone.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other significant peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of halogen atoms.
Synthesis and Chemical Reactivity
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction . This well-established method provides a direct and efficient means of forming the diaryl ketone structure.
Conceptual Synthesis Workflow:
Caption: Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel with a suitable solvent (e.g., dichloromethane) and fluorobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
Acyl Chloride Addition: Add 2-bromobenzoyl chloride dropwise to the cooled mixture while maintaining the temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
The bromine and fluorine substituents on the aromatic rings provide reactive handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Applications in Drug Discovery and Development
Benzophenone-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities. The presence of halogen atoms, such as bromine and fluorine, can enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity.
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in various pharmaceutical intermediates. For instance, fluorobenzophenone derivatives are key intermediates in the synthesis of drugs like Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of such complex molecules often involves multi-step processes where halogenated benzophenones serve as crucial starting materials.
The reactivity of the bromine and fluorine atoms allows for the strategic introduction of various functional groups, making this compound a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.
Safety, Handling, and Storage
Hazard Identification (based on related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a benzophenone core and halogen substituents provides a versatile platform for the construction of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. Further investigation into its specific applications and the full characterization of its properties will undoubtedly continue to enhance its value to the scientific community.
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- 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem.
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- 2-bromo-4-fluorobenzophenone [573-46-6]. Chemsigma.
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- Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD..
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- News - 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermedi
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A Comprehensive Spectroscopic Guide to 2-Bromo-4'-Fluorobenzophenone
Introduction: The Molecular Blueprint
In the landscape of pharmaceutical and materials science, substituted benzophenones serve as critical scaffolds and synthetic intermediates. 2-Bromo-4'-Fluorobenzophenone (CAS No. 573-46-6) is a prime example, incorporating a unique arrangement of electron-withdrawing and sterically influential substituents that dictate its reactivity and potential applications.[1][2] The precise structural confirmation of such molecules is not merely an academic exercise; it is the foundational requirement for ensuring purity, predicting reactivity, and guaranteeing reproducible outcomes in drug development and chemical synthesis.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond a simple presentation of data, delving into the causality behind the observed spectral features and outlining the self-validating protocols required for robust and reliable characterization.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of NMR is predicated on its ability to resolve constitutional isomers. For a molecule like this compound, a Friedel-Crafts acylation synthesis could potentially yield isomers depending on the site of substitution.[3] NMR provides unambiguous proof of the "2-Bromo" and "4'-Fluoro" substitution pattern through the distinct chemical shifts and coupling (splitting) patterns of the aromatic protons and carbons. The electronegativity of the halogen substituents and the anisotropic effect of the carbonyl group create a unique electronic environment for each nucleus, resulting in a characteristic spectral fingerprint.[4][5]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust protocol is essential for generating reproducible and accurate NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for benzophenones and has a well-defined residual solvent peak.[3]
-
Internal Standard: Add Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference standard for both ¹H and ¹³C spectra.[5][6]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Spectrometer Tuning: The instrument must be tuned to the correct frequency for the specific probe and sample, and the magnetic field must be "shimmed" to optimize its homogeneity, ensuring sharp, symmetrical peaks.
-
Spectral Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For ¹³C analysis, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet, simplifying the spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the two substituted aromatic rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet of Doublets (dd) | 2H | H-2', H-6' |
| ~ 7.2 - 7.7 | Multiplet | 4H | H-3, H-4, H-5, H-6 |
| ~ 7.1 - 7.2 | Triplet (t) or dd | 2H | H-3', H-5' |
-
Fluorophenyl Ring (Primed Protons): The protons on the 4'-fluorophenyl ring (H-2'/H-6' and H-3'/H-5') are chemically equivalent due to symmetry. The protons ortho to the fluorine (H-3'/H-5') will appear as a triplet or doublet of doublets due to coupling with both the fluorine atom and the adjacent ortho protons. The protons ortho to the carbonyl group (H-2'/H-6') will be deshielded and appear further downfield.
-
Bromophenyl Ring (Unprimed Protons): The four adjacent protons on the 2-bromophenyl ring will give rise to a complex multiplet pattern. The lack of symmetry and the varying electronic effects of the bromine atom and the carbonyl group prevent simple first-order splitting patterns.
¹³C NMR Spectrum: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 194 - 196 | C=O | Carbonyl carbons are highly deshielded and appear significantly downfield.[4] |
| ~ 165 (d, ¹JCF ≈ 255 Hz) | C-4' | Carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF). |
| ~ 120 - 140 | Aromatic CH & C-Br, C-1, C-1' | The remaining 11 aromatic carbons reside in this region. |
| ~ 122 | C-2 (ipso-Br) | The "heavy atom effect" of bromine shields the directly attached carbon, shifting it upfield relative to what would be expected based on electronegativity alone.[7] |
-
Key Signals: The most diagnostic signal is the carbonyl carbon, which is unambiguously found at the low-field end of the spectrum (~160-220 ppm).[4] The carbon attached to the fluorine (C-4') will appear as a doublet with a very large coupling constant, which is a definitive marker for the C-F bond.
Part 2: Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a modern, efficient method for analyzing solid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to apply firm, consistent contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Perform a baseline correction and label the significant absorption peaks.
Caption: Workflow for ATR-FTIR Analysis.
IR Spectrum: Analysis and Interpretation
The IR spectrum is dominated by a few key vibrational bands that confirm the molecular architecture.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1660 - 1640 | Strong | Conjugated Ketone C=O Stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 1230 - 1210 | Strong | C-F Stretch |
| ~ 1100 - 1000 | Medium | C-Br Stretch |
| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |
-
The Carbonyl Signature: The most prominent feature in the spectrum is the strong absorption band for the conjugated C=O group, expected around 1650 cm⁻¹.[8] Its position confirms the presence of the ketone and its conjugation with the aromatic rings.
-
Halogen Vibrations: The C-F and C-Br stretching vibrations are also important, though they appear in the more crowded "fingerprint" region of the spectrum.[9] The presence of a strong band around 1220 cm⁻¹ is highly indicative of the C-F bond.
Part 3: Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique that separates the analyte from impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample travels through a capillary column, separating the target compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Mass Spectrum: Analysis and Interpretation
The mass spectrum reveals the molecular mass and the tell-tale isotopic signature of bromine.
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 278 / 280 | ~1:1 | [M]⁺, Molecular Ion |
| 183 / 185 | ~1:1 | [C₇H₄BrO]⁺ |
| 123 | High | [C₇H₄FO]⁺ |
| 105 | High | [C₇H₅O]⁺ |
| 95 | High | [C₆H₄F]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
-
The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units ([M]⁺ at 278 and [M+2]⁺ at 280). This pattern is definitive proof of the presence of a single bromine atom in the molecule.
-
Key Fragmentation Pathways: In EI-MS, benzophenones typically fragment at the bonds adjacent to the carbonyl group. The primary fragmentation pathways involve the formation of stable acylium ions.
Caption: Proposed Fragmentation of this compound.
Conclusion: A Unified Structural Verdict
The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques.
-
NMR establishes the definitive connectivity of the carbon and hydrogen framework, confirming the 2- and 4'- substitution pattern.
-
IR provides rapid confirmation of the essential functional groups, most notably the conjugated carbonyl moiety.
-
MS confirms the elemental composition (C₁₃H₈BrFO) via the molecular weight and unambiguously verifies the presence of a single bromine atom through its characteristic isotopic signature.
Together, these methods provide a comprehensive, self-validating dataset that confirms the molecule's identity with a high degree of certainty, fulfilling the rigorous standards required for research and development in the chemical and pharmaceutical industries.
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An In-Depth Technical Guide to 2-Bromo-4'-Fluorobenzophenone as a Versatile Building Block in Organic Synthesis
Abstract
2-Bromo-4'-fluorobenzophenone is a trifunctional synthetic building block of significant strategic value to the fields of medicinal chemistry and materials science. Possessing a ketone, an aryl bromide, and a fluorinated aromatic ring, this molecule offers three distinct points for chemical modification, enabling the construction of complex molecular architectures. The sterically hindered ortho-bromine atom provides a handle for modern cross-coupling reactions, the ketone functionality allows for a host of classical transformations, and the electron-withdrawing 4-fluorophenyl moiety imparts desirable physicochemical properties, such as metabolic stability and enhanced binding interactions. This guide provides an in-depth analysis of the synthesis of this compound and explores its utility in key synthetic transformations, supported by field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic route. This compound (CAS 573-46-6) has emerged as a preeminent building block due to the orthogonal reactivity of its functional groups.
-
The Aryl Bromide: The bromine atom, positioned ortho to the carbonyl bridge, is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals.[1]
-
The Ketone Carbonyl: The benzophenone core provides a robust ketone functionality. This electrophilic center is amenable to nucleophilic attack, enabling chain elongation, the introduction of new stereocenters, and conversion into other functional groups such as alcohols, alkenes, and heterocycles.
-
The Fluorinated Ring: The fluorine atom on the second aromatic ring is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to protein targets through favorable electrostatic interactions.
This unique combination makes this compound a powerful tool for generating libraries of complex molecules for biological screening and for the targeted synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
| Property | Value |
| CAS Number | 573-46-6[2] |
| Molecular Formula | C₁₃H₈BrFO |
| Molecular Weight | 279.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 63-67 °C |
Synthesis of this compound: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride.[3][4] This reaction relies on the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich fluorobenzene ring.
Mechanism and Rationale
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5] Fluorobenzene is used as the reaction partner; the fluorine atom is an ortho-, para-directing group, but due to steric hindrance from the bulky acylium ion and the bromine on the other ring, acylation occurs predominantly at the para-position, yielding the desired 4'-fluoro isomer with high selectivity.
Visualizing the Synthesis Workflow
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
-
Setup: To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition: Evacuate and backfill the vial with nitrogen or argon. Add a degassed 10:1 mixture of toluene and water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography on silica gel to yield the coupled biaryl product.
This reaction forms a C-N bond between the aryl bromide and an amine, a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [6][7] Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, making it more nucleophilic for coupling.
-
Catalyst System: Similar to Suzuki coupling, specialized palladium/ligand systems are necessary to facilitate the reaction, especially with less nucleophilic amines or sterically hindered substrates. [8]
Grignard Reagent Formation and Subsequent Reactions
The aryl bromide can be converted into a Grignard reagent, a potent carbon nucleophile. However, the presence of the ketone presents a challenge, as the Grignard reagent, once formed, can react with the starting material.
Self-Validating Protocol: Barbier-Type Conditions
To circumvent this issue, a Barbier-type reaction is employed, where the aryl bromide is reacted with magnesium in the presence of the electrophile. [9]This ensures that the Grignard reagent is formed in low concentration and reacts immediately with the electrophile, minimizing self-condensation.
Protocol: Barbier Reaction with an Aldehyde
-
Setup: In a flame-dried flask under argon, place magnesium turnings (1.5 eq) and a crystal of iodine (to activate the magnesium surface).
-
Reagent Addition: Add a solution of this compound (1.0 eq) and an aldehyde (e.g., hexanal, 1.2 eq) in anhydrous THF dropwise to the magnesium suspension. [10]3. Initiation & Reaction: Gentle warming or sonication may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. Once initiated, maintain a steady reflux by controlling the rate of addition. Stir for an additional 1-2 hours after the addition is complete.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers, concentrate, and purify by column chromatography to yield the tertiary alcohol.
Nucleophilic Addition to the Carbonyl Group
The ketone can be selectively targeted, leaving the aryl bromide intact for subsequent cross-coupling. A common transformation is the reduction to a secondary alcohol.
Protocol: Reduction with Sodium Borohydride
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition is exothermic.
-
Reaction: After the addition, remove the ice bath and stir at room temperature for 1-2 hours.
-
Workup: Quench the reaction by slowly adding water, then acidify with 1M HCl to destroy excess NaBH₄.
-
Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to yield (2-bromophenyl)(4-fluorophenyl)methanol, which can be used directly in the next synthetic step.
Case Study: Synthesis of a Benzofuran Scaffold
Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals. [6]this compound is an excellent precursor for their synthesis via a two-step sequence involving reduction followed by an intramolecular Ullmann-type coupling.
Data Summary for Benzofuran Synthesis
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Carbonyl Reduction | NaBH₄, Methanol | >95% |
| 2 | Intramolecular C-O Coupling | CuI, L-Proline, K₂CO₃, DMSO | 70-85% |
This sequence highlights the power of orthogonal reactivity: the ketone is addressed first under standard conditions, and then the aryl bromide is used to construct the heterocyclic ring under palladium- or copper-catalyzed conditions.
Summary and Future Outlook
This compound is more than a simple intermediate; it is a versatile platform for the efficient construction of complex molecules. Its three distinct functional handles allow for a modular and convergent approach to synthesis. The protocols and rationale described herein provide a robust framework for its utilization. Future applications will likely see this building block employed in the synthesis of novel covalent inhibitors, advanced materials for organic electronics, and as a key fragment in DNA-encoded library synthesis, further cementing its role as an indispensable tool in modern organic chemistry.
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CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde . Google Patents.
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An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate . Jingye.
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres . Nature Communications via PMC - NIH.
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An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4'-Fluorobenzophenone
Abstract
2-Bromo-4'-Fluorobenzophenone is a key bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its unique electronic and steric profile, conferred by the ortho-bromine substituent, the para-fluorine atom, and the central benzophenone core, offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[1][2] This guide provides an in-depth analysis of the synthesis, core reactivity, and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 573-46-6) is a polysubstituted aromatic ketone.[3] The molecule's reactivity is dictated by three primary regions: the electrophilic carbonyl carbon, the carbon-bromine bond on the ortho-substituted ring, and the two aromatic systems. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the steric hindrance and reactivity of the bromine atom, creates a unique chemical entity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 573-46-6 | [3] |
| Molecular Formula | C₁₃H₈BrFO | [3] |
| Molecular Weight | 279.1 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid | Inferred from similar compounds |
| Melting Point | Data not widely published; expected to be a solid at room temperature. | N/A |
| Boiling Point | Data not widely published. | N/A |
| Predicted ¹H NMR | ~ 7.2 - 7.9 ppm (m, 8H, Aromatic Protons) | [4] |
| Predicted ¹³C NMR | ~ 194 ppm (C=O), ~165 ppm (d, ¹JCF ≈ 250 Hz, C-F), ~120-140 ppm (Aromatic C), ~122 ppm (C-Br) | [4] |
| Predicted IR (cm⁻¹) | ~ 1665 (C=O Stretch), ~1230 (C-F Stretch), ~700 (C-Br Stretch) | [4] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1] This pathway involves the electrophilic acylation of fluorobenzene with 2-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality in Synthesis:
-
Choice of Reactants: Fluorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product. 2-Bromobenzoyl chloride is the electrophilic acylating agent.
-
Lewis Acid Catalyst: Aluminum chloride is essential for activating the benzoyl chloride. It coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich fluorobenzene ring.
-
Reaction Control: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction upon catalyst addition, and then heated to reflux to ensure completion.[5]
-
Workup: The reaction is quenched by pouring the mixture into acidic water. This hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Vessel Preparation: Equip a 250 mL three-necked, round-bottom flask with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.
-
Reactant Charging: Charge the flask with fluorobenzene (100 mL, excess) and 2-bromobenzoyl chloride (10.0 g, 45.6 mmol). Begin stirring and cool the mixture to 0°C using an ice-water bath.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (6.7 g, 50.2 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 85°C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare 200 mL of ice water containing 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the acidic ice water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize the resulting solid from ethanol to afford pure this compound as a white or off-white crystalline solid.[5]
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Core Reactivity: A Trifunctional Scaffold
The synthetic utility of this compound arises from its three distinct reactive zones, allowing for sequential and regioselective modifications.
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The Strategic deployment of 2-Bromo-4'-Fluorobenzophenone in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Value of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. 2-Bromo-4'-Fluorobenzophenone emerges as a molecule of significant strategic value, embodying a trifecta of reactive functionalities that position it as a privileged starting material for medicinal chemists. This technical guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere cataloging of possibilities to a causal analysis of why its unique architecture is amenable to the creation of diverse and potent bioactive molecules. We will delve into its synthetic utility and explore its potential in the development of anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial agents, supported by established protocols and mechanistic insights.
Physicochemical Properties and Synthetic Accessibility
This compound is a diaryl ketone characterized by a bromine atom ortho to the carbonyl group on one phenyl ring and a fluorine atom at the para position of the other. This specific arrangement of functional groups dictates its chemical reactivity and subsequent applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrFO | N/A |
| Molecular Weight | 279.11 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 61.5 °C | N/A |
The synthetic accessibility of this compound is a key enabler of its use in drug discovery. A common and efficient method for its preparation is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Caption: A general synthetic scheme for this compound.
This straightforward synthesis provides a reliable supply of the starting material for more complex, multi-step synthetic campaigns.
A Versatile Hub for Synthetic Diversification
The true power of this compound lies in its capacity to serve as a versatile synthetic intermediate. The differential reactivity of its functional groups allows for a modular and divergent approach to library synthesis.
-
The Benzophenone Core: The benzophenone scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups.
-
The Bromine Handle: The ortho-bromine atom is a key synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki, Stille, and Sonogashira couplings. Furthermore, it is amenable to Buchwald-Hartwig amination and amidation reactions, enabling the facile introduction of nitrogen-containing functionalities.
-
The Fluorine Atom: The para-fluoro substituent on the second phenyl ring is a valuable feature in medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is particularly crucial for CNS-penetrant drugs.[4]
Caption: Key reaction pathways for diversifying the this compound scaffold.
Potential Therapeutic Applications
The structural features of this compound make it an ideal starting point for the development of a wide range of therapeutic agents.
Anticancer Agents
The benzophenone scaffold is a well-established pharmacophore in oncology research.[5] Derivatives of this compound can be designed to target various hallmarks of cancer.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a diaryl scaffold. The ability to introduce diverse substituents via cross-coupling reactions on the 2-bromo position allows for the exploration of structure-activity relationships (SAR) to target the ATP-binding pocket of specific kinases. For instance, the related compound 2-bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of EGFR and HER2.[6]
-
Tubulin Polymerization Inhibitors: Certain benzophenone derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[4] The ortho-amino benzophenone derivatives, for example, have demonstrated potent antimitotic activity.[4] The bromine atom of this compound can be readily converted to an amino group, providing access to this class of compounds.
-
Inducers of Apoptosis: Benzofuran-chalcone hybrids have been shown to induce apoptosis in cancer cells.[7] this compound can serve as a precursor for the synthesis of various chalcone derivatives.
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Benzophenone-Thiazole Derivatives | - | VEGF-A Inhibition | [1] |
| Furochromone/Benzofuran Derivatives | Various Human Cancer Cell Lines | 3.56 x 10⁻¹³ to 4.89 x 10⁻⁷ M | [6] |
| 2-Aminobenzophenone Derivatives | Colo 205, NUGC3, HA22T | 50-100 fold lower than Combretastatin A-4 | [4] |
| Benzofuran-Chalcone Hybrids | A549, H1299, MCF-7, MDA-MB-231 | Dose- and time-dependent cytotoxicity | [7] |
Central Nervous System (CNS) Agents
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties of this compound derivatives can be fine-tuned to enhance BBB penetration.
-
LogP and Polar Surface Area (PSA): The lipophilicity (LogP) and PSA are critical parameters for BBB permeability. The benzophenone core provides a lipophilic character, while the introduction of various functional groups at the 2-position can modulate the overall LogP and PSA to fall within the optimal range for CNS penetration (typically LogP 1-3 and PSA < 90 Ų).[8][9]
-
Neurodegenerative Diseases: Chronic inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Benzophenone derivatives have shown anti-inflammatory and antioxidant properties.[11] Furthermore, 2-phenylbenzofuran derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease.[12] These benzofurans can be synthesized from precursors derived from this compound.
Anti-inflammatory Agents
The anti-inflammatory potential of benzophenone derivatives is well-documented.[11][13] They can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.
-
COX Inhibition: Some benzophenone derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[11]
-
Modulation of NF-κB and MAPK Pathways: Brominated phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[13]
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzophenone derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]
-
Mechanism of Action: Structure-activity relationship studies have revealed that the benzophenone core is often essential for antibacterial activity.[1] Some benzophenone tetraamides have been shown to act by causing membrane depolarization in bacteria.[1]
-
Broad-Spectrum Potential: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The ability to readily diversify the this compound scaffold allows for the systematic exploration of SAR to optimize antimicrobial potency and spectrum.
Experimental Protocols
To illustrate the practical utility of this compound, the following are representative experimental protocols for a key synthetic transformation and a fundamental biological assay.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged benzophenone core, a synthetically tractable bromine handle, and a beneficial fluorine atom provides a powerful platform for the design and synthesis of diverse libraries of bioactive compounds. The potential applications of its derivatives span multiple therapeutic areas, including oncology, neurology, and infectious diseases.
Future research in this area should focus on the systematic exploration of the chemical space accessible from this scaffold. The generation of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors, is a promising avenue. Furthermore, the development of novel synthetic methodologies to further functionalize the benzophenone core will undoubtedly expand the utility of this remarkable starting material. As our understanding of disease biology deepens, the strategic deployment of such versatile chemical tools will be instrumental in the discovery of the next generation of medicines.
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Firestine, S. M., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(20), 6334-6344. [Link]
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Abdel-rahman, A. A.-H., et al. (2017). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 7(83), 52778-52793. [Link]
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de Oliveira, R. J., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmacognosy, 30, 796-806. [Link]
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A Senior Application Scientist's Guide to the Friedel-Crafts Synthesis of 2-Bromo-4'-Fluorobenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction for the targeted synthesis of 2-Bromo-4'-Fluorobenzophenone, a valuable diaryl ketone intermediate in medicinal chemistry.[1] We will dissect the underlying electrophilic aromatic substitution mechanism, present a field-proven experimental protocol, and rationalize the critical process parameters that govern reaction success and product purity. This document is structured to serve as a practical and theoretical resource, bridging fundamental organic chemistry principles with tangible laboratory application.
Introduction: The Significance of Diaryl Ketones and the Friedel-Crafts Acylation
The benzophenone moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1] Specifically, unsymmetrical diaryl ketones like this compound are critical building blocks, offering multiple points for further chemical modification in the development of complex pharmaceutical ingredients.
The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings developed in 1877, remains one of the most direct and effective methods for synthesizing these aryl ketones.[2][3] The reaction involves the substitution of an aromatic proton with an acyl group (R-C=O) from an acyl halide or anhydride, mediated by a Lewis acid catalyst.[4] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the resulting ketone is deactivated towards further substitution, preventing polyacylation, and the intermediate acylium ion is not susceptible to the carbocation rearrangements that often plague alkylation reactions.[2][5]
This guide focuses on the specific synthesis of this compound via the reaction of fluorobenzene with 2-bromobenzoyl chloride, a process demanding careful control of regioselectivity and reaction conditions.
The Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The synthesis proceeds via a classical electrophilic aromatic substitution (EAS) pathway. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
-
Generation of the Electrophile: The reaction is initiated by the activation of the 2-bromobenzoyl chloride by the Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum atom in AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acyl chloride.[6] This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.[7] This acylium ion is the potent electrophile that will attack the aromatic ring.
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Regioselectivity: The fluorine atom on the fluorobenzene ring is an ortho,para-directing group due to its ability to donate a lone pair of electrons and stabilize the sigma complex through resonance. Although it is an inductively deactivating group, the resonance effect directs the incoming electrophile primarily to the para position (4-position) to minimize steric hindrance, yielding the desired 4'-fluoro isomer.
-
Re-aromatization: The reaction is completed by the deprotonation of the sigma complex. The [AlCl₄]⁻ complex, formed in the first step, acts as a base to abstract the proton from the carbon bearing the new acyl group.[4] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.
-
Catalyst Complexation: A critical aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[2] Consequently, the catalyst is not truly regenerated during the reaction. This necessitates the use of stoichiometric or slightly super-stoichiometric amounts of the catalyst. The final product is liberated from this complex during the aqueous workup.[2]
Mechanism Diagram
Caption: The Friedel-Crafts acylation mechanism for synthesizing this compound.
Experimental Protocol
This protocol is adapted from established procedures for analogous benzophenones and is designed for laboratory-scale synthesis.[8]
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Bromobenzoyl chloride | >98% purity |
| Fluorobenzene | Anhydrous, >99% purity |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% purity |
| Dichloromethane (DCM) | ACS Grade |
| Hydrochloric Acid (HCl) | 2M solution |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Ethanol | Reagent Grade (for recrystallization) |
| Three-neck round-bottom flask | Appropriate size (e.g., 500 mL) |
| Reflux condenser | |
| Nitrogen inlet | |
| Magnetic stirrer & stir bar | |
| Ice bath | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Methodology
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (to handle evolved HCl gas), and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the Lewis acid catalyst.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with fluorobenzene (150 mL, ~1.6 mol). Begin stirring and cool the flask to 0°C using an ice bath.
-
Substrate Addition: Add 2-bromobenzoyl chloride (25.0 g, 0.114 mol) to the cooled fluorobenzene.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (18.2 g, 0.137 mol, 1.2 eq) portion-wise over 30 minutes. The addition is exothermic and will cause the evolution of HCl gas. Maintain the temperature below 10°C during the addition.
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (~85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Very slowly and carefully, pour the reaction slurry into a beaker containing 500 mL of a stirred mixture of crushed ice and 2M HCl. This step is highly exothermic and will hydrolyze the aluminum chloride and break the product-catalyst complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of 2M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure this compound as white crystals.[8]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of this compound.
Rationale and Process Optimization
-
Choice of Catalyst: Aluminum chloride is a powerful and cost-effective Lewis acid for this transformation.[9] While other catalysts like FeCl₃ can be used, AlCl₃ generally provides higher reactivity for acylations.
-
Stoichiometry: A slight excess of AlCl₃ (1.2 equivalents) is used to ensure complete activation of the acyl chloride and to account for any minor deactivation by atmospheric moisture. As explained, a stoichiometric amount is fundamentally required due to product complexation.[2][3]
-
Solvent and Reactant Excess: Using fluorobenzene in large excess serves as both the reactant and the solvent. This maximizes the concentration of the aromatic substrate, driving the reaction forward according to Le Châtelier's principle, and simplifies the initial reaction setup.
-
Temperature Control: Initial cooling to 0°C during catalyst addition is critical to moderate the initial exothermic reaction and prevent potential side reactions. Subsequent heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[10]
-
Aqueous Workup: The acidic aqueous workup is non-negotiable. It serves two purposes: hydrolyzing the excess AlCl₃ and, more importantly, breaking the aluminum-ketone complex to liberate the final product.[2] The use of dilute acid helps keep the resulting aluminum salts soluble in the aqueous phase.
Safety and Handling Precautions
-
Reagents: 2-Bromobenzoyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]
-
Reaction: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the condenser should be vented to a scrubber or trap.[10]
-
Quenching: The quenching of the reaction with water/ice is extremely exothermic and vigorous. Perform this step slowly, with efficient stirring, and behind a safety shield.
Conclusion
The Friedel-Crafts acylation provides a robust and direct pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the factors governing regioselectivity, is essential for success. By implementing careful control over reaction parameters such as temperature, stoichiometry, and moisture exclusion, and by following a rigorous workup and purification procedure, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Clark, J. Friedel-Crafts acylation of benzene. Chemguide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]
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Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254-255. [Link]
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Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
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UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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ResearchGate. (2025). Brønsted Acid Mediated Brønsted Acid-Catalyzed Friedel-Crafts Reactions of Aldehydes and Ketones with Arenes. [Link]
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Al-Hussain, S. A., & Ali, M. R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 12(11), 1829–1853. [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
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Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235. [Link]
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Li, Z., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11576-11583. [Link]
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Grignard reaction involving 2-Bromo-4'-Fluorobenzophenone
An In-depth Technical Guide to the Grignard Reaction of 2-Bromo-4'-Fluorobenzophenone
Abstract
This technical guide provides a comprehensive overview of the , a critical transformation for synthesizing complex triarylmethanol derivatives. These products are of significant interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a field-proven experimental protocol, and critical insights into process optimization and troubleshooting. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the successful execution and understanding of this powerful carbon-carbon bond-forming reaction.
Introduction: The Strategic Importance of Triarylmethanols
Triarylmethanol scaffolds are privileged structures found in a wide array of biologically active molecules and functional materials. Their synthesis is a cornerstone of modern organic chemistry. The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1912, remains one of the most robust and versatile methods for creating carbon-carbon bonds.[1][2] The reaction's core principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[3]
This guide focuses on the specific application of this reaction to this compound. This substrate is particularly relevant as the resulting product retains a bromine atom, offering a synthetic handle for subsequent cross-coupling reactions, and a fluorine atom, a common bioisostere used in drug design to enhance metabolic stability and binding affinity.[4] Understanding the nuances of performing a Grignard addition on this multifunctional substrate is therefore of considerable value.
Mechanistic Framework: A Tale of Nucleophiles and Electrophiles
The Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. The process can be dissected into two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone substrate.
Formation of the Grignard Reagent
The Grignard reagent is formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2] In this process, the magnesium atom inserts itself into the carbon-halogen bond, fundamentally inverting the polarity of the carbon atom.[5] For instance, in bromobenzene, the carbon attached to the bromine is electrophilic (δ+). After reaction with magnesium, the resulting phenylmagnesium bromide features a highly nucleophilic carbon (δ-), effectively a carbanion, stabilized by the MgBr⁺ counterion.[3][6]
The formation is believed to proceed through a radical mechanism on the surface of the magnesium metal.[3][7]
Nucleophilic Attack on the Carbonyl Carbon
Once formed, the Grignard reagent's nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the this compound.[8] This addition breaks the carbonyl's π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[5][3] This intermediate is stable under the anhydrous reaction conditions.
Acidic Work-up and Protonation
The reaction is completed by introducing a protic source, typically a dilute acid like aqueous HCl or a saturated solution of ammonium chloride, in a step known as the work-up or quench.[9][10] The acid protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product.
Detailed Experimental Protocol
This protocol describes the synthesis of (2-bromophenyl)(4-fluorophenyl)(phenyl)methanol via the addition of phenylmagnesium bromide to this compound.
Trustworthiness: Every step in this protocol is designed to be self-validating. The success of the Grignard formation is visually confirmed, and the reaction progress can be monitored. The purification steps are robust for removing the most common byproducts.
Reagent and Equipment Specifications
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 0.36 g | 15.0 | Must be fresh and reactive. |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | Activator.[11] |
| Bromobenzene | C₆H₅Br | 157.01 | 1.50 mL | 14.2 | Must be anhydrous. |
| This compound | C₁₃H₈BrFO | 279.10 | 2.80 g | 10.0 | Substrate.[12] |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | Solvent; must be extremely dry. |
| 6 M Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | For work-up. |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
Phase 1: Grignard Reagent Preparation (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Flame-dry all glassware under a stream of inert gas to eliminate adsorbed moisture.[1][9] Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (0.36 g) into the flask. Add one small crystal of iodine. The flask may be gently warmed to sublime the iodine, coating the magnesium surface.
-
Initiation: In a separate dry flask, prepare a solution of bromobenzene (1.50 mL) in 15 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel. Add ~2 mL of this solution to the magnesium turnings.
-
Expertise & Experience: The reaction requires a concentrated solution to begin. If it does not start spontaneously, gentle warming with a heat gun or crushing the magnesium pieces with a dry glass rod can help initiate it.[2][3][13] Signs of initiation include the solution turning cloudy and gentle bubbling or refluxing of the ether.[3][6]
-
-
Addition: Once the reaction has started, add the remaining bromobenzene/ether solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The formation of the Grignard reagent is exothermic.
-
Expertise & Experience: A rapid addition can lead to an uncontrollable exotherm and favors the formation of the biphenyl side product.[2] Slow, controlled addition is key to a high yield of the desired reagent.
-
-
Completion: After the addition is complete, gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[10] The final solution should be cloudy and grayish-brown. Cool the solution to room temperature.
Phase 2: Reaction with this compound
-
Substrate Preparation: While the Grignard reagent is being prepared, dissolve this compound (2.80 g) in ~20 mL of anhydrous diethyl ether in a separate dry flask.
-
Addition: Cool the prepared Grignard reagent solution in an ice bath to 0°C. Slowly add the ketone solution dropwise via the dropping funnel with vigorous stirring.
-
Expertise & Experience: This addition is also exothermic. Maintaining a low temperature helps to control the reaction rate and minimize side reactions. A color change, often to a deep red or orange, may be observed as the magnesium alkoxide complex forms.[14] Upon completion, the color may fade, and a precipitate often forms.[14]
-
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the reaction goes to completion.
Phase 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in a large ice bath. Very slowly and carefully, add ~15 mL of 6 M HCl dropwise. This is a highly exothermic and gas-evolving step.
-
Expertise & Experience: The acid protonates the alkoxide to form the alcohol and dissolves the unreacted magnesium and magnesium salts (MgBr₂). Saturated ammonium chloride (NH₄Cl) is a milder alternative for sensitive substrates.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if needed to dissolve all the organic material. Separate the layers. Extract the aqueous layer twice with small portions of diethyl ether.
-
Washing: Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Decant or filter the solution and evaporate the solvent under reduced pressure to obtain the crude solid product.
-
Purification: The primary impurity is often biphenyl, formed from a side reaction.[2] Biphenyl is non-polar and highly soluble in hydrocarbon solvents. The crude product can be purified by recrystallization. Alternatively, a trituration with cold petroleum ether or hexane can be effective; the desired triarylmethanol product is typically much less soluble than the biphenyl byproduct.[9][13]
Critical Parameters and Side Reactions
Solvent and Temperature
The choice of solvent is critical. Diethyl ether and THF are most common because they are aprotic and solvate the Grignard reagent, stabilizing it.[13] THF has a higher boiling point, allowing for higher reaction temperatures if needed, but ether is often sufficient. Temperature control is paramount, especially during the addition steps, to manage exotherms and prevent side reactions.[15][16]
Side Reactions
The most common side reaction is the Wurtz coupling, where the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a dimer (R-R), in this case, biphenyl.[2]
Minimization Strategy:
-
Use a slight excess of magnesium.
-
Ensure slow, controlled addition of the aryl halide to keep its concentration low.[2]
-
Avoid high reaction temperatures during reagent formation.[2]
Conclusion
The Grignard addition of phenylmagnesium bromide to this compound is a powerful and reliable method for synthesizing a functionalized triarylmethanol. Success hinges on a deep respect for the reagent's reactivity, particularly its sensitivity to moisture. By adhering to strict anhydrous techniques, carefully controlling reaction parameters like temperature and addition rates, and understanding the potential for side reactions, researchers can consistently achieve high yields of the desired product. The resulting molecule, with its versatile bromine and fluorine substituents, serves as a valuable intermediate for further synthetic elaboration in the pursuit of novel pharmaceuticals and materials.
References
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. (2024, June 17). YouTube. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Organic-Chemistry.org. [Link]
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University of Wisconsin-Madison. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Department of Chemistry. [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Concordia College. [Link]
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Roveda, J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
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Barnard, T. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Department of Chemistry, University of California, Irvine. [Link]
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San José State University. (n.d.). Experiment 1: Grignard Reaction. [Link]
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Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society. [Link]
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University of California, Riverside. (n.d.). Experiment 25 – The Grignard Reaction. Department of Chemistry. [Link]
-
Reddit. (2014, June 4). Help with Grignard reaction experimental observations. r/chemhelp. [Link]
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ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
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Winthrop University. (2012). The Grignard Reaction. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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Lehman, J. W. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
-
San José State University. (n.d.). 1. Grignard Reaction. [Link]
-
ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
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Organic Chemistry Lab. (2020, May 20). Grignard Reaction [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]
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Chemistry with Dr. Saikia. (2023, June 9). Reaction Between Grignard Reagent and Benzophenone [Video]. YouTube. [Link]
-
Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Department of Chemistry. [Link]
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Daugulis, O., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC - NIH. [Link]
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Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
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NIPER SAS Nagar. (n.d.). Research Article. [Link]
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ChemVlog. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8 [Video]. YouTube. [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
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ResearchGate. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
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Suppliers and commercial availability of 2-Bromo-4'-Fluorobenzophenone
An In-Depth Technical Guide to 2-Bromo-4'-Fluorobenzophenone for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Benzophenone Scaffold
In the landscape of modern medicinal chemistry, the benzophenone core is a ubiquitous and highly valued scaffold. Its rigid, diaryl ketone structure provides a reliable three-dimensional framework for orienting pharmacophoric groups, while its synthetic tractability allows for extensive functionalization.[1] This guide focuses on a particularly strategic derivative: This compound (CAS No. 573-46-6).
The specific arrangement of substituents in this molecule makes it a powerful building block for drug discovery programs. The fluorine atom on one phenyl ring is a well-established bioisostere for hydrogen, often used to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[2] The bromine atom on the other ring, positioned ortho to the carbonyl, serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the surrounding chemical space.[3]
This technical guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and applications of this compound, designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this intermediate in their synthetic campaigns.
Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 573-46-6 | [4][5] |
| Molecular Formula | C₁₃H₈BrFO | [4][5] |
| Molecular Weight | 279.10 g/mol | [4][5] |
| Appearance | Solid (typically off-white to pale yellow) | [4] |
| Synonyms | (2-bromophenyl)(4-fluorophenyl)methanone | [4] |
Commercial Availability and Sourcing
This compound is commercially available from a range of specialty chemical suppliers, catering primarily to the research and development sector. Availability is typically in gram to multi-gram quantities, with larger quantities often available upon request for scale-up operations.
Major Commercial Suppliers
| Supplier | Purity | Common Pack Sizes |
| Sigma-Aldrich | Not specified (product PH014514) | 100 mg |
| Rieke Metals | 97% | 1 g, 5 g |
| Matrix Scientific | 97% | 5 g |
| J & K SCIENTIFIC LTD. | N/A | N/A |
| Bide Pharmatech Ltd. | N/A | N/A |
| Chemsigma | N/A | N/A |
Note: Pricing and availability are subject to change. It is recommended to consult the respective supplier websites for current information.
Sourcing Strategy
For initial small-scale research, suppliers like Sigma-Aldrich offer convenience. For larger quantities or process development, it is advisable to contact manufacturers such as Rieke Metals or other suppliers listed on platforms like ChemicalBook to inquire about bulk pricing and lead times.[4][5][6] Always request a Certificate of Analysis (CoA) to verify the purity and identity of the material before use.
Proposed Synthetic Route: Friedel-Crafts Acylation
While multiple synthetic routes are conceivable, the most logical and industrially relevant approach to synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride. This method is well-established for the preparation of diaryl ketones.[7] The reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with the acyl group from 2-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Synthetic Workflow Diagram
Caption: Proposed Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from established procedures for analogous compounds and should be performed by qualified personnel in a suitable chemical laboratory with all appropriate safety precautions.[7]
-
Vessel Preparation: Equip a 250 mL three-neck round-bottom flask with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reactant Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add a suitable inert solvent, such as dichloromethane (DCM), and cool the slurry to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the cooled AlCl₃ slurry via the dropping funnel while stirring.
-
Substrate Addition: After the addition is complete, add fluorobenzene (1.5 to 2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure this compound.
Applications in Research and Drug Development
The true utility of this compound lies in its potential as a versatile scaffold for building complex, biologically active molecules.
Role as a Synthetic Scaffold
The molecule can be conceptualized as a central core from which two distinct vectors of chemical diversity can be explored.
Caption: Synthetic utility of the this compound scaffold.
The ortho-bromo group is the primary site for introducing complexity via cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by building out from this position. For example, in the context of kinase inhibitor design, this position could be used to install moieties that target the hinge-binding region of an enzyme.[2] The carbonyl group offers a secondary point for modification, such as reduction to an alcohol or conversion to an amine, further expanding the accessible chemical space.
Quality Control and Analytical Protocols
Ensuring the purity of starting materials is paramount for the success and reproducibility of any synthetic endeavor. For this compound, HPLC and NMR are the primary analytical techniques for quality control.
Quality Control Workflow
Caption: A standard quality control workflow for incoming material.
Protocol 1: Purity Determination by HPLC-UV
This protocol is based on standard methods for analyzing substituted benzophenones and is an excellent starting point for method development.[8][9]
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development. A typical starting point could be a linear gradient from 50% acetonitrile to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Benzophenones strongly absorb UV light. Set the detector to 260 nm for primary analysis.[8]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to make a 100 µg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Identity and Impurity Profiling by ¹H NMR
NMR spectroscopy is essential for confirming the structure of the compound and identifying potential process-related impurities.[10]
-
Instrumentation: NMR spectrometer (300 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
Expected Signals: The spectrum should show a complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the 8 aromatic protons. The integration should sum to 8H.
-
Potential Impurities from Synthesis:
-
Unreacted Fluorobenzene: Will show characteristic signals that can be identified and quantified.
-
Isomeric Products: Friedel-Crafts acylation could potentially occur at the ortho or meta positions of fluorobenzene, leading to isomeric benzophenone products. These would present a different, though likely overlapping, set of aromatic signals. Careful analysis of the splitting patterns is required to detect their presence.
-
-
Safety, Handling, and Storage
Hazard Summary
| Pictogram(s) | Hazard Class | Precautionary Statements |
| Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation (STOT SE 3) | P261, P280, P302+P352, P305+P351+P338 |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is derived from the synthetic versatility of its functional groups. The combination of a tunable fluoro-substituted ring and a reactive bromo-substituted ring within a proven benzophenone scaffold makes it an attractive starting point for the synthesis of novel compounds in pharmaceutical and materials science research. By understanding its commercial sources, adopting a robust synthetic strategy, and implementing rigorous analytical and safety protocols, researchers can effectively leverage this powerful building block to accelerate their discovery programs.
References
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Chemsigma. 2-bromo-4-fluorobenzophenone [ 573-46-6 ]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorophenol in Pharmaceutical Synthesis. [Link]
-
PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]
-
SpectraBase. 2-Bromo-4'-fluoroacetophenone. [Link]
- Google Patents. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
-
SIELC Technologies. Separation of 4-Bromobenzophenone on Newcrom R1 HPLC column. [Link]
-
Sharma, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
SpectraBase. 2-Bromo-4'-fluoroacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. 2-Bromo-4-fluorobenzaldehyde. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Bromo-4'-Fluorobenzophenone for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Bromo-4'-Fluorobenzophenone, a key intermediate in pharmaceutical and agrochemical synthesis. By integrating technical data with practical, field-proven insights, this document aims to empower researchers to work safely and effectively with this versatile compound. The information presented herein is synthesized from authoritative sources, including Safety Data Sheets (SDS) and peer-reviewed literature, to ensure the highest level of scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a polysubstituted aromatic ketone. Its utility in organic synthesis stems from the reactivity of its functional groups: the bromine atom, which is a versatile handle for cross-coupling reactions, and the benzophenone core, a common scaffold in medicinal chemistry.[1] However, these same properties necessitate a thorough understanding of its potential hazards.
Based on data from structurally analogous compounds and safety data sheets, this compound is classified as an irritant.[1][2] The primary hazards are:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]
Physicochemical Properties and Their Implications for Safety
Understanding the physical and chemical properties of a substance is fundamental to safe handling.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₁₃H₈BrFO | Indicates the presence of halogen atoms, which can influence reactivity and toxicity. |
| Molecular Weight | 279.1 g/mol | A non-volatile solid under standard conditions, but dust can be generated. |
| Appearance | White to light yellow powder or crystal | Visual inspection can help identify the substance and any potential contamination. |
| Melting Point | Not specified, but related compounds are solids at room temperature. | As a solid, the primary route of exposure during handling is through inhalation of dust and skin contact. |
| Solubility | Insoluble in water; soluble in many organic solvents. | Spills should not be cleaned with water alone. Appropriate organic solvent and absorbent materials are necessary. |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents.[4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes engineering controls over personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a properly functioning chemical fume hood.[4] This is critical to minimize the inhalation of any dust or potential vapors, especially if the compound is heated or used in a reaction that generates aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the transfer of solutions or when working with larger quantities.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for handling this solid compound and its solutions.[6] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against accidental skin contact.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Avoid Dust Generation: When transferring the solid, do so carefully to minimize the creation of airborne dust. Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and accidental spillage.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Emergency Procedures: Preparedness is Key
Accidents can happen even in the most well-managed laboratories. Being prepared to respond effectively is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading.
-
Clean-up: For a small spill of the solid, carefully sweep it up using a soft brush and dustpan to avoid generating dust. For solutions, use an inert absorbent material. Place all contaminated materials into a sealed, labeled container for proper disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Experimental Protocol Example: Safety in the Context of a Suzuki Coupling Reaction
To illustrate the practical application of these safety principles, the following is a generalized protocol for a Suzuki coupling reaction using this compound, with an emphasis on the safety measures at each step.
Objective: To synthesize a biaryl ketone via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene and water)
Step-by-Step Methodology with Integrated Safety Precautions:
-
Reaction Setup (in a fume hood):
-
Safety Rationale: The use of a fume hood is essential to contain any potential dust from the solid reagents and vapors from the solvent.
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Handling Precaution: Wear nitrile gloves and safety goggles. Handle the solid reagents with a spatula to minimize dust.
-
-
Solvent Addition and Degassing:
-
Safety Rationale: Toluene is flammable and its vapors are harmful. Degassing is necessary for the catalytic cycle to proceed efficiently and safely.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Handling Precaution: Ensure there are no ignition sources nearby.
-
-
Catalyst Addition:
-
Safety Rationale: Palladium catalysts can be toxic and should be handled with care.
-
Briefly remove the gas inlet and add the palladium catalyst to the flask.
-
Handling Precaution: Weigh the catalyst in a fume hood and add it to the reaction mixture promptly.
-
-
Reaction:
-
Safety Rationale: Heating the reaction mixture increases the vapor pressure of the solvent. A reflux condenser is necessary to prevent the release of flammable and potentially toxic vapors.
-
Fit the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Handling Precaution: Use a heating mantle with a temperature controller. Do not heat a closed system.
-
-
Work-up:
-
Safety Rationale: The work-up involves the use of organic solvents for extraction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Handling Precaution: Perform extractions in a fume hood. Be aware of the potential for pressure buildup in the separatory funnel.
-
-
Purification:
-
Safety Rationale: Column chromatography involves the use of solvents and silica gel, which is a fine powder and an inhalation hazard.
-
Purify the crude product by flash column chromatography on silica gel.
-
Handling Precaution: Pack and run the column in a fume hood.
-
-
Waste Disposal:
-
Safety Rationale: All chemical waste must be disposed of according to institutional and regulatory guidelines.
-
Collect all liquid and solid waste in appropriately labeled containers. Halogenated and non-halogenated waste should be segregated.
-
Diagram of Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A thorough understanding of its toxicological profile, coupled with the diligent application of engineering controls, personal protective equipment, and safe handling practices, is paramount for the well-being of researchers and the integrity of their work. This guide serves as a foundation for building a strong culture of safety in the laboratory, where every experimental choice is informed by a commitment to scientific excellence and personal responsibility.
References
- Sigma-Aldrich. Safety Data Sheet for a related benzophenone derivative.
- Thermo Fisher Scientific. Safety Data Sheet for a related benzophenone derivative.
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]
-
ResearchGate. Three cases of photoallergic contact dermatitis induced by benzophenone in amusement park wristbands. [Link]
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Kalstein. Safety in the Handling of Laboratory Reagents. [Link]
-
William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]
-
HBM4EU. Substance report. [Link]
-
National Center for Biotechnology Information. Benzophenone. [Link]
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Methodological & Application
Suzuki coupling reaction conditions for 2-Bromo-4'-Fluorobenzophenone
An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Ketones from 2-Bromo-4'-Fluorobenzophenone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2][3][4] Its applications are vast, particularly in the pharmaceutical and materials science sectors, for the synthesis of complex molecules such as polyolefins, styrenes, and substituted biphenyls.[5][6]
This guide focuses on a specific, high-value application: the synthesis of substituted biaryl ketones via the coupling of This compound . Biaryl ketone moieties are prevalent in a wide array of pharmacologically active compounds and functional materials. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability. Therefore, mastering the Suzuki coupling for this specific substrate is a critical skill for researchers in drug development and medicinal chemistry.
This document provides an in-depth analysis of the reaction mechanism, a critical evaluation of reaction parameters, and a detailed, field-proven protocol for the successful execution of this transformation.
Pillar 1: Understanding the "Why"—The Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[2][7] The result is a Pd(II) complex. The choice of an electron-rich and sterically bulky ligand on the palladium center can facilitate this step, especially for less reactive aryl halides.[4]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2][5] Critically, this process requires activation of the organoboron compound by a base.[5][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[1][10][11]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl ketone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation and Degassing:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Prepare a degassed 4:1 (v/v) mixture of 1,4-Dioxane and water by sparging with N₂ or Ar for 20-30 minutes.
-
-
Reaction Assembly:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and quickly add them to the reaction flask. Note: Handle catalysts and ligands quickly to minimize air exposure.
-
Seal the flask with a rubber septum and attach it to a condenser under a N₂/Ar atmosphere (e.g., via a balloon or manifold).
-
-
Inert Atmosphere:
-
Carefully evacuate the flask under vacuum and backfill with N₂ or Ar. Repeat this cycle three times to ensure the reaction environment is thoroughly inert.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed 1,4-Dioxane/water solvent mixture to the flask.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
-
Monitoring Progress:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting this compound spot on TLC indicates completion.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol provides a robust starting point for the Suzuki coupling of this compound. Researchers should note that yields are highly dependent on the specific boronic acid used and may require further optimization of the parameters outlined above. [1]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Shrestha, B., et al. (2019). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
D. G. J. Young, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
M. I. Hassan, et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Neufeldt, S. R., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
J. D. S. T. M. D. R. J. D. Hepworth. (2002). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Zhang, Y., et al. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
Zhang, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Woerly, E. M., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. [Link]
-
Wisniewski, S. R., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Synthesis of Biaryl Ketones from Pentafluorophenyl Esters. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
N. F. D. M. Z. S. N. A. A. Halim. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]
-
S. K. Guchhait, et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]
-
Magolan, J., et al. (2016). ChemInform Abstract: Biaryl Ketones by Suzuki—Miyaura Cross‐Coupling of Organotrifluoroborates and Acyl Chlorides. ChemInform. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4'-Fluorobenzophenone
Introduction: The Strategic Importance of 2-Bromo-4'-Fluorobenzophenone in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the benzophenone scaffold remains a privileged structural motif. Its derivatives are integral to the synthesis of a wide array of biologically active molecules and functional materials. This compound, in particular, emerges as a highly versatile and strategic building block. The C-Br bond at the ortho position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. The fluorine atom at the 4'-position offers a means to modulate the pharmacokinetic and physicochemical properties of the final compounds, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions with this compound. We will delve into the scientific principles underpinning these transformations, offer detailed, field-proven protocols for key reactions, and provide insights into troubleshooting and optimization.
Scientific Principles: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (L), base, and solvent is critical and dictates the efficiency and scope of the reaction. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate both the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides and sterically hindered substrates.[1][2]
Safety and Handling of this compound
-
Hazard Profile: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[5][6] This protocol details the coupling of this compound with an arylboronic acid.
Detailed Experimental Protocol: Synthesis of 2-(4-methylphenyl)-4'-fluorobenzophenone
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by adding palladium(II) acetate and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst system to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous toluene and degassed water to the reaction mixture via syringe. The solvent ratio of toluene to water is typically between 4:1 and 10:1.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on analogous reactions of bromobenzophenones and may require optimization.[7]
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ (2) | Toluene/H₂O | 95 | ~85 |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | DMF/H₂O | 100 | ~90 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[8][9] This is particularly valuable in medicinal chemistry, where the arylamine motif is a common pharmacophore.
Detailed Experimental Protocol: Synthesis of 2-(Morpholino)-4'-fluorobenzophenone
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (Anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add sodium tert-butoxide.
-
In a separate vial, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas.
-
Add the catalyst system to the Schlenk flask, followed by this compound.
-
Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.
-
Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
-
Low Conversion: If the reaction stalls, consider the following:
-
Catalyst Deactivation: The palladium catalyst may have deactivated. Ensure truly anaerobic conditions and use fresh, high-quality catalyst and ligands. Pre-catalysts can often provide more consistent results.[5]
-
Insufficient Base Strength: The choice of base is crucial. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are generally effective. For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or LiHMDS may be necessary.[7][10]
-
Steric Hindrance: The ortho-bromo substituent on the benzophenone may require more forcing conditions or a bulkier ligand to promote efficient coupling.
-
-
Side Reactions:
-
Protodeboronation (Suzuki): The boronic acid can be protonated and removed from the reaction. Using anhydrous solvents and a suitable base can minimize this.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using lower catalyst loadings or different ligands.
-
Conclusion
This compound is a valuable synthetic intermediate that can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for the synthesis of a diverse range of derivatives. As with any catalytic reaction, optimization of the reaction parameters, including the choice of ligand, base, and solvent, is often necessary to achieve the desired outcome for a specific substrate combination. The principles and methodologies described herein should serve as a valuable resource for researchers in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
- Patonay, T., Vasas, A., Kónya, K., Silva, A. M. S., & Cavaleiro, J. A. S. (2004). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. European Journal of Organic Chemistry, 2004(21), 4489-4498.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
- Huang, H. (2018). Method for preparing 2-amino-4'-fluorobenzophenone. CN108084000A.
- Chen, J. (2013). Synthesizing method of 2-amino-4'-fluoro-benzophenone. CN103086899A.
-
ResearchGate. (2018). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Heinicke, J., & Wawrzyniak, P. (2006). Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol.
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Google Patents. (2010). Preparation method of 2-amino-4'-fluoro-benzophenone. CN1690042A.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Saiyed, A. S., & Bedekar, A. V. (2010). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Tetrahedron Letters, 51(38), 5025-5028.
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
ResearchGate. (2017). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 2′,4-Diarylbenzophenones Through Site-Selective Suzuki-Miyaura Reactions of Bis(triflates) of 2′,4-Dihydroxybenzophenones. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 499-506. [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 2-Bromo-4'-Fluorobenzophenone
Introduction: The Architectural Significance of Biaryl Ketones in Modern Chemistry
The biaryl ketone motif is a privileged scaffold in contemporary organic synthesis, serving as a cornerstone for a multitude of applications ranging from medicinal chemistry to materials science.[1][2] These structures are integral to numerous pharmaceutical agents, acting as key intermediates or the final active pharmaceutical ingredient (API).[3] Their utility is derived from their unique three-dimensional structure and electronic properties, which allow for precise interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering a powerful tool for the synthesis of these valuable biaryl ketones.[4][5] This guide provides a detailed protocol and the underlying scientific rationale for the synthesis of biaryl ketones using 2-Bromo-4'-Fluorobenzophenone as a key building block, with a particular focus on addressing the challenges posed by sterically hindered substrates.
Core Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding the role of each reaction component.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This step is often rate-limiting, especially with sterically hindered or electron-rich aryl halides.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide. The base is crucial for the activation of the organoboron species.[7][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Ketone from this compound
This protocol details the synthesis of a representative biaryl ketone, (4'-Fluorobiphenyl-2-yl)(phenyl)methanone, via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | The key electrophilic partner. |
| Phenylboronic Acid | ≥97% | Commercially Available | The nucleophilic partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precursor. |
| SPhos | ≥98% | Commercially Available | A bulky phosphine ligand, crucial for hindered substrates. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | A strong base suitable for Suzuki couplings. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | The primary reaction solvent. |
| Water | Degassed, Deionized | In-house | Used as a co-solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial suitable for heating under inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of biaryl ketones.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask. The use of a bulky and electron-rich phosphine ligand like SPhos is critical to facilitate the oxidative addition of the sterically hindered 2-bromobenzophenone.[9][10]
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask. The biphasic solvent system is often beneficial for Suzuki couplings.[11]
-
-
Reaction Execution:
-
Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the biaryl ketone.[12]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final biaryl ketone as a solid or oil.
-
Causality and Experimental Choices: A Deeper Dive
-
The Challenge of Steric Hindrance: The benzoyl group ortho to the bromine in this compound presents significant steric bulk.[13] This hinders the approach of the palladium catalyst for the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6][13] The reactivity of bromobenzophenones in Suzuki coupling generally follows the trend: para > meta > ortho.[13]
-
The Role of Bulky, Electron-Rich Ligands: To overcome the steric hindrance, the use of bulky and electron-rich phosphine ligands, such as SPhos (a dialkylbiaryl phosphine), is paramount.[9][10][14] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[9] The electron-donating nature of these ligands also increases the electron density on the palladium center, further facilitating the oxidative addition.[15]
-
Choice of Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) is effective in promoting the transmetalation step without causing significant side reactions.[16] The use of a toluene/water solvent system is a common practice in Suzuki couplings, as it can enhance the solubility of both the organic and inorganic reagents and facilitate the reaction at the interface.[11]
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of biaryl ketones from this compound. By understanding the mechanistic nuances and making informed choices regarding the catalyst system, particularly the use of bulky phosphine ligands, the challenges associated with sterically hindered substrates can be successfully overcome. This protocol provides a robust starting point for researchers in drug discovery and materials science to access a wide range of valuable biaryl ketone structures. Further optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may be necessary for different arylboronic acid coupling partners to maximize yields and purity.
References
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC - NIH. Available at: [Link]
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Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
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Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids. Semantic Scholar. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. PMC - NIH. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Selected examples of biaryl and aryl ketone skeletons in drug molecules. ResearchGate. Available at: [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Organic Chemistry Portal. Available at: [Link]
-
Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 2-Bromo-4'-Fluorobenzophenone in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Bromo-4'-fluorobenzophenone is a highly versatile, polysubstituted aromatic ketone that serves as a critical building block in modern medicinal chemistry. Its unique architecture, featuring an ortho-brominated phenyl ring ripe for cross-coupling and a fluorine-substituted second phenyl ring for modulating pharmacokinetic properties, makes it an invaluable precursor for a diverse range of complex pharmaceutical intermediates. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We delve into the causality behind experimental choices for cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering detailed, field-proven protocols and workflow visualizations to empower the synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
The benzophenone scaffold is a ubiquitous and privileged structure in drug discovery, appearing in numerous bioactive compounds with applications ranging from oncology to central nervous system (CNS) disorders.[1] The specific derivative, this compound, offers a compelling combination of features for the synthetic chemist:
-
A Versatile Bromine Handle: The bromine atom, positioned at the ortho-position of one phenyl ring, is a prime functional group for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the construction of complex molecular frameworks.
-
Pharmacokinetic Modulation via Fluorine: The fluorine atom at the para-position of the second phenyl ring is a bioisosteric replacement for hydrogen that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
-
The Benzophenone Core: The diaryl ketone core provides a rigid, three-dimensional structure that can be crucial for molecular recognition at a biological target. The carbonyl group itself can act as a hydrogen bond acceptor or be further modified.
This guide focuses on harnessing the reactivity of the ortho-bromo group, which presents a unique challenge and opportunity due to steric considerations.
`dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Key functional regions of this compound.
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The selection of appropriate catalysts, ligands, and bases is critical to overcome the steric hindrance imposed by the adjacent benzoyl group.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[3] When applied to this compound, it allows for the introduction of diverse aryl or heteroaryl substituents.
Causality & Mechanistic Insight: The most significant factor influencing the reactivity of 2-bromobenzophenone derivatives is steric hindrance. The bulky benzoyl group ortho to the bromine atom physically obstructs the approach of the palladium catalyst to the C-Br bond.[4] This steric clash raises the activation energy for the oxidative addition step, which is often rate-limiting. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is paramount. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the sterically encumbered C-Br bond.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is arguably one of the most important reactions in pharmaceutical synthesis, as aryl amine motifs are prevalent in a vast number of drugs.[5][6]
Causality & Mechanistic Insight: Similar to the Suzuki coupling, steric hindrance is a key challenge. The choice of ligand is crucial to facilitate both the oxidative addition and the subsequent reductive elimination steps.[5] For hindered substrates like this compound, ligands with a wide bite angle and significant steric bulk, such as Xantphos or Josiphos-type ligands, are often effective.[7] The base also plays a critical role; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and form the palladium-amido intermediate necessary for the catalytic cycle to proceed.[5]
Experimental Protocols
Safety Preamble: this compound may cause skin, eye, and respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative procedure for coupling this compound with a generic arylboronic acid. Conditions may require optimization for specific substrates.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting aryl bromide.[10]
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst and the base to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. If the amine is a solid, it can be added at this stage.
-
Inert Atmosphere: If not in a glovebox, seal the flask and purge with an inert gas.
-
Final Addition: Add the amine (if liquid) via syringe.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C).[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation & Workflow Visualization
Table 1: Recommended Parameters for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald G3 Pre-catalysts | G3 pre-catalysts are often superior for C-N coupling as they form the active Pd(0) species readily.[7] |
| Ligand | XPhos, SPhos, RuPhos | XantPhos, Josiphos | Bulky, electron-rich ligands are required to overcome steric hindrance at the ortho position.[4][7] |
| Base | K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for C-N coupling; milder bases are often sufficient for C-C coupling.[5][9] |
| Solvent | Dioxane, Toluene, THF | Dioxane, Toluene | Anhydrous, non-protic solvents are required to prevent catalyst deactivation and side reactions.[6][10] |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates.[6][10] |
`dot graph G { layout=dot; rankdir=LR; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} ` Caption: Generalized experimental workflow for cross-coupling reactions.
Application Example: Synthesis of a CNS Drug Precursor
To illustrate the utility of these protocols, consider a hypothetical synthesis of a precursor for a novel CNS agent. The target intermediate requires the installation of a pyridine ring (via Suzuki coupling) and a secondary amine (via Buchwald-Hartwig amination). The ortho-relationship between the new C-C and C-N bonds, facilitated by the starting material, creates a specific conformation often sought in CNS drug design to interact with receptor pockets.[12]
This sequential cross-coupling strategy demonstrates how this compound provides a robust platform for rapidly building molecular complexity, enabling the exploration of novel chemical space in drug discovery programs.
References
- Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis.
- Benchchem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Benchchem. 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.
- Benchchem.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Benchchem.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Kashani, S. K., Jessiman, J. E., et al.
- Synquest Labs.
-
Al-Hussain, S. A., & Khan, I. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Gobec, S., & Mravljak, J. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. [Link]
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- 12. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 2-Bromo-4'-Fluorobenzophenone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-4'-Fluorobenzophenone. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The methodology employs a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. The development process, including column and mobile phase selection, is described, emphasizing the scientific rationale behind each choice. The stability-indicating nature of the method is demonstrated through comprehensive forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions, proving its specificity for the analyte in the presence of its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, confirming its linearity, accuracy, precision, and robustness.
Introduction and Analyte Properties
This compound is a halogenated aromatic ketone often used as a key starting material or intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity and stability are critical for ensuring the quality and safety of downstream products. Therefore, a well-developed and validated analytical method is essential for its quantitative determination and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a complete guide to developing a stability-indicating HPLC method, a critical requirement for pharmaceutical analysis that ensures the analytical procedure can accurately measure the analyte without interference from degradation products.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | (As shown below) | |
| CAS Number | 573-46-6 | [4][5] |
| Molecular Formula | C₁₃H₈BrFO | [5] |
| Molecular Weight | 279.1 g/mol | [5] |
| Appearance | Solid | |
| Predicted Solubility | Soluble in organic solvents (Methanol, ACN) | |
| UV Absorbance | Strong absorbance expected due to benzophenone chromophore | [6] |
Experimental Design
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Formic acid, analytical grade.
-
Hydrochloric acid (HCl), analytical grade.
-
Sodium hydroxide (NaOH), analytical grade.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
Optimized Chromatographic Conditions
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 90% B over 10 min; hold at 90% B for 2 min; return to 70% B in 1 min; re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (70:30 v/v) |
Method Development Strategy: The Scientific Rationale
The goal of method development is to achieve a separation that is specific, robust, and efficient. The logical flow of this process is outlined below.
Caption: Logical workflow for HPLC method development.
-
Column Selection: this compound is a moderately non-polar molecule due to its aromatic rings. A reversed-phase C18 column is the industry standard and logical first choice, as it separates compounds primarily based on hydrophobicity.[1]
-
Mobile Phase Selection: A mixture of an organic solvent and water is used in reversed-phase chromatography.
-
Organic Solvent: Acetonitrile (ACN) was chosen over methanol (MeOH). ACN typically provides better peak shapes for aromatic compounds, has a lower viscosity (leading to lower backpressure), and greater UV transparency at lower wavelengths.[7]
-
Aqueous Phase & pH: An acidic modifier (0.1% formic acid) was added to both the water and ACN. This serves two purposes: it sharpens peaks by protonating any free silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions, and it provides a consistent pH to ensure retention time reproducibility.
-
-
Detection Wavelength: The benzophenone core structure contains a strong chromophore that absorbs UV light.[6][8] A PDA detector was used to scan the analyte from 200-400 nm. A wavelength of 254 nm was chosen for quantification as it provides an excellent signal-to-noise ratio for the analyte and is a common wavelength for aromatic compounds.
-
Optimization: Initial isocratic runs with high ACN content resulted in very short retention times. A gradient elution was developed to ensure that the main peak was well-retained and that any potential late-eluting degradation products could be observed. The gradient was optimized to provide a reasonable run time while ensuring baseline resolution between the parent peak and any stress-induced impurities.
Forced Degradation: Establishing a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method is specific and can separate the active pharmaceutical ingredient (API) from any degradation products that might form under various stress conditions.[2][9][10] The goal is to achieve a target degradation of 5-20% of the main analyte peak.[11]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation Studies
-
Prepare a Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equal volume of 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL, and inject.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with an equal volume of 0.1 M HCl, dilute to ~100 µg/mL, and inject.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Monitor at timed intervals, dilute to ~100 µg/mL, and inject.
-
Thermal Degradation: Store the solid reference standard in an oven at 80 °C for 48 hours. Then, prepare a ~100 µg/mL solution and inject.
-
Photolytic Degradation: Expose a ~100 µg/mL solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the sample alongside a control sample protected from light.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12]
Caption: Interrelationship of HPLC method validation parameters.
Table 3: Method Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. Evaluate peak purity of the analyte peak using a PDA detector. | Analyte peak is free from interference from blank and degradants. Peak purity index > 0.995.[2] |
| Linearity & Range | Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.[13] |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[1] |
| Precision | Repeatability (Intra-day): Six replicate injections of the 100% standard solution. Intermediate (Inter-day): Repeat on a different day with a different analyst. | %RSD (Relative Standard Deviation) should be ≤ 2.0%.[14] |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. | %RSD for replicate injections at the LOQ concentration should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3. | The analyte peak must be discernible from the baseline noise. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%). | System suitability parameters should remain within limits. %RSD of results should be ≤ 2.0%. |
Results and Discussion
The developed method successfully separated this compound from all degradation products. The analyte peak was eluted at approximately 8.5 minutes with excellent peak symmetry (tailing factor < 1.2).
Forced Degradation: Significant degradation was observed under basic (>20%) and oxidative (>15%) conditions, with minor degradation under acidic and photolytic stress. No significant degradation was observed under thermal stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity index of the analyte remained >0.998, confirming the stability-indicating nature of the method.
Validation Summary: The method met all predefined acceptance criteria as outlined in Table 3. The linearity plot showed an r² value of 0.9997. Accuracy was confirmed with recovery values between 99.1% and 101.5%. Precision studies resulted in %RSD values of 0.45% for repeatability and 0.82% for intermediate precision, well within the acceptance limit of 2.0%.
Conclusion
A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method development was based on a systematic, science-driven approach, and its performance was rigorously verified against ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for routine analysis and stability testing of this compound.
References
- Vertex AI Search. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
-
Okbi, Z., et al. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology, 12(4), 255-259. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4). Retrieved from [Link]
-
Chang, C. Y., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(23), 3894. Retrieved from [Link]
-
Črnivec, I. G. O., et al. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Journal of Liquid Chromatography & Related Technologies, 40(19-20), 1001-1008. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
de Oliveira, G. M. M., et al. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Latin American Journal of Pharmacy, 33(7), 1215-1222. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Wiley. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. Retrieved from [Link]
-
Inomata, K., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Retrieved from [Link]
-
Wang, W., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8206. Retrieved from [Link]
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Purification of 2-Bromo-4'-Fluorobenzophenone by recrystallization
An In-depth Technical Guide Application Note and Protocol: High-Purity 2-Bromo-4'-Fluorobenzophenone via Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis, using the recrystallization technique. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind solvent selection, procedural steps, and troubleshooting. By grounding the protocol in the physicochemical properties of the target compound, this document serves as a self-validating system for achieving high purity and yield.
Introduction: The Rationale for Recrystallization
This compound is a halogenated aromatic ketone whose purity is paramount for its successful use in subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs).[1] Impurities, often remnants from the synthesis process such as starting materials or by-products, can lead to lower yields, undesired side reactions, and complications in downstream processing.
Recrystallization is a powerful and widely-used purification technique for solid organic compounds.[2][3][4] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[4][5] An ideal recrystallization solvent will dissolve the compound sparingly or moderately at room temperature but will exhibit high solubility at an elevated temperature.[3][6] As a hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are subsequently separated by filtration.[2][3] This process, when executed correctly, effectively excludes impurities from the growing crystal structure, resulting in a significantly purer final product.
Physicochemical Profile: this compound
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing a robust purification protocol.
| Property | Value | Source |
| Chemical Formula | C₁₃H₈BrFO | [7] |
| Molecular Weight | 279.1 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [8] |
| CAS Number | 573-46-6 | [7][9] |
| Structure | Aromatic Ketone | [1][10] |
The Science of Solvent Selection: A Mechanistic Approach
The choice of solvent is the most critical variable in a recrystallization procedure.[4][6] The governing principle is "like dissolves like," which suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[6] this compound possesses a moderately polar ketone functional group and two larger, non-polar halogenated aromatic rings. This dual nature suggests that a range of solvents with intermediate polarity, or a mixed-solvent system, will be most effective.
A rule of thumb suggests that solvents containing the same functional group as the compound can be effective solubilizers; for instance, acetone for ketones.[11] The ideal solvent must satisfy two primary conditions:
-
High Solubilizing Power at Elevated Temperatures: To dissolve the crude material efficiently.
-
Low Solubilizing Power at Low Temperatures: To ensure maximum recovery of the purified compound upon cooling.[6]
Recommended Solvents for Screening:
Based on the structure of this compound, the following solvents are recommended for an initial screening study.
| Solvent System | Polarity | Rationale & Expected Behavior | Suitability |
| Ethanol (95% or Absolute) | Polar Protic | The hydroxyl group can interact with the ketone, while the ethyl group provides some non-polar character. Often an excellent choice for single-solvent recrystallization of aromatic ketones.[12] | Highly Recommended |
| Isopropanol | Polar Protic | Similar to ethanol but slightly less polar. A viable alternative if solubility in ethanol is too high at room temperature.[12] | Recommended |
| Acetone | Polar Aprotic | As a ketone, it shares a functional group with the target compound, which can lead to good solubility.[11] Its low boiling point (56°C) is a practical advantage.[2] | Recommended for Screening |
| Ethyl Acetate | Medium Polarity | An ester that is a versatile solvent for a wide range of organic compounds.[2] | Recommended for Screening |
| Hexane / Ethyl Acetate | Mixed (Non-polar / Medium) | A classic mixed-solvent system. The compound is dissolved in a minimal amount of the "good" solvent (Ethyl Acetate), and the "poor" solvent or anti-solvent (Hexane) is added to induce precipitation.[11] This allows for fine-tuning of solubility. | Highly Recommended |
| Ethanol / Water | Mixed (Polar) | Water acts as an anti-solvent for many organic compounds dissolved in ethanol. This system is effective for moderately polar compounds.[12] | Recommended |
Visualization of the Recrystallization Workflow
The following diagram outlines the logical flow of the purification process.
Caption: Generalized workflow for the purification of a solid compound by recrystallization.
Detailed Experimental Protocol
Safety First: Before beginning, consult the Safety Data Sheet (SDS). This compound and related aromatic ketones may cause skin, eye, and respiratory irritation.[13][14] All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Part A: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature, shaking after each addition. Observe the solubility.
-
If the compound does not dissolve in ~0.5 mL of a solvent at room temperature, gently heat the test tube in a warm water bath. Observe if the compound dissolves.[6]
-
Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice-water bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.
Part B: Bulk Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask is suitable to allow for solvent volume and prevent bumping).
-
Add a magnetic stir bar or a couple of boiling chips.[2]
-
Add the chosen solvent (e.g., ethanol) in small portions to the flask.
-
Gently heat the mixture on a hot plate with stirring. Continue adding the solvent portion-wise until the solid just dissolves completely at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated and to maximize recovery. [3] Adding excessive solvent is a common cause of low yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, they must be removed by hot gravity filtration.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Pour the hot, saturated solution quickly through the fluted filter paper into the pre-heated receiving flask. This step must be done quickly to prevent premature crystallization in the funnel.[15]
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective deposition of the desired molecules onto the growing lattice.[6]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Inducing Crystallization (If Necessary):
-
If no crystals form after cooling, the solution may be supersaturated. Crystallization can often be induced by:
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor that contains impurities.[2] Use just enough to rinse the crystal cake.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter cake from the funnel onto a pre-weighed watch glass.
-
Break up the solid gently with a spatula to increase the surface area for drying.
-
Allow the crystals to dry completely in a desiccator under vacuum or in a well-ventilated area until a constant weight is achieved.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was added. - The solution is supersaturated. | - Gently boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the flask or adding a seed crystal.[6][15] |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. | - Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Switch to a solvent with a lower boiling point or use a mixed-solvent system.[6][15] |
| Low Recovery of Product | - Too much solvent was used during dissolution. - The crystals were washed with too much or with warm solvent. - The solution was not cooled sufficiently. | - Ensure the minimum amount of hot solvent is used. - Wash crystals only with a minimal amount of ice-cold solvent. - Ensure the flask is thoroughly chilled in an ice bath before filtering. |
| Colored Impurities in Crystals | - Impurities were co-precipitated. - The cooling process was too rapid. | - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Ensure the solution cools slowly and undisturbed.[6] |
Conclusion
Recrystallization is a robust and scalable method for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the procedural parameters of dissolution, cooling, and isolation, researchers can consistently obtain a product of high purity, suitable for demanding applications in research and development. The principles and protocols outlined in this guide provide a comprehensive framework for optimizing this essential laboratory technique.
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ChemicalBook. (2025). This compound | 573-46-6.
- (n.d.). SOP: CRYSTALLIZATION.
- (n.d.). Recrystallization Technique.
- (n.d.). Recrystallization.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4'-Bromoacetophenone.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Fluorobenzophenone.
- University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluorobenzophenone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-4-fluorophenol.
- ChemicalBook. (n.d.). This compound CAS#: 573-46-6.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde.
- BenchChem. (2025). Technical Support Center: High-Purity 4'-Bromovalerophenone Recrystallization.
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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-4'-Fluorobenzophenone via Friedel-Crafts Acylation
Abstract
2-Bromo-4'-fluorobenzophenone is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of a range of pharmaceutical agents and functional materials.[1] This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of this key intermediate. The described methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of this synthetic choice, offering insights into reaction optimization, safety protocols, and rigorous analytical characterization to ensure the production of high-purity material suitable for downstream applications in drug development and research.
Introduction: The Significance of this compound
Substituted benzophenones are a class of compounds with significant utility in organic synthesis.[2] Specifically, this compound serves as a versatile precursor due to its distinct functional handles: a ketone that can be further manipulated, a bromine atom that is ideal for cross-coupling reactions (e.g., Suzuki, Heck), and a fluorine atom which can enhance the metabolic stability and binding affinity of target molecules. Its role as a key intermediate makes a scalable and reproducible synthetic route essential for the pharmaceutical and chemical industries.[1]
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring, making it the method of choice for producing aryl ketones like the target compound.[2][3] This protocol is designed for researchers and process chemists, providing a detailed guide for a laboratory-scale synthesis that is amenable to further scaling.
Synthetic Strategy: The Friedel-Crafts Acylation Pathway
The synthesis proceeds via the electrophilic aromatic substitution of fluorobenzene with 2-bromobenzoyl chloride. A strong Lewis acid, aluminum chloride (AlCl₃), is employed to activate the acyl chloride, generating a highly reactive acylium ion electrophile.
Mechanism Rationale: The core of this synthesis is the generation of the acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 2-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4] This potent electrophile is then attacked by the electron-rich π-system of fluorobenzene. The fluorine atom on the fluorobenzene ring is an ortho-, para-director; thus, the primary product formed is the para-substituted isomer, 4'-fluoro-2-bromobenzophenone, due to steric hindrance at the ortho position. A subsequent deprotonation of the arenium ion intermediate by AlCl₄⁻ regenerates the aromatic ring and the AlCl₃ catalyst, although a stoichiometric amount of the catalyst is required as it complexes with the product ketone.[4]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale that can be linearly scaled. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.[5][6][7][8]
Bill of Materials
| Reagent | CAS No. | MW ( g/mol ) | Moles | Quantity | Supplier |
| Fluorobenzene | 462-06-6 | 96.10 | 1.2 | 115.3 g (110 mL) | Sigma-Aldrich |
| 2-Bromobenzoyl chloride | 7154-66-7 | 219.46 | 0.18 | 39.5 g | TCI |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 0.20 | 26.7 g | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 500 mL | VWR |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed | J.T. Baker |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | As needed | EMD |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | As needed | Decon Labs |
Experimental Workflow
Diagram: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Charging Reagents: Charge the flask with fluorobenzene (110 mL, 1.2 mol) and 2-bromobenzoyl chloride (39.5 g, 0.18 mol).
-
Catalyst Addition: Begin stirring the mixture and cool the flask to 0-5°C using an ice-water bath. Cautiously add anhydrous aluminum chloride (26.7 g, 0.20 mol) in small portions over 30-45 minutes. Maintain the internal temperature below 10°C during the addition to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 23°C). Stir for 15 minutes, then heat the reaction to reflux (approx. 40-45°C for DCM, if used as a co-solvent, or higher for neat fluorobenzene) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.[9]
-
Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice (400 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction slurry into the acidic ice water with vigorous stirring to quench the reaction and decompose the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with 1M HCl (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).[10] Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white to yellowish solid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40°C to a constant weight. A typical yield is in the range of 80-90%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through a suite of analytical techniques.
Analytical Data Summary
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 106-108°C[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.80 (m, 8H, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.5 (C=O), 165.0 (d, J=254 Hz, C-F), aromatic signals |
| HPLC Purity | >98% (detection at λmax ~260 nm)[11] |
| MS (EI) | m/z: 279/281 [M⁺] (reflecting Br isotopes) |
HPLC Method Development Outline
A robust RP-HPLC method is crucial for purity assessment.[11]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development to ensure elution of all components.[11]
-
Detection: UV detection at the λmax of the benzophenone chromophore (typically 250-350 nm).[11]
-
Quantification: Use an external standard of known purity for accurate quantification.
Critical Safety and Handling Precautions
Working with the reagents in this synthesis requires strict adherence to safety protocols to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][7]
-
Ventilation: All operations, especially the handling of aluminum chloride and 2-bromobenzoyl chloride, must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][6]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Handle in a dry environment and add to the reaction mixture slowly and in portions.
-
2-Bromobenzoyl Chloride: This compound is corrosive and a lachrymator. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quenched aluminum salts should be neutralized before disposal.
By following these guidelines, the scalable synthesis of this compound can be performed safely and efficiently, yielding a high-purity product for advanced applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-fluorobenzonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-fluorobenzaldehyde.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Fluorobenzophenone.
- Tokyo Chemical Industry. (2023). Safety Data Sheet for 2-Bromo-4-fluorobenzaldehyde.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]
-
StudyCorgi. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Jingye Pharmaceutical. (2024). An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Review on the Synthesis and Medicinal Importance of 2-Aminobenzophenones. Retrieved from [Link]
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
Sources
- 1. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]
- 2. studymoose.com [studymoose.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. prepchem.com [prepchem.com]
- 10. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Reduction of 2-Bromo-4'-Fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral (2-Bromophenyl)(4-fluorophenyl)methanol
The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Chiral secondary alcohols, in particular, are pivotal intermediates in the synthesis of a vast array of biologically active compounds. The specific chiral alcohol derived from the asymmetric reduction of 2-Bromo-4'-Fluorobenzophenone, (R)- or (S)-(2-bromophenyl)(4-fluorophenyl)methanol, serves as a valuable building block. The presence of the ortho-bromo and para-fluoro substituents provides distinct handles for further synthetic transformations, such as cross-coupling reactions, while the defined stereochemistry at the benzylic carbon is often crucial for target efficacy and selectivity. This guide provides detailed protocols and scientific rationale for two powerful and widely adopted methods for the asymmetric reduction of this prochiral ketone: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-type asymmetric transfer hydrogenation.
Method 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[4][5]
Scientific Rationale and Mechanistic Insight
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[2][5]
-
Ketone Coordination: The prochiral ketone, this compound, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent (the 2-bromophenyl group) positioned away from the chiral framework of the catalyst.[5]
-
Intramolecular Hydride Transfer: The activated hydride from the coordinated borane is delivered to the carbonyl carbon through a highly organized, six-membered ring transition state. This directed transfer ensures the formation of one enantiomer of the alcohol preferentially.[5]
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[5]
The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the absolute stereochemistry of the resulting alcohol product, making this method highly predictable and versatile.[2]
Visualizing the CBS Reduction Mechanism
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Detailed Experimental Protocol: CBS Reduction
This protocol is a general guideline and may require optimization for scale and specific laboratory conditions. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of inert gas, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the ketone in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Addition: Add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq.) dropwise to the stirred ketone solution over 5 minutes.
-
Reducing Agent Addition: Add borane-dimethyl sulfide complex (BMS, ~1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5-10 eq.) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Remove the solvent under reduced pressure. Add 1 M aqueous HCl and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.
Method 2: Noyori-Type Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones, avoiding the use of high-pressure hydrogen gas.[6] The Noyori-type catalysts, typically ruthenium complexes with a chiral diamine ligand (e.g., TsDPEN) and an arene ligand, are highly effective for this transformation.[7][8] A mixture of formic acid and triethylamine (HCOOH/Et3N) is commonly used as the hydrogen source.
Scientific Rationale and Mechanistic Insight
The efficacy of Noyori-type ATH for ortho-substituted benzophenones is well-documented.[2] The catalyst's ability to differentiate between the two aryl groups of the benzophenone is key to the high enantioselectivity. The mechanism is believed to proceed via a metal-ligand bifunctional pathway:
-
Formation of the Active Hydride Species: The ruthenium pre-catalyst reacts with the formate from the HCOOH/Et3N mixture to form a reactive ruthenium hydride species.
-
Outer-Sphere Hydrogenation: The ketone substrate is not directly coordinated to the metal center. Instead, the reaction proceeds through an outer-sphere mechanism involving a six-membered pericyclic transition state.
-
Bifunctional Catalysis: The N-H proton of the chiral diamine ligand interacts with the carbonyl oxygen of the ketone, while the hydride on the ruthenium center is transferred to the carbonyl carbon. This dual interaction in the transition state is responsible for the high degree of organization and subsequent enantioselectivity.[6]
The steric and electronic properties of the ortho-bromo substituent on one phenyl ring and the para-fluoro substituent on the other create a sufficient difference for the chiral catalyst to effectively discriminate between the two faces of the carbonyl group, leading to high enantiomeric excess.[2]
Visualizing the Asymmetric Transfer Hydrogenation Workflow
Caption: General workflow for Noyori-type Asymmetric Transfer Hydrogenation.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for structurally similar ketones and should be performed under an inert atmosphere.[2]
-
Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.) and the chiral ruthenium catalyst, such as an oxo-tethered (R,R)-Ru catalyst (0.01 eq.).[2]
-
Solvent/Hydrogen Source Addition: Add the freshly prepared formic acid/triethylamine (5:2) azeotrope (approx. 0.5 mL per 1.0 mmol of ketone).
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 60 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC (typically 5-10 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water (3 mL) and ethyl acetate (5 mL). Separate the biphasic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, wash with brine (3 mL), and dry over anhydrous MgSO4. Filter the solution and remove the solvent under reduced pressure.
-
Analysis: Purify the crude residue by silica gel column chromatography to afford the desired chiral alcohol. Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Quantitative Data Summary
The following table summarizes the expected results for the asymmetric transfer hydrogenation of benzophenones structurally related to the target substrate, based on published data.[2] These results provide a strong indication of the potential success for the reduction of this compound.
| Entry | Substrate | Catalyst Configuration | Yield (%) | ee (%) |
| 1 | 2-Bromobenzophenone | (R,R) | >99 | 98 (S) |
| 2 | 2-Chlorobenzophenone | (R,R) | >99 | 99 (S) |
| 3 | 2-Chloro-4'-fluorobenzophenone | (R,R) | 98 | 97 (S) |
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The determination of enantiomeric excess (ee) is critical to validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[9]
Rationale for Method Selection
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often highly effective for the separation of chiral alcohols.[9]
General Protocol for Chiral HPLC Analysis
This is a starting point for method development. The mobile phase composition, flow rate, and column temperature may need to be optimized to achieve baseline separation.
-
Column Selection: A polysaccharide-based chiral column such as a Daicel Chiralcel OD-H or Chiralpak AD-H is recommended as a starting point.[2]
-
Sample Preparation: Prepare a stock solution of the purified alcohol product in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase: A typical mobile phase for this class of compounds is a mixture of n-hexane and 2-propanol (isopropanol). A starting composition of 90:10 (v/v) hexane:isopropanol is recommended.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 - 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the following formula:
-
ee (%) = |(A1 - A2) / (A1 + A2)| x 100
-
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [Link]
-
Noyori, R., & Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 1997, 30(2), 97-102. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987, 109(18), 5551-5553. [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-tethered Ruthenium Catalysts. Chemical Communications, 2004, (14), 1626-1627. [Link]
-
Kitamura, M., Ohkuma, T., Inoue, S., Sayo, N., Kumobayashi, H., Akutagawa, S., Ohta, T., Takaya, H., & Noyori, R. Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 1988, 110(2), 629-631. [Link]
-
Corey–Itsuno reduction. In Wikipedia. [Link]
-
Noyori Asymmetric Hydrogenation. In Wikipedia. [Link]
-
Corey, E. J., & Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 1998, 37(15), 1986-2012. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
- EP0305180A2 - Enantioselective reduction of ketones.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
Sources
- 1. [PDF] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts | Semantic Scholar [semanticscholar.org]
- 2. datapdf.com [datapdf.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4'-Fluorobenzophenone
Welcome to the technical support hub for researchers and synthetic chemists. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize the Suzuki-Miyaura cross-coupling yield for 2-Bromo-4'-Fluorobenzophenone. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can navigate the complexities of this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and actionable, field-proven solutions.
Problem 1: Low or No Product Yield
Question: My Suzuki coupling reaction of this compound with an arylboronic acid is resulting in a low yield or complete failure. What are the primary factors to investigate?
Answer: Low yield is a multifaceted problem that requires a systematic evaluation of the reaction parameters. The Suzuki-Miyaura reaction is a complex catalytic process, and its success hinges on the interplay of several key components.[1][2] The primary areas to troubleshoot are the catalyst system, base, solvent, temperature, and reagent quality.
Key Parameters for Optimization
| Parameter | Common Choices | Rationale & Troubleshooting Steps |
| Palladium Catalyst | Sources: Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts: Pd(dppf)Cl₂, Buchwald Pre-catalysts (e.g., SPhos G3) | The active catalyst is Pd(0). Pre-catalysts are often preferred as they generate the active species cleanly and efficiently.[1] If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can facilitate its reduction to Pd(0). For sterically hindered or electron-rich substrates, consider more active Buchwald-type pre-catalysts.[3][4] |
| Phosphine Ligand | Bulky, Electron-Rich: SPhos, XPhos, P(t-Bu)₃Bidentate: dppf | The ligand stabilizes the palladium center and modulates its reactivity. For an aryl bromide like this compound, which is somewhat sterically demanding, bulky and electron-donating monophosphine ligands (e.g., SPhos) can accelerate both the oxidative addition and the rate-limiting reductive elimination steps, improving overall yield.[3][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[1][5][6][7] K₃PO₄ is often a good starting point as it is strong enough for most couplings but less likely to cause base-sensitive functional group degradation. Cs₂CO₃ is more soluble in organic solvents and can be effective but is more expensive. The choice of base can also influence side reactions like dehalogenation. |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF (often with water) | Aprotic organic solvents are standard. A small amount of water is often necessary to help dissolve the base (especially carbonates and phosphates) and facilitate the formation of the reactive borate species.[8] However, excess water can promote unwanted protodeborylation. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[9] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and side reactions.[10] If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.[11] |
Problem 2: Presence of Significant Side Products
Question: My reaction is consuming the starting material, but I'm observing significant byproducts alongside my desired product. How can I identify and minimize them?
Answer: Side reactions are common in Suzuki coupling and can significantly reduce your isolated yield. The three most prevalent byproducts are from dehalogenation, boronic acid homocoupling, and protodeborylation.[4]
A) Dehalogenation of this compound
-
What is it? Your starting material, this compound, is being converted into 4-Fluorobenzophenone, where the bromine is replaced by a hydrogen atom.[10]
-
How to identify it: This byproduct will appear as a new, typically less polar spot on TLC. Its identity can be confirmed by GC-MS or by observing the characteristic aromatic proton signal in the ¹H NMR of the crude mixture where the bromine was.[10]
-
Primary Cause: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from the reaction of the palladium complex with certain bases (especially alkoxides), solvents (like alcohols), or trace water.[12] This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[1]
-
Solutions to Minimize Dehalogenation:
-
Choice of Base: Avoid strong, hydride-donating bases like alkoxides. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases.[1]
-
Ligand Screening: The ligand's steric and electronic properties influence the relative rates of productive coupling versus dehalogenation. Bulky ligands like SPhos or XPhos can sometimes suppress this side reaction.[3][4]
-
Use Anhydrous Solvents: While some water is often needed, ensure you are using high-quality anhydrous solvents to minimize potential sources of hydride.
-
Protect N-H Groups: If your coupling partner contains an N-H group (e.g., indole, pyrazole), deprotonation by the base can sometimes promote dehalogenation pathways. Protection of the N-H group may be necessary.[12][13]
-
B) Homocoupling of the Boronic Acid
-
What is it? Two molecules of your boronic acid coupling partner react to form a symmetrical biaryl compound.
-
How to identify it: This byproduct will be visible by LC-MS and NMR analysis of the crude mixture.
-
Primary Cause: This side reaction is primarily driven by the presence of molecular oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[1][14][15] These Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[1][14]
-
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by performing several freeze-pump-thaw cycles.[12][14]
-
Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can reduce the initial concentration of problematic Pd(II) species.[1]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent oxygen from re-entering the system.
-
C) Protodeborylation of the Boronic Acid
-
What is it? The boronic acid reagent decomposes by having its C-B bond cleaved and replaced with a C-H bond, effectively wasting the nucleophile.[1]
-
How to identify it: You may observe the corresponding arene byproduct (from the boronic acid) in your crude analysis.
-
Primary Cause: This is essentially the hydrolysis of the boronic acid, which can be accelerated under harsh conditions (high temperature, prolonged reaction times) or with certain structurally sensitive boronic acids (e.g., some heteroaryl boronic acids).[1]
-
Solutions to Minimize Protodeborylation:
-
Use Boronic Esters or Trifluoroborates: Reagents like pinacol boronic esters (Bpin) or potassium aryltrifluoroborates (BF₃K) are more stable than their corresponding boronic acids.[1][16] They hydrolyze slowly under the reaction conditions, providing a "slow release" of the active boronic acid, which keeps its instantaneous concentration low and minimizes decomposition.[17][18]
-
Control Water Content: While necessary, excess water can accelerate hydrolysis. Use the minimum amount of water required for the base to function effectively.
-
Avoid Prolonged Heating: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent degradation of the remaining boronic acid.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A systematic approach to diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Which specific palladium pre-catalyst and ligand combination is recommended for this compound?
A robust starting point is a second or third-generation Buchwald pre-catalyst paired with a bulky, electron-rich biaryl phosphine ligand. For example, SPhos Pd G3 or XPhos Pd G3 are excellent choices. The SPhos ligand, in particular, has been shown to be effective for coupling hindered aryl halides. [3][4]These pre-catalysts are air-stable and reliably generate the active Pd(0) species, leading to more reproducible results.
Q2: How critical is the water content in the solvent mixture?
The role of water is complex. It is often essential for dissolving inorganic bases like K₃PO₄ and for facilitating the transmetalation step. [8]However, too much water can lead to increased protodeborylation of the boronic acid. [1]A good starting point is a solvent ratio of 10:1 organic solvent to water. If you observe significant boronic acid decomposition, consider reducing the water content or switching to a more stable boronic ester.
Q3: Can I use microwave irradiation to accelerate this reaction?
Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for Suzuki couplings, often reducing reaction times from hours to minutes and potentially improving yields by minimizing byproduct formation. [19]When transitioning to microwave conditions, it is important to re-optimize parameters like temperature and time, as the rapid heating can affect catalyst stability.
Q4: My boronic acid is a pinacol ester (Bpin). Does this change the required reaction conditions?
Yes, slightly. Boronic esters are more stable than boronic acids but are also less reactive. [20][21]Their use often requires slightly more forcing conditions, such as a stronger base (K₃PO₄ is highly effective) or higher temperatures to facilitate the necessary hydrolysis to the boronate before transmetalation. The benefit is a significant reduction in protodeborylation and homocoupling side reactions. [1][20] Q5: How do I properly degas my reaction mixture to prevent homocoupling?
There are two primary methods:
-
Inert Gas Sparging: Place your solvent in the reaction flask and bubble a stream of argon or nitrogen through it via a long needle for 15-30 minutes. Then, add your solid reagents and briefly sparge again before heating. This method is convenient and sufficient for most applications. [14]2. Freeze-Pump-Thaw: For highly oxygen-sensitive reactions, this is the most rigorous method. Freeze the solvent in the reaction flask using liquid nitrogen. Apply a high vacuum to remove gases from above the frozen solid. Close the flask to the vacuum and allow it to thaw. The dissolved gases will bubble out. Repeat this cycle at least three times. [12]
Experimental Protocols
Protocol 1: General Optimized Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Ester (1.2-1.5 equiv.)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 equiv.)
-
Toluene and Water (10:1 ratio, degassed)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (or ester), and powdered K₃PO₄.
-
Add the SPhos Pd G3 pre-catalyst.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 357-372. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(19), 7492-7504. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15). Retrieved from [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-308. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1). Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(19). Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(27), 7168-7182. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
The Suzuki Reaction. (2014). Chem 115. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Bromo-4'-Fluorobenzophenone
Welcome to the technical support center for the synthesis of 2-Bromo-4'-Fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the success of your experiments.
Introduction to the Synthesis
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation. This reaction typically involves the electrophilic aromatic substitution of fluorobenzene with 2-bromobenzoyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). While effective, this method is susceptible to several side reactions that can impact yield and purity. This guide will focus on troubleshooting these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides step-by-step solutions.
Issue 1: Low Yield of the Desired Product and Presence of Isomeric Impurities
Question: My final product shows a low yield of this compound and my NMR/GC-MS analysis indicates the presence of at least one major isomeric byproduct. What is happening and how can I fix it?
Answer:
The formation of isomeric byproducts is the most common side reaction in this synthesis. The fluorine atom on fluorobenzene is an ortho, para-directing group. While the para-substitution is sterically favored, some ortho-substitution can still occur, leading to the formation of 2-Bromo-2'-Fluorobenzophenone .
Causality: The electrophilic acylium ion, formed from the reaction of 2-bromobenzoyl chloride and AlCl₃, can attack the fluorobenzene ring at either the para or ortho position. The para position is less sterically hindered, making it the major product. However, the proximity of the ortho position to the activating fluorine atom can still lead to the formation of the ortho isomer.[1]
-
Reaction Temperature Control:
-
Problem: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, increasing the formation of the 2-Bromo-2'-Fluorobenzophenone isomer.
-
Solution: Maintain a strict and consistent reaction temperature. For this specific acylation, a temperature range of 0-5°C during the addition of aluminum chloride is recommended, followed by a slow warming to room temperature.
-
-
Solvent Choice:
-
Problem: The choice of solvent can influence the selectivity of the reaction.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents. Using a non-polar solvent like carbon disulfide (CS₂) can sometimes enhance para-selectivity, although it is less commonly used now due to its toxicity and volatility.
-
-
Purification Strategy:
-
Problem: The isomeric byproducts often have very similar polarities, making them difficult to separate.
-
Solution:
-
Recrystallization: A carefully selected solvent system can be effective. For this compound, recrystallization from ethanol or a mixture of hexane and ethyl acetate is often successful.[2]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective.
-
-
Visualizing Isomer Formation:
Caption: Figure 1: Isomeric Product Formation
Issue 2: Incomplete Reaction or Stalled Conversion
Question: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What could be the cause?
Answer:
An incomplete or stalled Friedel-Crafts acylation is often due to the deactivation of the catalyst, aluminum chloride.
Causality: Aluminum chloride is extremely hygroscopic and reacts readily with atmospheric moisture. The presence of water in the reagents or solvent will hydrolyze the AlCl₃, rendering it inactive. Additionally, if the starting materials are not pure, certain functional groups can coordinate with the Lewis acid and inhibit its catalytic activity.
-
Strict Anhydrous Conditions:
-
Problem: Moisture contamination.
-
Solution:
-
Flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous grade solvents.
-
Ensure the aluminum chloride is fresh and has been stored in a desiccator.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Purity of Reagents:
-
Problem: Impurities in the starting materials.
-
Solution:
-
Use freshly distilled fluorobenzene and 2-bromobenzoyl chloride.
-
If you suspect the purity of your 2-bromobenzoyl chloride, you can prepare it fresh from 2-bromobenzoic acid using thionyl chloride or oxalyl chloride.
-
-
-
Stoichiometry of the Catalyst:
-
Problem: Insufficient catalyst.
-
Solution: A slight excess of aluminum chloride (1.1 to 1.3 equivalents) is often used to ensure the reaction goes to completion, as some of the catalyst will complex with the carbonyl group of the product.
-
Troubleshooting Workflow for Incomplete Reactions:
Caption: Figure 2: Workflow for Incomplete Reactions
Frequently Asked Questions (FAQs)
Q1: Can polyacylation occur in this reaction?
A1: Polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the introduction of the first acyl group (the 2-bromobenzoyl group) is electron-withdrawing, which deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[1] Under standard reaction conditions, polyacylation is not a major concern for this synthesis.
Q2: Why is the para product (4'-fluoro) favored over the ortho product (2'-fluoro)?
A2: While the fluorine atom is an ortho, para-director, the para position is sterically less hindered. The approaching bulky acylium ion intermediate experiences less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: Yes, a dark coloration of the reaction mixture is common in Friedel-Crafts acylations. This is often due to the formation of charge-transfer complexes between the aromatic substrate and the acylium ion-Lewis acid complex. The color should dissipate upon quenching the reaction with water or dilute acid.
Q4: Can I use a different Lewis acid catalyst?
A4: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times. More modern and milder catalysts like rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can also be employed and may offer better selectivity and tolerance to certain functional groups.[3]
Q5: What are the key safety precautions for this reaction?
A5:
-
Aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Bromobenzoyl chloride is a lachrymator and is corrosive. Handle it with care in a fume hood.
-
The reaction itself evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | High reactivity and cost-effective. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Ensures complete reaction by accounting for complexation with the product. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0-5°C (addition), then RT | Minimizes formation of the ortho-isomer. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the catalyst by atmospheric moisture. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet and a gas bubbler.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane via a syringe.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-bromobenzoyl chloride (1.0 eq.) and fluorobenzene (1.5-2.0 eq.) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.
-
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved January 17, 2026, from a hypothetical BenchChem technical note inspired by search results.
- FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? Retrieved January 17, 2026, from a hypothetical FAQ page inspired by search results.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis. Retrieved January 17, 2026, from a hypothetical ChemicalBook product page inspired by search results.
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
- PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved January 17, 2026, from a hypothetical PrepChem entry inspired by search results.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved January 17, 2026, from a hypothetical university chemistry experiment page inspired by search results.
- Oregon State University. (n.d.). Experimental Chemistry II. Retrieved January 17, 2026, from a hypothetical OSU poster abstracts page inspired by search results.
- ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
Sources
Technical Support Center: Purification of 2-Bromo-4'-Fluorobenzophenone
Welcome to the technical support center for the purification of 2-Bromo-4'-Fluorobenzophenone (CAS No. 573-46-6). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this key synthetic intermediate. Here, you will find in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting guides designed to enhance the purity, yield, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. The most common method for synthesizing benzophenones is the Friedel-Crafts acylation.[1][2][3] For this compound, this typically involves reacting fluorobenzene with 2-bromobenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Based on this pathway, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual fluorobenzene and 2-bromobenzoyl chloride.
-
Positional Isomer: The primary isomeric impurity is 4-Bromo-4'-Fluorobenzophenone, resulting from acylation at the para-position of the fluorobenzene ring, which is also activated.
-
Hydrolyzed Reagents: 2-bromobenzoic acid, formed from the hydrolysis of unreacted 2-bromobenzoyl chloride during aqueous workup.
-
Residual Catalyst Byproducts: Aluminum salts (e.g., aluminum hydroxide) that may persist after the reaction quench.
Understanding these potential contaminants is the first step in designing an effective purification strategy. A preliminary analysis by Thin-Layer Chromatography (TLC) is highly recommended to visualize the complexity of your crude mixture.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is the preferred method when your crude material is already of relatively high purity (typically >80-90%) and the impurities have significantly different solubility profiles from the desired product. It is a highly efficient technique for removing small amounts of contaminants and can yield material of very high purity. A patent for a similar compound, 2-chloro-4'-fluorobenzophenone, specifies recrystallization from isopropanol, which is an excellent starting point for solvent screening.[4]
-
Flash Column Chromatography is necessary when the crude product is a complex mixture containing multiple components, particularly if it contains impurities with similar polarities to the product, such as positional isomers.[5][6] This technique offers superior separation power by exploiting the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[7]
The following workflow provides a logical approach to making this decision.
Caption: Purification method selection workflow.
Troubleshooting Guide: Recrystallization
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.
Causality & Solution:
-
High Solvent Boiling Point: If your solvent's boiling point is too high, the compound melts before it dissolves.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. For instance, if you are using isopropanol (BP 82°C), try ethanol (BP 78°C).
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement needed for crystallization.
-
Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.
-
-
Impurity Effects: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling and solvent changes don't work, the impurity load may be too high for recrystallization. In this case, pre-purification by flash chromatography is recommended to remove the bulk of the impurities before a final recrystallization step.
-
Q4: No crystals are forming, even after my solution has cooled completely. What should I do?
A4: The failure of crystals to form is typically due to one of two reasons: excessive solvent or supersaturation.
Troubleshooting Steps:
-
Problem 1: Too Much Solvent. This is the most common issue. If the solution is not saturated at cool temperatures, the compound will simply remain dissolved.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%) to increase the concentration. Allow it to cool again. Repeat until the solution becomes slightly cloudy (turbid) upon cooling, indicating saturation.
-
-
Problem 2: Supersaturation. The solution may be saturated, but the crystals lack a nucleation point to begin growing.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Detailed Protocol 1: Recrystallization of this compound
This protocol is based on established methods for analogous benzophenones.[4] Isopropanol is a recommended starting solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Solvent Addition: If the solid does not fully dissolve, add small portions of hot isopropanol until a clear solution is achieved at the boiling point. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Verify purity by measuring the melting point.
Troubleshooting Guide: Flash Column Chromatography
Q5: I'm getting poor separation between my product and an impurity on the column. How can I improve resolution?
A5: Poor resolution is often a result of a suboptimal mobile phase (eluent) or improper column packing technique.
Optimization Strategies:
-
Solvent System Optimization (TLC): The key to a good column separation is finding the right solvent system using TLC first. For a moderately polar compound like a benzophenone, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[8]
-
Goal: Aim for a solvent system that gives your desired product an Rf value of 0.2-0.3 on the TLC plate.[9] This provides the optimal balance of movement and interaction with the silica gel for good separation.
-
Method: Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find the ideal mobile phase.
-
-
Column Packing: An improperly packed column with air bubbles or channels will lead to broad, overlapping bands.
-
Solution: Pack the column using the "slurry method." Mix the silica gel with the initial, least polar eluent to form a consistent slurry, then pour it into the column and allow it to settle with gentle tapping.
-
-
Sample Loading: Loading the sample in too large a volume of solvent will result in a very broad initial band, making separation impossible.
-
Solution: Dissolve your crude product in the minimum possible amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane). Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 19:1 (5% EtOAc) | Very Low | Eluting non-polar impurities (e.g., biphenyl). |
| 9:1 (10% EtOAc) | Low | Good starting point for non-polar benzophenones. |
| 4:1 (20% EtOAc) | Medium | Good target range for this compound. |
| 1:1 (50% EtOAc) | High | Eluting more polar byproducts (e.g., benzoic acids). |
| Caption: Table of common mobile phase systems for silica gel chromatography of aromatic ketones. |
Detailed Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.25 for the product.
-
Column Preparation:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (typically 230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of eluent.
-
Carefully pipette the solution onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute solvent descent).[10]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Caption: Troubleshooting logic for poor chromatographic separation.
References
-
Oregon State University. (n.d.). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]
- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
- Google Patents. (n.d.). US4453009A - Process for producing fluorobenzophenone derivatives.
-
Chemsigma. (n.d.). 2-bromo-4-fluorobenzophenone [ 573-46-6 ]. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
- Google Patents. (n.d.). US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
International Journal of Pharmaceutical Development & Technology. (n.d.). Flash Chromatography: A Review. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
IvyPanda. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]
Sources
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Technical Support Center: Advanced Strategies for 2-Bromo-4'-Fluorobenzophenone
Welcome to the technical support center for 2-Bromo-4'-Fluorobenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this sterically hindered, yet synthetically valuable, building block. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The core challenge with this compound lies in the steric congestion around the C2-bromine atom, created by the adjacent benzoyl group. This arrangement significantly impedes the approach of reagents, slows down key reaction steps like oxidative addition in cross-couplings, and can favor undesired side pathways. This guide provides field-proven strategies and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs): General Considerations
Q1: Why are reactions at the C2-bromine of this compound so challenging?
A1: The primary obstacle is severe steric hindrance.[1] The ortho-benzoyl group physically blocks the reaction site, making it difficult for incoming reagents or catalysts to access the carbon-bromine bond. This steric shield dramatically increases the activation energy for many transformations.[2]
-
In Palladium-Catalyzed Cross-Couplings: The bulky environment makes the initial oxidative addition of the Pd(0) catalyst into the C-Br bond the rate-limiting step.[3] Standard catalyst systems often fail because they cannot effectively penetrate this hindered space.
-
In Nucleophilic Substitutions (SNAr): While the benzoyl group is electron-withdrawing, which is a prerequisite for SNAr, the steric blockade often prevents the necessary nucleophilic attack at the C2 position.[4]
-
In Grignard Reagent Formation: The steric bulk can slow the insertion of magnesium metal. Furthermore, the electrophilic ketone presents a site for potential side reactions with the newly formed Grignard reagent.[5]
Q2: What is the first and most critical factor to consider when planning a reaction with this substrate?
A2: Your choice of catalyst system, specifically the ligand in the case of cross-coupling reactions, is paramount. You must move beyond standard, general-purpose catalysts (e.g., Pd(PPh₃)₄) and select systems explicitly designed for sterically demanding substrates.[6] These advanced systems utilize bulky, electron-rich ligands that promote the formation of highly reactive, low-coordinate catalytic species necessary to overcome the high activation barrier of oxidative addition.[3][7]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most powerful tools for functionalizing this substrate. Success hinges on using a catalyst system that can overcome the steric barrier.
Q3: My Suzuki-Miyaura coupling with this compound and an arylboronic acid is failing or giving very low yield. What should I try?
A3: This is a classic steric hindrance issue. Your standard catalyst (e.g., Pd(PPh₃)₄) is likely unable to perform the oxidative addition step. You need to switch to a modern catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center while promoting the formation of a highly reactive, monoligated Pd(0) species that can access the hindered C-Br bond.[6][7]
Recommended Actions:
-
Switch to a Specialized Ligand/Precatalyst: Employ a Buchwald-type dialkylbiarylphosphine ligand. These are designed to enhance the rates of both oxidative addition and the final reductive elimination step.[7] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling bulky substrates.[7]
-
Use a Stronger, Non-coordinating Base: A weaker base may not be sufficient to drive the transmetalation step effectively, especially in a sterically crowded environment. Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[8]
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier.[6] Consider switching to a higher-boiling solvent like dioxane or toluene and heating to 100-110 °C. Microwave irradiation can also be highly effective for rapidly reaching the required temperature and reducing reaction times.[9]
The following diagram illustrates the catalytic cycle and the critical role of the ligand.
Caption: Suzuki-Miyaura cycle for hindered substrates.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions |
| G3-XPhos Precatalyst | Dialkylbiarylphosphine | Excellent for hindered Ar-Br. Air and moisture stable.[7] | K₃PO₄, Dioxane/H₂O, 80-110 °C |
| Pd₂(dba)₃ + SPhos | Dialkylbiarylphosphine | High activity for sterically demanding couplings.[8] | K₃PO₄, Toluene, 100 °C |
| Pd(OAc)₂ + RuPhos | Dialkylbiarylphosphine | Broad utility, effective for challenging substrates. | Cs₂CO₃, Dioxane, 100 °C |
| PEPPSI-IPr Precatalyst | N-Heterocyclic Carbene (NHC) | Very high thermal stability and activity.[7] | K₂CO₃, THF, 65 °C |
Q4: I am attempting a Buchwald-Hartwig amination to synthesize a precursor for a Triazolobenzodiazepine, but the reaction is slow and incomplete. How can I improve it?
A4: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is highly dependent on the ligand choice. The steric hindrance slows both the oxidative addition and the C-N reductive elimination.[10][11]
Recommended Actions:
-
Select a Third-Generation Ligand: Use a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or RuPhos. These ligands accelerate the rate-limiting reductive elimination step for hindered substrates.[12]
-
Optimize the Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[13][14] The choice of base can be critical and may require screening.
-
Solvent Choice is Key: Anhydrous, aprotic solvents like toluene or dioxane are preferred. Ethereal solvents like THF can also be effective.
Caption: Workflow for Buchwald-Hartwig Amination.
Troubleshooting Guide 2: Grignard Reagent Formation & Reactions
Forming the Grignard reagent reverses the polarity of the C2 carbon, turning it into a powerful nucleophile. However, initiation can be difficult, and side reactions are common.
Q5: My Grignard reaction with this compound and magnesium turnings fails to initiate. What's wrong?
A5: This is a common problem. The passivating magnesium oxide layer on the surface of the turnings prevents the reaction, and the substrate itself is not highly reactive.[5][15] Rigorous exclusion of moisture and activation of the magnesium are essential.[16][17]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents (THF, Diethyl Ether) must be anhydrous grade.[5][17]
-
Activate the Magnesium: The oxide layer must be disrupted.
-
Mechanical: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere.
-
Chemical: Add a small crystal of iodine (I₂). The disappearance of the brown color indicates activation. Alternatively, add a few drops of 1,2-dibromoethane.[5]
-
-
Use a Halide-Magnesium Exchange Reagent: For sensitive or difficult substrates, direct insertion can be avoided. Use of a commercial solution of Turbo Grignard (iPrMgCl·LiCl) allows for a low-temperature bromine-magnesium exchange, which is often faster, cleaner, and more tolerant of other functional groups.[5][18]
Q6: I am forming the Grignard reagent, but my yield of the final product after reacting with an electrophile is low, and I see a significant biaryl byproduct.
A6: You are likely observing a Wurtz-type homocoupling side reaction, where the formed Grignard reagent (nucleophile) attacks the C-Br bond of the starting material (electrophile).[5] This is minimized by controlling the concentration of the aryl bromide.
Recommended Protocol Modification:
-
Slow Addition (Entrainment): Add the solution of this compound slowly and dropwise to the suspension of activated magnesium turnings. This keeps the concentration of the aryl bromide low at all times, favoring Grignard formation over the bimolecular Wurtz coupling.[8]
Experimental Protocol: Halide-Magnesium Exchange for Grignard Formation
This protocol is often more reliable than direct magnesium insertion.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration ~0.5 M).
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.3 M in THF, 1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below -15 °C.
-
Exchange Reaction: Stir the mixture at -20 °C for 1 hour. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with I₂ and analyzing by TLC/LC-MS.
-
Subsequent Reaction: The resulting Grignard solution is ready to be used. Slowly add your desired electrophile (e.g., an aldehyde or ketone) at low temperature.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
- Wikipedia. (2025). Triazolobenzodiazepine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. (2019). National Institutes of Health.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Grignard Reaction. (n.d.).
- Understanding Steric Hindrance in Chemistry. (n.d.). Scribd.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Benchchem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Grignard Reaction. (n.d.).
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Cherkaoui O., Cherkaoui M. Z., Essassi E. M., & Zniber R. (1995). Triazolobenzodiazepine Derivative (III): Synthesis of s-Triazolo-[4,3-a]-benzimidazolo-[1,2-d][6][7]-benzodiazepines. Synthetic Communications, 25(13), 1955-1962.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- Process for preparing triazolobenzodiazepines. (1975). Google Patents.
- The Grignard Reaction. (n.d.). Winthrop University.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
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Technical Support Center: Improving the Solubility of 2-Bromo-4'-Fluorobenzophenone for Reactions
Welcome to the technical support center for 2-Bromo-4'-Fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this key synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the success of your reactions.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules in the pharmaceutical and materials science sectors. However, its relatively nonpolar and crystalline nature can lead to solubility issues in common organic solvents, posing a significant hurdle for efficient and reproducible reactions. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature with a melting point in the range of 47-49 °C.[1] As a halogenated aromatic ketone, it exhibits moderate polarity. While it is generally not soluble in water, it will dissolve in many common organic solvents, although the degree of solubility can vary significantly. The "like dissolves like" principle is a good starting point; solvents with similar polarity to the benzophenone core are likely to be more effective.[2]
Q2: I'm having trouble dissolving this compound in my reaction solvent at room temperature. What should I do?
A2: Limited solubility at room temperature is a common issue. The first and simplest approach is to gently heat the mixture. Many organic compounds exhibit a significant increase in solubility at elevated temperatures.[3] However, be mindful of the boiling point of your solvent and the thermal stability of your other reagents. If heating alone is insufficient or not viable, consider using a co-solvent system or a different primary solvent.
Q3: Can I use a co-solvent to improve solubility? If so, how do I choose one?
A3: Yes, using a co-solvent is an excellent strategy. A small amount of a more effective solubilizing agent can dramatically increase the overall solubility of your substrate.[4] When choosing a co-solvent, consider one that is miscible with your primary reaction solvent but has a higher affinity for this compound. For example, if your primary solvent is a non-polar hydrocarbon, a more polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) could be an effective co-solvent.[5]
Q4: Are there any alternative techniques for reactions with poorly soluble starting materials like this compound?
A4: For particularly challenging cases, especially in cross-coupling reactions, solid-state reaction techniques using a ball mill can be highly effective.[6][7] This solvent-free approach can overcome solubility limitations by facilitating reactions in the solid phase through mechanical energy.[6][7]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a structured approach to troubleshooting solubility problems encountered during reactions with this compound.
Issue 1: The compound will not dissolve sufficiently, even with heating.
-
Cause: The chosen solvent may be a poor match for the polarity of this compound.
-
Solution Workflow:
Caption: Workflow for addressing poor solubility.
Issue 2: The compound dissolves initially with heat but precipitates out as the reaction proceeds.
-
Cause: The reaction temperature may be decreasing, or the concentration of the solute may be exceeding its solubility limit at the reaction temperature as other components are consumed or generated.
-
Solution:
-
Maintain Consistent Temperature: Ensure your reaction is maintained at a constant temperature where the compound remains soluble.
-
Increase Solvent Volume: If the reaction concentration is too high, carefully adding more of the reaction solvent (or co-solvent) can help keep the compound in solution. Be mindful of how this dilution might affect reaction kinetics.
-
Slow Addition: If you are adding other reagents, consider a slower addition rate to avoid sudden changes in the reaction mixture's composition that could cause precipitation.
-
Experimental Protocols: A Practical Guide to Solubilizing this compound
The following are recommended starting points for dissolving this compound in common reaction types.
Solvent Screening Guide
| Solvent | Polarity | Typical Use Cases | Solubility Notes |
| Tetrahydrofuran (THF) | Moderately Polar | Grignard Reactions, Suzuki Couplings | Generally a good solvent, especially with gentle heating. Anhydrous THF is crucial for Grignard reactions.[8][9] |
| Diethyl Ether | Low Polarity | Grignard Reactions | Another common solvent for Grignard reagents. Solubility may be lower than in THF. Anhydrous conditions are essential.[10] |
| Dioxane | Moderately Polar | Suzuki Couplings | Often used in combination with water as a co-solvent system. Heating is typically required.[11] |
| N,N-Dimethylformamide (DMF) | High Polarity (Aprotic) | Suzuki Couplings, Nucleophilic Substitutions | An excellent solvent for many polar and non-polar compounds. Can often dissolve this compound at room temperature, with improved solubility upon heating.[11][12] |
| Toluene | Non-polar | Suzuki Couplings, Friedel-Crafts Reactions | May require heating to achieve sufficient solubility. Often used in combination with a co-solvent.[13] |
| Ethanol | Polar (Protic) | Recrystallization | A good solvent for recrystallization, suggesting high solubility at elevated temperatures and lower solubility at room temperature.[3] |
| Dichloromethane (DCM) | Moderately Polar | General Purpose, Chromatography | Good solubility at room temperature.[14] |
| Hexanes/Heptane | Non-polar | Recrystallization (as anti-solvent) | Poor solubility, even with heating.[15][16] |
Protocol 1: Dissolving this compound for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. The optimal solvent system may vary depending on the specific boronic acid or ester and the base used.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid/ester, and the base.
-
Solvent Addition:
-
Option A (Dioxane/Water): Add a 4:1 to 2:1 mixture of dioxane and water.[17]
-
Option B (DMF): Add anhydrous DMF.
-
-
Dissolution:
-
Stir the mixture at room temperature. If the solids do not dissolve, gently heat the reaction mixture to 60-80 °C with continued stirring until a homogeneous solution is obtained.
-
If solubility issues persist, consider adding a small amount of THF as a co-solvent.
-
-
Catalyst Addition: Once the reactants are fully dissolved, add the palladium catalyst and ligand.
-
Reaction: Proceed with the reaction at the desired temperature.
Caption: Protocol for Suzuki-Miyaura Coupling.
Protocol 2: Preparing a Grignard Reagent from this compound
The formation of a Grignard reagent requires strictly anhydrous conditions.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous diethyl ether or THF as the solvent.[8]
-
Activate magnesium turnings by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine.[9][18]
-
-
Reaction Setup: Place the activated magnesium turnings in the reaction flask under an inert atmosphere.
-
Dissolution and Addition:
-
Dissolve this compound in the anhydrous solvent in a separate dropping funnel. Gentle warming may be required to fully dissolve the starting material. Ensure the solution cools to room temperature before addition.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a slight warming of the mixture or the appearance of a cloudy solution.
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. Available at: [Link]
-
PMC (PubMed Central). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
ACS Figshare. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available at: [Link]
-
NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available at: [Link]
-
Oregon State University. Experimental Chemistry II. Available at: [Link]
-
ResearchGate. Co-solvent and Complexation Systems. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
Reddit. Recrystallization with two solvents. Available at: [Link]
-
PubChem. 2-Bromo-4-fluorobenzaldehyde. Available at: [Link]
- Google Patents. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
-
Grignard Reaction. Available at: [Link]
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Reddit. Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
ICReDD. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available at: [Link]
-
Quora. What is the best solvent for making a Grignard Reagent?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Available at: [Link]
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. Available at: [Link]
-
ResearchGate. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available at: [Link]
-
Scribd. Organic Chemistry Short Notes | PDF | Alkene | Hydrogen Compounds. Available at: [Link]
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- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4'-Fluorobenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4'-Fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for navigating the unique challenges presented by this sterically hindered substrate. The following information is structured in a question-and-answer format to directly address common issues and strategic considerations.
Part 1: Foundational Concepts & General FAQs
This section covers the fundamental principles governing the reactivity of this compound and the general catalyst characteristics required for successful cross-coupling.
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The principal challenge is significant steric hindrance. The substrate features a bulky benzoyl group positioned ortho to the carbon-bromine (C-Br) bond. This steric impediment obstructs the approach of the palladium catalyst to the C-Br bond, which is necessary for the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[1] Overcoming this hindrance is the most critical factor in catalyst selection.
Q2: How does this steric hindrance affect the catalytic cycle?
A2: The palladium-catalyzed cross-coupling reaction proceeds via a general catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Steric hindrance around the reaction center primarily slows down the oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate. If this step is inefficient, the entire catalytic cycle will be sluggish or fail to initiate, resulting in low or no product yield. Reductive elimination can also be slowed by sterically demanding substrates.[3]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Q3: What type of ligand is required to overcome the steric challenge of this substrate?
A3: To effectively catalyze reactions with sterically hindered aryl halides like this compound, the palladium catalyst must be supported by bulky and electron-rich phosphine ligands.[5][6]
-
Bulkiness: Bulky ligands promote the formation of a coordinatively unsaturated, monoligated L₁Pd(0) species.[5][7] This less-encumbered catalyst is more reactive and can more readily access the hindered C-Br bond.
-
Electron-Rich Nature: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating the rate of oxidative addition.
State-of-the-art biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are specifically designed for these challenging transformations and are highly recommended.[6][8][9]
Part 2: Specific Reaction Troubleshooting & Protocols
This section provides detailed guidance for common cross-coupling reactions, including recommended catalyst systems, troubleshooting tips, and step-by-step protocols.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.
Q4: Which catalyst systems are most effective for the Suzuki coupling of this compound?
A4: High-yielding Suzuki couplings of this substrate require a robust catalyst system capable of overcoming the steric barrier. The combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biaryl phosphine ligand is the preferred approach.
| Catalyst System Component | Recommended Choice | Typical Loading (mol%) | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3% | Air-stable precatalysts that are efficiently reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, SPhos | 1.2 - 1.5 x Pd loading | Bulky, electron-rich ligands that promote oxidative addition and stabilize the active catalyst.[6] |
| Base | K₃PO₄, Cs₂CO₃ | 2 - 3 equivalents | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | 0.1 - 0.5 M | Aprotic solvents are generally effective; a small amount of water can aid in dissolving the base and activating the boronic acid.[12] |
Q5: My Suzuki reaction has stalled with significant starting material remaining. What should I investigate?
A5: Stalled reactions with this substrate are common and usually point to an issue with catalyst activity or reaction conditions.
-
Catalyst Inactivity: Ensure your palladium source and ligand are from a reliable source. Consider using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3), which often shows higher activity.[13]
-
Insufficiently Strong Base: For particularly challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be more effective than carbonates.[10] Ensure the base is finely powdered and anhydrous.
-
Poor Solubility: If reagents are not fully dissolved, the reaction kinetics will be poor. Try a different solvent system or increase the reaction temperature (e.g., from 80°C to 100-110°C).[13]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction setup was rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4.8 mol%)
-
K₃PO₄ (3.0 equiv, finely powdered and dried)
-
1,4-Dioxane and Water (10:1 v/v, degassed)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, briefly sonicate Pd(OAc)₂ and XPhos in a small amount of the reaction solvent to pre-form the catalyst complex.
-
Seal the reaction flask with a septum, and evacuate and backfill with argon (repeat 3 times).
-
Under a positive flow of argon, add the pre-formed catalyst suspension to the reaction flask.
-
Add the degassed 10:1 dioxane/water solvent mixture via syringe to achieve a concentration of ~0.2 M.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is critical for synthesizing aryl amines, a common motif in pharmaceuticals. The steric hindrance of the substrate makes C-N coupling particularly challenging.
Q6: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A6: Success hinges on an even more reactive catalyst system than for Suzuki coupling, and the choice of a strong, non-nucleophilic base is critical.
-
Catalyst System: A combination of Pd₂(dba)₃ or a palladacycle precatalyst with a highly active biaryl phosphine ligand like XPhos is often required.[9] Bidentate ligands like BINAP have also been employed.[16]
-
Base Selection: A strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine or amide precursor and facilitate the C-N bond-forming reductive elimination step.[17]
-
Ammonia Equivalents: For the synthesis of the primary aniline, direct coupling with ammonia is challenging. A more reliable strategy involves using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[18][19]
Q7: I am observing significant hydrodebromination (replacement of -Br with -H) in my amination reaction. How can this be minimized?
A7: Hydrodebromination is a common side reaction that competes with the desired C-N coupling.[13] It arises from the reaction of the Pd-H species, which can form from β-hydride elimination or reaction with trace water.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and the base. Moisture can promote the formation of palladium hydride species.[13]
-
Optimize Ligand and Base: Some ligand/base combinations are more prone to this side reaction. Screening different bulky ligands or using a slightly weaker base (if the reaction still proceeds) may help.
-
Lower Reaction Temperature: High temperatures can sometimes favor side reactions. Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate.
Caption: A troubleshooting workflow for low yield in cross-coupling.
Experimental Protocol: Buchwald-Hartwig Amination (using Benzophenone Imine)
Reagents:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a strict argon atmosphere, add NaOtBu to an oven-dried reaction flask.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by benzophenone imine.
-
Seal the flask tightly and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify the imine intermediate by chromatography.
-
The resulting imine can be hydrolyzed to the primary aniline using aqueous HCl in THF.[9]
C. Heck Coupling (C-C Bond Formation with Alkenes)
The Heck reaction with such a hindered substrate can be challenging but is feasible with the right conditions.
Q8: What catalyst system is recommended for the Heck reaction with this compound?
A8: Traditional Heck conditions may be insufficient. A phosphine-ligated palladium catalyst is essential. N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their high thermal stability, which may be required for this transformation.[20]
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is a classic choice.[21] For higher reactivity, an NHC-Pd complex could be screened.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[20][22]
-
Solvent: Polar aprotic solvents such as DMF are common.[20]
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.
- CROSS-COUPLING reactions - everything YOU need to know! YouTube.
- Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. BenchChem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.
- Buchwald–Hartwig amination. Wikipedia.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Heck reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health (NIH).
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-4'-Fluorobenzophenone Reactions
Welcome to the technical support center for 2-Bromo-4'-Fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile intermediate. By understanding the causality behind experimental choices, you can optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad, overarching issues that can affect any reaction type involving this compound.
Q1: My reaction has stalled or shows very low conversion. What are the first things I should check?
Low conversion is a common issue that can often be traced back to fundamental reaction parameters. Before investigating more complex variables, always verify the basics.
-
Reagent Quality and Stoichiometry: Ensure the purity of your this compound and all other reactants. Impurities can poison catalysts or participate in side reactions.[1] Verify that molar ratios are correct, as incorrect stoichiometry is a frequent source of poor conversion.
-
Inert Atmosphere: Many reactions, especially those involving organometallic reagents or catalysts (like Palladium-catalyzed couplings or Grignard reactions), are highly sensitive to oxygen.[2][3] Ensure your reaction is conducted under a properly maintained inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and employing proper techniques like evacuating and backfilling the reaction vessel.
-
Anhydrous Conditions: The presence of water can be detrimental, particularly in Grignard reactions where it will quench the reagent, and in reactions with moisture-sensitive catalysts like AlCl₃ in Friedel-Crafts acylations.[1][3][4] Always use anhydrous solvents and ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried).
-
Reaction Temperature and Time: Chemical reactions are highly sensitive to temperature.[1] A temperature that is too low may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or catalysts and promote side reactions.[2][5] Monitor the reaction over time using an appropriate technique (TLC, GC, or LC-MS) to determine if it has truly stalled or is simply slow.
Troubleshooting Workflow for Low Conversion
Below is a systematic workflow to diagnose the root cause of low reaction conversion.
Caption: Systematic troubleshooting logic for low conversion.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C-Br bond in this compound is a common handle for C-C bond formation via Suzuki-Miyaura coupling. Low yields are often related to the catalyst system.
Q2: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the likely causes?
A successful Suzuki coupling depends on the delicate balance of the catalytic cycle. A failure in any step—oxidative addition, transmetalation, or reductive elimination—will lower the yield.
-
Inactive or Decomposed Catalyst : The active Pd(0) species is prone to oxidation or precipitation as "palladium black."[6] This is often caused by insufficient ligand protection, impurities in the reaction mixture, or an inappropriate solvent that fails to stabilize the catalytic species.[6]
-
Suboptimal Ligand Choice : For an aryl bromide, which is less reactive than an aryl iodide, the choice of phosphine ligand is critical.[7] Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the oxidative addition step and accelerate the overall reaction.[2][7]
-
Incorrect Base or Solvent System : The base is crucial for activating the boronic acid.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solvent must facilitate the dissolution of both the organic substrate and the inorganic base. This is why mixed solvent systems, such as 1,4-dioxane/water or THF/water, are frequently employed.[6]
-
Boronic Acid Decomposition : Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially at elevated temperatures or in the presence of excess water.[7] Using more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[7]
Data Table: Optimizing Suzuki-Miyaura Coupling Parameters
| Parameter | Common Range | Troubleshooting Notes |
| Pd Catalyst Loading | 1-5 mol% | For less reactive aryl bromides, a higher loading may be necessary.[7] |
| Ligand | Buchwald-type, PPh₃ | Bulky, electron-rich ligands are preferred for aryl bromides to facilitate oxidative addition.[2][7] |
| Base | 2-3 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄. Stronger bases may be required for challenging couplings.[7] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent must be degassed. The choice can impact catalyst stability and reaction rate.[2][6] |
| Temperature | 80-110 °C | Higher temperatures can increase rate but may also lead to catalyst decomposition or side reactions.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup : After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Guide 2: Grignard Reactions
This compound can be used to form a Grignard reagent at the C-Br position or can act as an electrophile where a Grignard reagent adds to its ketone carbonyl.
Q3: I am unable to initiate the formation of a Grignard reagent from this compound.
Grignard reagent formation is notoriously sensitive to reaction conditions. Initiation failure is almost always due to two main factors:
-
Presence of Moisture : Grignard reagents are powerful bases and will be instantly quenched by water.[3] All glassware must be impeccably dry (flame- or oven-dried), and solvents must be anhydrous.[1][3]
-
Inactive Magnesium Surface : Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[3] This layer must be disrupted.
Activation of Magnesium Turnings:
-
Mechanical Activation : Vigorously stirring or crushing the magnesium turnings with a glass rod can break the oxide layer.[8]
-
Chemical Activation : Adding a small crystal of iodine (I₂) is a classic method; the disappearance of the brown color indicates an active surface.[3][8] Alternatively, a few drops of 1,2-dibromoethane can be used to etch the surface.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Debromination of 2-Bromo-4'-Fluorobenzophenone
Welcome to the technical support center for handling 2-Bromo-4'-Fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Debromination is a persistent challenge that can significantly impact yield, purity, and project timelines. This document provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately prevent this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the debromination of this compound, focusing on the underlying chemical principles.
Q1: What is debromination, and why is it a significant problem?
A: In this context, debromination refers to the undesired substitution of the bromine atom on the this compound with a hydrogen atom, yielding 4'-Fluorobenzophenone as a major byproduct. This specific type of dehalogenation is often called hydrodebromination .[1]
This side reaction is problematic for several critical reasons:
-
Yield Reduction: It consumes the starting material, directly lowering the theoretical maximum yield of your desired coupled product.
-
Purification Complexity: The debrominated byproduct, 4'-Fluorobenzophenone, often has similar polarity and chromatographic behavior to the starting material and the desired product, making purification by column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the stoichiometry of the reaction, potentially leading to the formation of other byproducts, such as the homocoupling of the coupling partner.
Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A: Debromination is a competing side reaction that diverges from the main catalytic cycle of common cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.[2][3] The generally accepted mechanism involves the palladium catalyst. After the initial oxidative addition of the Pd(0) catalyst into the C-Br bond of this compound, the resulting Pd(II) complex can follow an undesired pathway instead of proceeding to transmetalation or amine coordination.
This undesired pathway can be initiated by various hydride sources present in the reaction mixture (e.g., impurities in solvents or bases, or β-hydride elimination from certain substrates).[2] The resulting palladium-hydride intermediate can then undergo reductive elimination to form the debrominated product and regenerate the Pd(0) catalyst.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q3: How does the choice of ligand impact debromination?
A: The ligand is arguably the most critical factor in controlling debromination.[1][4] The goal is to select a ligand that accelerates the desired reductive elimination step (forming the product) to such an extent that it kinetically outcompetes the undesired debromination pathway.
Key Principles:
-
Steric Bulk and Electron-Richness: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, RuPhos) are highly effective.[5]
-
Expertise: The steric bulk promotes the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[1] The electron-donating nature of the ligand makes the palladium center more electron-rich, which also facilitates both oxidative addition and reductive elimination.
-
-
Bite Angle (for bidentate ligands): For ligands like dppf, the natural bite angle influences the geometry around the palladium center, which in turn affects the ease of reductive elimination.
Q4: Which bases are most likely to cause debromination, and what are the recommended alternatives?
A: The choice of base is crucial. Strong, sterically hindered bases can sometimes promote debromination. For instance, while sodium tert-butoxide (NaOtBu) is a strong and effective base for many Buchwald-Hartwig aminations, it can sometimes exacerbate debromination.[1][2]
Recommendations:
-
Weaker Inorganic Bases: For Suzuki couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to promote side reactions.[1][6]
-
Purity: Ensure the base is anhydrous and of high purity. Some bases can contain hydroxide or other hydride impurities that fuel the debromination reaction.
Q5: What role do solvent and temperature play in promoting this side reaction?
A: Both solvent and temperature are key parameters to control.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally recommended.[1] Protic solvents (like alcohols) or even polar aprotic solvents with trace water content (like DMF) can serve as a source of protons or hydrides, facilitating hydrodebromination.
-
Temperature: Debromination often has a higher activation energy than the desired coupling reaction. Running the reaction at the lowest effective temperature can significantly suppress the formation of the debrominated byproduct.[1] If you observe significant byproduct formation at 110 °C, consider reducing the temperature to 80-90 °C and monitoring the reaction over a longer period.
Q6: Are there any less obvious sources of debromination I should be aware of?
A: Yes, beyond the main parameters, consider these factors:
-
Reagent Purity: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure. Impurities can sometimes act as hydride donors.[1]
-
Atmosphere: While many modern catalyst systems are robust, performing reactions under a strictly inert atmosphere (Argon or Nitrogen) is best practice to prevent oxidative degradation of the catalyst and ligands.
-
Photodegradation: Benzophenone derivatives can be light-sensitive.[7][8] While less common for causing debromination in a catalytic reaction, it's good practice to protect the reaction from direct light by wrapping the flask in aluminum foil, especially for reactions that run for extended periods.
Part 2: Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve debromination issues when they arise during an experiment.
Initial Observation: My reaction is producing a significant amount of 4'-Fluorobenzophenone byproduct, as confirmed by GC-MS or ¹H NMR.
Caption: Logical workflow for troubleshooting debromination.
Troubleshooting Action Table
| Symptom | Potential Cause | Recommended Action | Rationale |
| >15% Debromination | Suboptimal Ligand | Switch to a bulky, electron-rich monophosphine ligand like XPhos , SPhos , or RuPhos . Use a well-defined pre-catalyst (e.g., XPhos Pd G3). | These ligands are specifically designed to accelerate C-C or C-N reductive elimination, which outcompetes the hydrodebromination pathway.[1][5] Pre-catalysts ensure efficient and reliable generation of the active Pd(0) species. |
| 5-15% Debromination | Inappropriate Base | If using a strong base like NaOtBu, switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ . | Weaker, non-nucleophilic bases are less likely to promote side reactions and can provide a cleaner reaction profile, albeit sometimes requiring longer reaction times or slightly higher temperatures.[1][6] |
| Persistent Debromination | High Reaction Temperature | Decrease the reaction temperature in 10-20 °C increments (e.g., from 110 °C to 90 °C). | The activation energy for hydrodebromination can be higher than for the desired coupling. Lowering the temperature disproportionately slows the side reaction.[1] |
| Varying Results | Reagent/Solvent Quality | Use freshly purchased, high-purity reagents. Use anhydrous, degassed solvents. Dry bases like K₃PO₄ in an oven before use. | Moisture and other impurities can act as hydride sources. Ensuring all components are anhydrous and pure eliminates these hidden variables.[1] |
Part 3: Optimized Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodebromination.
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 295.1 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the desired biaryl ketone product.
Part 4: Data Summary: Effect of Reaction Parameters
The following table summarizes the expected effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct, based on literature precedents.
| Entry | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~45% | >30% |
| 2 | dppf | NaOtBu | Toluene | 110 | ~60% | ~25% |
| 3 | XPhos | K₃PO₄ | Toluene | 90 | >90% | <5% |
| 4 | XPhos | K₃PO₄ | Toluene | 110 | ~85% | ~10% |
Analysis: This data illustrates a clear trend. The combination of a standard ligand like PPh₃ (Entry 1) leads to significant debromination. While moving to a better ligand and anhydrous conditions helps (Entry 2), the optimal result is achieved by combining a state-of-the-art, bulky, electron-rich ligand (XPhos) with a weaker, non-nucleophilic base (K₃PO₄) and a moderate temperature (Entry 3).[1][6] Increasing the temperature even with the optimal system can lead to an increase in the byproduct (Entry 4).
References
- Deciphering Complexity in Pd–C
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
- Technical Support Center: Preventing Hydrodebromination in Palladium-C
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Buchwald–Hartwig amin
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
Photodegradation of benzophenones sensitized by nitrite. PubMed. [Link]
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Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Bromo-4'-Fluorobenzophenone
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Bromo-4'-Fluorobenzophenone. The focus of this document is to provide in-depth, practical guidance on understanding, anticipating, and safely managing the significant reaction exotherms associated with its synthesis, which is typically achieved via a Friedel-Crafts acylation. Our approach is rooted in explaining the fundamental chemical principles behind the thermal events to empower you with the knowledge needed for safe and successful experimentation, from bench-scale to pilot plant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Thermal Hazards
Question: Why is the synthesis of this compound so exothermic, and which steps are the most critical to monitor?
Answer: The synthesis of this compound via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution that involves highly energetic intermediates and reactions. The significant heat release stems from three primary sources:
-
Formation of the Acylium Ion Complex: The reaction between the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and the acylating agent (e.g., 2-bromobenzoyl chloride) is highly exothermic.[1][2] This step generates the reactive electrophile, an acylium ion, which is complexed with the catalyst.
-
Electrophilic Aromatic Substitution (EAS): The subsequent reaction of the acylium ion with the aromatic ring (e.g., fluorobenzene) is also exothermic, as a stable C-C bond is formed.
-
Reaction Quenching: The final work-up step, where the reaction mixture is quenched with water or dilute acid, is often the most dangerously exothermic phase.[3][4] This is due to the violent hydrolysis of unreacted aluminum chloride and the decomposition of the stable ketone-AlCl₃ complex that forms as the product is generated.[4][5]
Of these, the initial reagent addition and the final quenching are the most critical phases requiring stringent temperature control to prevent a thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a dangerous, self-accelerating increase in temperature and pressure.[6][7]
Question: What is a thermal runaway, and what are the worst-case scenarios during this synthesis?
Answer: A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates even more heat.[7] For this synthesis, the primary causes include:
-
Too Rapid Reagent Addition: Adding the acyl chloride or aluminum chloride too quickly generates heat faster than the cooling system can dissipate it.[2]
-
Inadequate Cooling: An undersized cooling bath, poor heat transfer, or a failure of the cooling system can lead to a loss of control.
-
Poor Mixing: Inadequate stirring can create localized hotspots where the reaction rate accelerates, initiating a runaway.[8]
The worst-case scenario is a vessel rupture due to a rapid increase in pressure from boiling solvent (e.g., dichloromethane) and the evolution of corrosive HCl gas.[9] This can result in the release of toxic and corrosive materials, posing a severe risk of injury, fire, or explosion.[10][11]
Section 2: Proactive Exotherm Management & Experimental Protocol
Question: How should I design my experiment to proactively and safely manage the exotherm?
Answer: A robust experimental design is the primary defense against thermal hazards. The core principle is to ensure the rate of heat generation never exceeds the system's capacity for heat removal.
-
Controlled Reagent Addition (Semi-Batch Operation): The most critical control parameter is the slow, dropwise addition of the limiting reagent (typically the acyl chloride) to the mixture of the aromatic substrate and Lewis acid.[10] This "semi-batch" approach allows the exotherm to be managed in real-time.
-
Efficient Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio. Ensure good thermal contact between the flask and a robust cooling bath (e.g., ice-salt, dry ice/acetone). For larger scales, a jacketed reactor with a circulating coolant is essential.[8]
-
Dilution: Using a sufficient volume of an appropriate solvent (like dichloromethane) increases the total thermal mass of the system, helping to buffer temperature changes.
-
Continuous Monitoring: Always monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[7][8] The internal temperature is the true indicator of the reaction's state.
The following diagram illustrates a logical workflow for safely managing the synthesis.
Caption: Workflow for proactive exotherm management.
This protocol outlines the synthesis of this compound from 2-bromobenzoyl chloride and fluorobenzene.
Materials:
-
Fluorobenzene (excess, e.g., 150 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (55 mmol, 1.1 equiv)
-
2-Bromobenzoyl Chloride (50 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (150 mL)
-
Ice, Water, and concentrated HCl for quench
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charging: Charge the flask with anhydrous DCM (100 mL) and fluorobenzene. Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-salt bath.
-
Lewis Acid Addition: Carefully and in small portions, add the anhydrous aluminum chloride to the stirred solution. Ensure the internal temperature does not exceed 10 °C. The mixture will likely become a slurry.
-
Acyl Chloride Addition: Dilute the 2-bromobenzoyl chloride with 50 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction slurry over 30-60 minutes. This is a highly exothermic step. Meticulously maintain the internal temperature between 5-10 °C throughout the addition.[9]
-
Reaction: Once the addition is complete, allow the reaction to stir at 5-10 °C for another 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice (300 g) and concentrated HCl (30 mL). CRITICAL SAFETY STEP: Slowly and carefully, pour the reaction mixture from the flask into the iced acid.[3][4] NEVER add water or ice to the reaction flask. The quenching process is very exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.
-
Work-up: Allow the quenched mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer. Wash the organic layer with 1M HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Section 3: Troubleshooting and Emergency Response
Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do?
Answer: You are experiencing the onset of a thermal runaway. Act immediately and deliberately.
Caption: Decision tree for an acute thermal event.
Detailed Steps:
-
Stop Reagent Addition: Immediately stop the addition of the acyl chloride. This removes fuel from the fire.
-
Maximize Cooling: Add more coolant to the external bath (e.g., add dry ice to an acetone bath or salt to an ice bath).[2]
-
Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone.
-
Prepare for Quench: If the temperature continues to rise, prepare for an emergency quench by having a large, accessible vessel of ice water ready.
-
Evacuation: If the reaction is boiling uncontrollably and the vessel appears to be over-pressurizing, lower the fume hood sash completely and evacuate the immediate area. Alert your safety officer.
Section 4: Scale-Up Considerations
Question: I have a successful 1g scale procedure. What are the main hazards I need to reconsider when scaling up to 100g?
Answer: Scaling up exothermic reactions is a significant challenge because the physics of heat transfer change dramatically.[7][10]
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 10 L reactor) | Implication for Scale-Up |
| Heat Generation | Proportional to volume (V) | Proportional to volume (V) | Heat generation increases by a factor of 1000 if scaling volume by 100x (assuming cubic geometry). |
| Heat Dissipation | Proportional to surface area (A) | Proportional to surface area (A) | Heat dissipation capacity only increases by a factor of 100 (assuming spherical geometry). |
| A/V Ratio | High | Low | CRITICAL: The ability to remove heat decreases drastically relative to the amount of heat being generated.[12] A reaction that was easily controlled at 1g can become a dangerous runaway at 100g. |
| Mixing | Generally efficient | Can be inefficient; risk of hotspots | Requires optimized agitator design and speed to ensure uniform temperature.[8] |
| Addition Time | Short (e.g., 15 min) | Must be significantly longer (e.g., 2-4 hours) | The rate of addition must be decreased to match the lower heat removal capacity of the larger vessel.[6] |
-
Never Scale by More Than 3-5x: Do not jump directly from 1g to 100g. Perform intermediate scale-up runs (e.g., 5g, 25g) to understand how the thermal behavior changes.[7]
-
Perform Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[8] This data is essential for safe process design.
-
Re-evaluate Your Cooling System: A simple ice bath will be insufficient. A jacketed reactor with a powerful, automated cooling system is required.
-
Develop a Written Batch Procedure: All steps, especially addition rates and temperature limits, must be clearly documented and followed.[10]
References
-
Chem-Station. (2014). Friedel-Crafts Acylation. Chem-Station Int. Ed. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
Kadrowski, B. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. [Link]
-
Oregon State University. (2010). Experimental Chemistry II. [Link]
-
American Chemical Society. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Organic Process Research & Development. [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. amarequip.com [amarequip.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fauske.com [fauske.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Work-up procedure for reactions involving 2-Bromo-4'-Fluorobenzophenone
Welcome to the dedicated technical support guide for 2-Bromo-4'-Fluorobenzophenone. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and advanced organic synthesis. Here, we address common challenges and frequently asked questions encountered during the work-up and purification stages of reactions involving this versatile, yet sometimes challenging, intermediate. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide: Post-Reaction Work-up & Purification
This section provides solutions to specific problems you may encounter after your reaction has reached completion.
Issue 1: Low or No Yield of Desired Product After Work-up
You've monitored your reaction (e.g., a Suzuki-Miyaura coupling) by TLC or LC-MS and observed product formation, but after aqueous work-up and extraction, the yield is disappointingly low.
Potential Causes & Solutions
-
Product Hydrolysis: The benzophenone moiety, while generally stable, can be susceptible to certain harsh work-up conditions, though this is less common. More likely, other functional groups in your coupled product may be sensitive.
-
Emulsion Formation During Extraction: The amphiphilic nature of some reaction byproducts or the product itself can lead to persistent emulsions, trapping your product in the interface between the aqueous and organic layers.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Product Precipitation: Your product may have limited solubility in the chosen extraction solvent and could be precipitating out of solution, often at the aqueous-organic interface.
-
Solution: If precipitation is observed, try adding a co-solvent to the organic layer that is a better solvent for your product (e.g., adding some THF or CH₂Cl₂ to an ethyl acetate extraction). Alternatively, you may need to perform the extraction at a slightly elevated temperature (with appropriate caution for volatile solvents).
-
-
Incomplete Quenching: Residual reactive species from the reaction mixture can lead to product degradation during the work-up.
-
Solution: Ensure the reaction is fully quenched before extraction. For instance, in Suzuki couplings, a wash with saturated aqueous ammonium chloride (NH₄Cl) can help complex and remove residual palladium species.[1]
-
Issue 2: Persistent Palladium Contamination (Black/Colloidal Precipitate)
After a cross-coupling reaction, your organic layer is tinged grey or black, and palladium residues are co-eluting with your product during column chromatography.
Potential Causes & Solutions
-
Palladium(0) Precipitation: The active palladium catalyst can crash out of solution as palladium black, especially if the ligand has degraded or if the reaction mixture is exposed to air while hot.
-
Ineffective Removal during Work-up: Standard aqueous washes are often insufficient to remove all palladium species.
-
Solution 1 (Filtration): Before aqueous work-up, dilute the cooled reaction mixture with your extraction solvent and filter it through a pad of Celite®. This is highly effective at removing insoluble palladium black.
-
Solution 2 (Aqueous Scavenging): During the work-up, perform several washes with a solution that can complex palladium. A 1M aqueous solution of potassium fluoride (KF) can be effective for removing tin byproducts from Stille couplings and can also help with some palladium species.[1] Saturated aqueous NH₄Cl is also a common choice.
-
Solution 3 (Post-Purification Treatment): If palladium persists after chromatography, dissolving the impure product in a suitable solvent and stirring it with a palladium scavenger resin or activated carbon can remove the final traces.
-
Issue 3: Difficulty Separating Product from Starting Material or Byproducts by Chromatography
Your product and the starting this compound have very similar polarities (Rf values), making separation by silica gel chromatography challenging.
Potential Causes & Solutions
-
Similar Polarity Profile: This is common when the group being coupled to the benzophenone is also large and relatively non-polar.
-
Homocoupling of Boronic Acid/Ester: In Suzuki reactions, the boronic acid partner can couple with itself, creating a symmetrical byproduct that may have similar polarity to your desired product.[2]
-
Solution 1 (Optimize Chromatography):
-
Solvent System: Avoid highly polar solvents like methanol, which can reduce selectivity. Use a shallow gradient of a binary system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture. Running multiple columns is sometimes necessary.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), if the polarity match is too close on standard silica.
-
-
Solution 2 (Recrystallization): If your product is a solid, recrystallization is an excellent and often superior alternative to chromatography for achieving high purity. Experiment with various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find one that dissolves your product when hot but allows it to crystallize upon cooling, leaving impurities behind in the mother liquor. A synthesis protocol for a related compound demonstrates the effectiveness of recrystallization from ethanol.[3]
-
Experimental Workflow & Protocols
General Post-Coupling Reaction Work-Up Protocol
This protocol is a robust starting point for the work-up of a typical palladium-catalyzed cross-coupling reaction.
Step-by-Step Methodology:
-
Cooling & Filtration (Optional but Recommended):
-
Once the reaction is complete (as determined by TLC/LC-MS), allow the reaction vessel to cool to room temperature.
-
Dilute the mixture with 2-3 volumes of the primary extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a short plug of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the Celite® pad with additional extraction solvent.
-
-
Quenching & Initial Wash:
-
Transfer the filtered organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous ammonium chloride (NH₄Cl) solution. Shake gently at first to release any pressure, then more vigorously.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (1 x volume).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1 x volume), if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Saturated aqueous sodium chloride (Brine) (1 x volume) to remove residual water and help break any minor emulsions.
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Stir for 5-10 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude material by silica gel column chromatography or recrystallization as determined by the specific properties of your product.
-
Work-Up & Purification Workflow Diagram
Caption: General workflow for post-reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound sluggish compared to reactions with 4-Bromo-4'-Fluorobenzophenone?
A1: The primary reason is steric hindrance .[4][5] The bromine atom in the 2-position (ortho to the carbonyl group) creates significant steric bulk around the reaction center. In mechanisms like the Suzuki-Miyaura coupling, this hindrance impedes the approach of the bulky palladium catalyst to perform the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. This contrasts with the 4-bromo isomer, where the bromine is sterically unencumbered. Consequently, reactions with the 2-bromo isomer often require more forcing conditions: higher temperatures, longer reaction times, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos).[2]
Q2: How should I monitor the progress of my reaction?
A2: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the disappearance of starting material and the appearance of a peak with the correct mass-to-charge ratio (m/z) for your expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic studies or when TLC/LC-MS is ambiguous, taking aliquots from the reaction, performing a rapid work-up, and analyzing by ¹H or ¹⁹F NMR can provide quantitative data on the conversion of starting material to product.[6][7]
Q3: What are the key safety precautions for handling this compound?
A3: According to safety data sheets for structurally similar compounds like 4-Bromo-4'-fluorobenzophenone and other halo-benzaldehydes, this chemical should be handled with care.[8][9] It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Q4: Can I use a strong base like NaOH or KOH in the work-up?
A4: It is generally advisable to use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization during the work-up. While the benzophenone core is relatively robust, strong bases could potentially promote unwanted side reactions, especially if other sensitive functional groups are present in your molecule. Many related compounds are noted to be incompatible with strong bases.[12]
Troubleshooting Decision Tree: Low Yield in Suzuki Coupling
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- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Critical Role of Impurity Profiling for Pharmaceutical Intermediates
An In-Depth Guide to the LC-MS Analysis of 2-Bromo-4'-Fluorobenzophenone and its Process-Related Byproducts
Audience: Researchers, Scientists, and Drug Development Professionals
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a benzophenone core with bromine and fluorine substituents, makes it a versatile building block.[1] The purity of this intermediate is paramount, as any process-related impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies such as the FDA and ICH mandate stringent control over impurities, requiring their identification and quantification at levels often below 0.1%.[4]
This guide provides a comprehensive framework for the identification and analysis of this compound and its common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explore the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to quality control. LC-MS is an exceptionally powerful tool for this purpose, combining the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for impurity profiling.[4][5][6]
Understanding the Chemistry: Anticipating Potential Byproducts
A robust analytical method is built upon a foundational understanding of the synthetic chemistry involved. This compound is typically synthesized via a Friedel-Crafts acylation reaction, where fluorobenzene is acylated with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][7][8]
This reaction mechanism, while effective, is prone to generating structurally similar byproducts, primarily positional isomers. The fluorine atom on the fluorobenzene ring is an ortho, para-director for electrophilic aromatic substitution.[9] While the desired product is the para-substituted isomer (4'-fluoro), a common side product is the ortho-substituted isomer (2'-fluoro). The formation of the para product is generally favored due to reduced steric hindrance compared to the position adjacent to the fluorine atom.[9] Other potential impurities could include residual starting materials or byproducts from di-acylation, though the latter is less common as the first acyl group deactivates the aromatic ring.[9]
Data Interpretation and Comparison
The combination of retention time, accurate mass, isotopic pattern, and MS/MS fragmentation allows for unambiguous identification.
| Compound | Expected Retention Time | Key Diagnostic Ions (m/z) | MS/MS Fragmentation Insights |
| This compound | Main Peak (e.g., 6.5 min) | 281.0 / 283.0 ([M+H]⁺, ~1:1 ratio) | Fragments correspond to loss of bromophenyl and fluorophenyl moieties. |
| 2-Bromo-2'-Fluorobenzophenone | Slightly different from main peak | 281.0 / 283.0 ([M+H]⁺, ~1:1 ratio) | Same mass as the main compound, but fragmentation ratios may differ due to the ortho vs. para position of the fluorine. |
| Fluorobenzene (Starting Material) | Early eluting | 97.1 ([M+H]⁺) | N/A (low MW) |
| 2-Bromobenzoyl Chloride (Starting Material) | May hydrolyze to 2-Bromobenzoic acid | 201.0 / 203.0 ([M+H]⁺ for acid) | Characteristic loss of H₂O and CO. |
Alternative Analytical Techniques
| Technique | Applicability for this Analysis | Advantages | Disadvantages |
| HPLC-UV | Suitable for quantification of the main component and known impurities. | Robust, widely available, simpler operation. | Lower resolution than UPLC; may fail to separate closely related isomers. Cannot identify unknown impurities without reference standards. [10] |
| GC-MS | Possible, but less ideal. | Excellent for volatile impurities (e.g., residual solvents). | This compound has a high boiling point and may require derivatization. Not suitable for non-volatile or thermally labile compounds. [11] |
| UPLC-Q-TOF MS | Superior for structural elucidation of unknown impurities. | Provides high-resolution accurate mass (HRAM) data, allowing for elemental composition determination of unknown peaks. | Higher instrument cost and complexity compared to standard MS. |
Conclusion
The described UPLC-MS/MS methodology provides a robust, sensitive, and highly specific framework for the comprehensive analysis of this compound and its process-related byproducts. By leveraging the high resolving power of UPLC and the definitive identification capabilities of tandem mass spectrometry—particularly the characteristic bromine isotopic pattern and fragmentation fingerprints—researchers can ensure the purity and quality of this critical pharmaceutical intermediate. This analytical rigor is not merely a procedural requirement but a fundamental pillar of modern drug development, safeguarding the integrity of the final therapeutic product.
References
- (No Source Found)
- BenchChem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Unknown Author. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development.
- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
- (No Source Found)
- Unknown Author. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
- (No Source Found)
- Unknown Author. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- (No Source Found)
- (No Source Found)
- BenchChem. (n.d.). 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.
- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- (No Source Found)
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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- Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.
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A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-4'-Fluorobenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the X-ray crystal structures of 2-Bromo-4'-Fluorobenzophenone and its derivatives. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific reasoning behind the observed structural variations. We will explore how subtle changes in chemical structure can lead to significant differences in crystal packing and intermolecular interactions, knowledge that is critical in the fields of materials science and drug design.
Introduction: The Significance of Halogenated Benzophenones
Benzophenone and its derivatives are a class of organic compounds with a wide range of applications, from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. The introduction of halogen atoms, such as bromine and fluorine, into the benzophenone framework can profoundly influence the molecule's electronic properties, conformation, and, consequently, its behavior in the solid state. Understanding the three-dimensional arrangement of these molecules in a crystal lattice is paramount for predicting their physical properties and biological activity. This guide focuses on this compound, a molecule featuring two different halogens on its two phenyl rings, and provides a comparative analysis with its hypothetical derivatives to elucidate structure-property relationships.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through various methods, with the Friedel-Crafts acylation being a common and effective approach.
General Synthesis Protocol
A representative synthesis of a this compound derivative is outlined below. This method can be adapted by using different substituted starting materials to obtain a variety of derivatives. For instance, a plausible route to the parent compound would involve the reaction of 2-bromobenzoyl chloride with fluorobenzene.
Step-by-step Synthesis of a this compound Derivative:
-
Reactant Preparation: In a flask equipped for an inert atmosphere, dissolve 1 equivalent of a substituted 2-bromobenzoyl chloride and 1.2 equivalents of a substituted fluorobenzene in a suitable dry solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add 1.1 equivalents of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the desired benzophenone derivative. A similar procedure has been described for the synthesis of the isomeric 4-bromo-4'-fluorobenzophenone[1].
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing single crystals of organic compounds.
Protocol for Single Crystal Growth:
-
Dissolve the purified benzophenone derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
X-ray Crystallography Workflow
The determination of the crystal structure is performed using single-crystal X-ray diffraction. The general workflow for this process is illustrated in the diagram below.
Caption: A flowchart illustrating the major steps involved in single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
To illustrate a comparative analysis, we will consider the hypothetical crystallographic data for this compound (Compound 1 ) and a derivative, 2-Bromo-4'-Fluoro-5-methoxybenzophenone (Compound 2 ).
| Parameter | Compound 1 (Hypothetical) | Compound 2 (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 9.8 |
| c (Å) | 11.5 | 13.4 |
| β (°) ** | 98.5 | 90 |
| Volume (ų) ** | 1168 | 1339 |
| Dihedral Angle (°) | 55.2 | 65.8 |
| Key Intermolecular Interactions | C-H···O, C-H···F, Br···π | C-H···O, C-H···F, C-H···O(methoxy) |
Note: The data presented in this table is hypothetical and serves to illustrate the principles of comparative crystallographic analysis.
Conformational Flexibility
A key feature of benzophenones is their conformational flexibility, particularly the dihedral angle between the two phenyl rings. In our hypothetical example, the introduction of a methoxy group in the ortho position to the bromine atom in Compound 2 leads to a larger dihedral angle (65.8°) compared to Compound 1 (55.2°). This can be attributed to the steric hindrance introduced by the methoxy group, which forces the phenyl rings to adopt a more twisted conformation. The conformation of such molecules can be influenced by the crystalline environment and intermolecular interactions[2]. Studies on other substituted benzophenones have shown a wide range of dihedral angles, highlighting the conformational adaptability of this scaffold[3].
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In halogenated benzophenones, interactions such as C-H···O, C-H···F, and halogen bonds play a crucial role in the supramolecular assembly[4][5].
-
C-H···O and C-H···F Hydrogen Bonds: In both hypothetical compounds, weak C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···F interactions with the fluorine atom are expected to be significant in directing the crystal packing. These types of interactions are commonly observed in the crystal structures of fluorinated organic compounds.
-
Halogen Bonding: While not explicitly listed for Compound 2 , the bromine atom in Compound 1 could participate in Br···π or other halogen bonding interactions, which are known to be important in the crystal engineering of halogenated compounds[6][7]. The presence of the electron-donating methoxy group in Compound 2 might alter the electrostatic potential of the bromine-substituted ring, thereby influencing its propensity to form halogen bonds.
-
Influence of the Methoxy Group: The additional methoxy group in Compound 2 introduces another potential hydrogen bond acceptor site (the oxygen atom), leading to the possibility of C-H···O(methoxy) interactions. This can result in a different packing arrangement and a different crystal system (orthorhombic for 2 vs. monoclinic for 1 ), as reflected in the hypothetical data.
Conclusion
This guide has provided a framework for the comparative analysis of the X-ray crystal structures of this compound and its derivatives. Through a combination of established synthetic protocols, a detailed workflow for X-ray crystallography, and a comparative analysis of key structural parameters, we have highlighted how subtle modifications to the molecular structure can lead to significant changes in conformation and crystal packing. The interplay of steric effects and a variety of intermolecular interactions, including hydrogen and halogen bonds, governs the supramolecular architecture. A thorough understanding of these principles is essential for the rational design of new materials and pharmaceutical compounds with desired properties. For definitive structural information, it is always recommended to consult the Cambridge Crystallographic Data Centre (CCDC)[8].
References
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Durge, C. P., Menon, A. M., & Mathew, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, 22(11), 6644–6658. [Link]
-
Durge, C. P., Menon, A. M., & Mathew, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, 22(11), 6644–6658. [Link]
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CCDC 2344717: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]
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Wang, R., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Molecules, 29(13), 3029. [Link]
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Weiss, R. G., et al. (2024). Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Chemical Science, 15(38), 14685-14692. [Link]
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PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. [Link]
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Wang, C., et al. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 21(1), 22-35. [Link]
-
ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. [Link]
-
ResearchGate. (n.d.). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. [Link]
-
Reva, I., & Fausto, R. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 896. [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
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- 8. Research Portal [iro.uiowa.edu]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-4'-Fluorobenzophenone
For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a foundational pillar of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, prized for its versatility in forging carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of catalysts for a particularly challenging yet crucial transformation: the Suzuki coupling of 2-Bromo-4'-Fluorobenzophenone with (4-fluorophenyl)boronic acid to yield 2,4'-bis(4-fluorophenyl)benzophenone.
The inherent steric hindrance of the ortho-bromine substituent in this compound presents a significant hurdle, often leading to sluggish reactions and diminished yields with conventional catalyst systems.[2] This guide will dissect the nuances of catalyst selection, from workhorse palladium complexes to specialized systems for sterically demanding substrates and cost-effective nickel alternatives, providing the technical insights and experimental data necessary to navigate this challenging coupling with confidence.
The Challenge: Steric Hindrance at the Ortho Position
The reactivity of aryl halides in Suzuki coupling is profoundly influenced by both electronic and steric factors. For bromobenzophenones, the general reactivity trend is para > meta > ortho.[2] The low reactivity of the ortho-isomer, such as our substrate of interest, is primarily due to the steric bulk of the adjacent benzoyl group, which impedes the approach of the palladium catalyst to the carbon-bromine bond for the crucial oxidative addition step.[2]
This steric impediment necessitates the use of catalyst systems specifically designed to overcome such challenges, typically involving bulky and electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species.
Comparative Analysis of Catalyst Systems
The following sections provide a comparative overview of various catalyst systems applicable to the Suzuki coupling of this compound. The performance of each system is evaluated based on reported data for similar sterically hindered substrates.
Conventional Palladium Catalysts: A Baseline for Comparison
Standard palladium catalysts, such as those employing triphenylphosphine (PPh₃) ligands, often struggle with sterically hindered substrates like this compound. While widely applicable for less demanding couplings, their efficacy in this context is limited.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | < 40 |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Dioxane | 100 | 12-24 | < 40 |
Note: Yields are estimated based on general performance with sterically hindered aryl bromides.
The diminished yields highlight the necessity for more specialized catalyst systems.
Palladium Catalysts with Bulky Phosphine Ligands: The Key to Success
To overcome the steric barrier, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | > 85 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 6-12 | 70-85 |
| Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | High (for hindered) |
Note: Yields are based on literature reports for analogous sterically hindered couplings.[3]
Expert Insight: The choice of ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for sterically demanding couplings due to its bulk and electron-donating properties.[4] BI-DIME is another powerful ligand specifically designed for sterically hindered Suzuki-Miyaura reactions.[3][5]
Nickel Catalysts: A Cost-Effective Alternative
Nickel-based catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions.[6] While less commonly employed for this specific transformation, certain nickel catalyst systems have shown promise in the coupling of challenging aryl electrophiles.[6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 120 | 12-24 | Moderate |
Note: Yields are estimated based on the general applicability of nickel catalysts for Suzuki couplings of aryl halides.
Expert Insight: Nickel catalysts often require higher temperatures and longer reaction times compared to their palladium counterparts. However, their lower cost makes them an attractive option for large-scale synthesis, provided the yields are acceptable.[6]
Experimental Protocols
The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: High-Yield Suzuki Coupling using a Bulky Phosphine Ligand
This protocol is optimized for achieving high yields with a sterically hindered substrate.
Workflow Diagram:
Caption: High-yield Suzuki coupling workflow.
Materials:
-
This compound (1.0 mmol)
-
(4-fluorophenyl)boronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, (4-fluorophenyl)boronic acid, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under an argon atmosphere, add Pd₂(dba)₃ and SPhos.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4'-bis(4-fluorophenyl)benzophenone.
Protocol 2: Nickel-Catalyzed Suzuki Coupling
This protocol provides a more cost-effective approach, which may require further optimization for this specific substrate.
Workflow Diagram:
Caption: Nickel-catalyzed Suzuki coupling workflow.
Materials:
-
This compound (1.0 mmol)
-
(4-fluorophenyl)boronic acid (1.5 mmol)
-
Bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂) (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
t-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox, combine this compound, (4-fluorophenyl)boronic acid, K₃PO₄, and NiCl₂(PCy₃)₂ in a sealable reaction tube.
-
Add t-amyl alcohol to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the product.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for sterically hindered substrates.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Recommendations
The Suzuki coupling of this compound is a challenging but achievable transformation with the appropriate choice of catalyst. For optimal results in terms of yield and reaction time, the use of a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos is highly recommended. While nickel-based catalysts offer a more economical option, they may require more extensive optimization to achieve comparable efficacy.
The experimental protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers. As with any chemical reaction, empirical optimization of parameters such as catalyst loading, base, solvent, and temperature is crucial for achieving the desired outcome for a specific application.
References
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Zhu, et al. (2014). Diaceno[ a , e ]pentalenes from Homoannulations of o -Alkynylaryliodides Utilizing a Unique Pd(OAc) 2 / n -Bu 4 NOAc Catalytic Combination. Org. Lett., 16, 4924–4927. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 638-644. [Link]
-
de Luna Martins, D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]
-
Wang, C., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein J. Org. Chem., 16, 146–154. [Link]
-
Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Org. Biomol. Chem., 16, 5953-5957. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. [Link]
-
Wang, C., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. [Link]
-
Khan, I., et al. (2024). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. [Link]
-
El-Sepelgy, O., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. [Link]
-
Tang, W., et al. (2010). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed., 49(30), 5879-5883. [Link]
-
Corma, A., et al. (2005). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Chem. Commun., (31), 3973-3975. [Link]
-
Khan, I., et al. (2024). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research International, 36(5), 45-58. [Link]
-
Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting. [Link]
-
Wang, D., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Catalysts, 13(1), 125. [Link]
-
Yeoh, S. D., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Magnetic Nanoparticles of Palladium(II)-N2O2 Schiff Base Complex. Malaysian Journal of Chemistry, 24(2), 1-11. [Link]
-
Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Adv. Synth. Catal., 365, 4086–4120. [Link]
-
Wang, C., et al. (2016). Recyclable palladium catalysts for suzuki cross-coupling reaction. ResearchGate. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 638-644. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wang, C., & Sun, J. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(22), 9059-9087. [Link]
-
El-Sayed, N. S., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(8), 1279. [Link]
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A Researcher's Guide to Purity Confirmation of 2-Bromo-4'-Fluorobenzophenone: Elemental Analysis in Focus
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. In the synthesis of complex molecules, the integrity of each component directly impacts reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methods for confirming the purity of 2-Bromo-4'-Fluorobenzophenone, with a primary focus on the foundational technique of elemental analysis.
This compound, a key building block in various synthetic pathways, requires rigorous purity assessment to prevent the introduction of unwanted side products in subsequent reactions. While several advanced analytical techniques are available, elemental analysis remains a fundamental and powerful tool for providing a quantitative measure of a compound's elemental composition, thereby offering a direct assessment of its purity.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis, specifically CHNS/O analysis, operates on a straightforward yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantitatively measured.[1][2] This technique provides a direct measurement of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula.[3]
For this compound (C₁₃H₈BrFO), the theoretical elemental composition is a critical benchmark against which experimental results are measured.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 55.98 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.89 |
| Bromine | Br | 79.904 | 1 | 79.904 | 28.63 |
| Fluorine | F | 18.998 | 1 | 18.998 | 6.81 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.73 |
| Total | 279.108 | 100.00 |
A significant deviation of the experimental values from these theoretical percentages can indicate the presence of impurities.
Causality in Experimental Choices: Why Elemental Analysis is a Prudent First Step
In a research and development setting, the choice of analytical technique is often a balance between the level of information required, speed, and cost. Elemental analysis is frequently employed as a primary, cost-effective screening tool for several key reasons:
-
Fundamental Purity Assessment: It provides a direct, quantitative measure of the elemental makeup of the bulk sample.[3] This is a fundamental check of purity that is not reliant on the chromatographic behavior or spectroscopic properties of impurities.
-
Detection of a Broad Range of Impurities: Unlike techniques that are specific to certain chromophores or functional groups, elemental analysis can detect any impurity that alters the overall elemental composition of the sample. This includes residual solvents, inorganic salts, and starting materials that may not be easily detectable by other methods.[4]
-
Orthogonality to Chromatographic Methods: Elemental analysis provides data that is orthogonal to techniques like High-Performance Liquid Chromatography (HPLC).[4] This means it provides a different and complementary type of information, which is a cornerstone of robust analytical method validation.
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves a multi-pronged approach, utilizing a combination of analytical techniques.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| Elemental Analysis (CHNS/O) | Combustion and measurement of elemental gases. | Provides fundamental, quantitative purity. Detects a wide range of impurities. Cost-effective. | Does not identify the specific nature of impurities. Less sensitive to impurities with similar elemental composition to the main compound. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity and resolution for separating complex mixtures. Well-established for routine quality control. | Requires reference standards for accurate quantification of impurities. Co-elution of impurities can lead to inaccurate results. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for impurity identification. Can provide absolute purity without a specific reference standard for the analyte (qNMR). | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High specificity and sensitivity. Provides molecular weight and structural information of impurities when coupled with a separation technique (e.g., GC-MS, LC-MS). | Can be complex to operate. Matrix effects can influence ionization and detection. |
Potential Impurities in the Synthesis of this compound and Their Impact on Elemental Analysis
The most common synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride.[5] This reaction can introduce several potential impurities that would alter the elemental composition of the final product.
-
Unreacted Starting Materials:
-
Fluorobenzene (C₆H₅F): Higher relative percentage of hydrogen and fluorine, and lower carbon and bromine content.
-
2-Bromobenzoyl chloride (C₇H₄BrClO): Presence of chlorine, and different elemental ratios.
-
-
Isomeric Byproducts:
-
4-Bromo-4'-Fluorobenzophenone: While having the same molecular formula and therefore the same theoretical elemental composition, its presence as an impurity would not be detected by elemental analysis alone, highlighting the need for complementary techniques like HPLC or NMR.
-
-
Polyacylated Products: The addition of more than one acyl group to the fluorobenzene ring would lead to a higher carbon and oxygen content relative to hydrogen, bromine, and fluorine.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., methylene chloride, ethanol) would significantly alter the carbon and hydrogen percentages.
Experimental Protocol: Purity Confirmation by CHN Analysis
The following protocol outlines the key steps for determining the purity of this compound using a modern CHN elemental analyzer.
I. Sample Preparation
-
Homogenization: Ensure the this compound sample is homogeneous. If necessary, grind the solid sample to a fine powder.
-
Drying: Dry the sample thoroughly under vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.
-
Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is crucial for accurate percentage calculations.[1]
II. Instrumentation and Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy and linearity of the detector response.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in a pure oxygen environment. This ensures complete conversion of the sample to its elemental gases.
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector response is proportional to the amount of each element in the original sample.
III. Data Analysis and Interpretation
-
Calculation of Elemental Percentages: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the sample weight.
-
Comparison with Theoretical Values: Compare the experimental percentages with the calculated theoretical values for C₁₃H₈BrFO.
-
Purity Assessment: A close agreement between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of high purity.[6] Significant deviations suggest the presence of impurities.
Visualization of the Purity Confirmation Workflow
Caption: Workflow for purity confirmation of this compound using elemental analysis.
Decision Making in Analytical Strategy
The choice of analytical method should be guided by the specific requirements of the research or development stage.
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
Elemental analysis serves as a robust and indispensable tool for the purity confirmation of this compound. Its ability to provide a direct, quantitative measure of elemental composition makes it an excellent first-line technique for quality assessment. However, for a comprehensive understanding of a sample's purity profile, especially for the identification and quantification of specific impurities, elemental analysis should be used in conjunction with orthogonal techniques such as HPLC and NMR. By employing a multi-faceted analytical strategy, researchers can ensure the highest quality of their chemical intermediates, a critical factor for successful and reproducible research and drug development.
References
- Benchchem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica.
- Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research.
- AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. (n.d.). Thermo Fisher Scientific.
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- An International Study Evaluating Elemental Analysis. (2022). Organic & Biomolecular Chemistry, 20(27), 5349-5355.
- This compound | 573-46-6. (2025). ChemicalBook.
- Purity comparison by NMR and HPLC. (2014). Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- CHNSO Organic Elemental Analysis - Sample Prepar
- CHNS Elemental Analysers. (2008). The Royal Society of Chemistry.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Bromo-4'-Fluorobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount for the assembly of complex molecular architectures. 2-Bromo-4'-fluorobenzophenone has emerged as a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its aryl bromide moiety in cross-coupling reactions. However, the pursuit of optimal synthetic routes necessitates a thorough understanding of alternative reagents that can offer advantages in terms of reactivity, cost, and availability. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of the 2-Substituted 4'-Fluorobenzophenone Scaffold
The 4'-fluorobenzophenone core is a privileged scaffold in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The substituent at the 2-position, typically a halogen or a pseudohalogen, serves as a crucial handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This compound is a widely used starting material for the synthesis of a variety of compounds, including those with potential central nervous system (CNS) depressant activities.
This guide will explore the performance of several key alternatives to this compound in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Alternatives to this compound in Cross-Coupling Reactions
The primary alternatives to this compound involve modifying the leaving group at the 2-position. The reactivity of the aryl electrophile in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl .[1][2] This trend is a consequence of the bond dissociation energies of the carbon-leaving group bond and the ease of oxidative addition to the palladium(0) catalyst.
Aryl Halide and Pseudohalide Alternatives
-
2-Iodo-4'-Fluorobenzophenone: As the most reactive of the common aryl halides, the iodo-analogue is expected to undergo cross-coupling reactions under milder conditions and with lower catalyst loadings compared to its bromo counterpart. This can be particularly advantageous for sensitive substrates or when trying to minimize reaction times.
-
2-Chloro-4'-Fluorobenzophenone: Aryl chlorides are attractive alternatives due to their lower cost and wider commercial availability. However, their lower reactivity necessitates more forcing reaction conditions, often requiring more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Josiphos ligands) and stronger bases to achieve comparable yields to aryl bromides.[3][4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. The following table provides a comparative summary of the expected performance of this compound and its alternatives in a representative coupling with phenylboronic acid.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield (%) |
| 2-Iodo-4'-Fluorobenzophenone | Very High | Pd(PPh₃)₄ (1-3 mol%), K₂CO₃, Toluene/H₂O, 80-90 °C | 90-98 |
| This compound | High | Pd(PPh₃)₄ (3-5 mol%), K₂CO₃, Toluene/H₂O, 90-100 °C | 85-95 |
| 4'-Fluoro-2-(Triflyloxy)benzophenone | High | Pd(OAc)₂/PCy₃ (3-5 mol%), K₃PO₄, Dioxane, 100 °C | 80-90 |
| 2-Chloro-4'-Fluorobenzophenone | Moderate | Pd₂(dba)₃/SPhos (2-4 mol%), K₃PO₄, Toluene/H₂O, 100-110 °C | 70-85 |
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in Suzuki-Miyaura couplings. For the more reactive iodo- and bromo-derivatives, standard catalysts like Pd(PPh₃)₄ are often sufficient.[7] For the less reactive chloro-derivative, more electron-rich and bulky ligands like SPhos are required to facilitate the challenging oxidative addition step.[7] Stronger bases like K₃PO₄ are also often employed with aryl chlorides to promote the transmetalation step.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
2-Chloro-4'-fluorobenzophenone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-4'-fluorobenzophenone, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of the aryl electrophiles is similar to that observed in the Suzuki-Miyaura coupling.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield (%) |
| 2-Iodo-4'-Fluorobenzophenone | Very High | Pd₂(dba)₃/XPhos (1-2 mol%), NaOtBu, Toluene, 80-90 °C | 90-97 |
| This compound | High | Pd₂(dba)₃/XPhos (2-3 mol%), NaOtBu, Toluene, 90-100 °C | 85-95 |
| 4'-Fluoro-2-(Triflyloxy)benzophenone | High | Pd(OAc)₂/BINAP (3-5 mol%), Cs₂CO₃, Toluene, 100 °C | 80-90 |
| 2-Chloro-4'-Fluorobenzophenone | Moderate | Pd₂(dba)₃/RuPhos (3-5 mol%), LHMDS, Dioxane, 100-110 °C | 70-85 |
Causality Behind Experimental Choices: For Buchwald-Hartwig aminations, the choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.[8] For the less reactive aryl chlorides, highly active and specialized ligands like RuPhos are often necessary. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Dry Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry toluene, morpholine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Alternative Synthetic Strategies
Beyond modifying the leaving group, entirely different synthetic approaches can be employed to construct the 2-aryl-4'-fluorobenzophenone scaffold, thereby avoiding the use of 2-halo-4'-fluorobenzophenones altogether.
Grignard Reagent-Based Syntheses
The addition of a Grignard reagent to a nitrile or an aldehyde followed by oxidation represents a classic and powerful method for ketone synthesis.[9]
-
Addition to 2-Fluorobenzonitriles: An aryl Grignard reagent (ArMgBr) can be added to 2-amino-4-fluorobenzonitrile to form an imine intermediate, which upon acidic hydrolysis, yields the desired 2-aryl-4'-aminobenzophenone. This approach offers a convergent synthesis where the two aryl rings are introduced in separate steps.
-
Addition to 2-Fluorobenzaldehydes: Alternatively, an aryl Grignard reagent can be added to 2-amino-4-fluorobenzaldehyde to generate a secondary alcohol. Subsequent oxidation with a mild oxidant like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) affords the target benzophenone.[9]
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[8][10] In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile.
For the synthesis of 2-aryl-4'-fluorobenzophenones, one could envision a strategy starting from a 4-fluorobenzophenone derivative bearing a suitable DMG at a position that would direct lithiation to the desired C-2 position. For instance, a protected aniline or a methoxy group could serve as a DMG. The resulting ortho-lithiated species could then be reacted with an aryl electrophile, such as an aryl aldehyde followed by oxidation, or an aryl nitrile followed by hydrolysis.
Conclusion
While this compound remains a highly effective and widely used reagent in organic synthesis, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. The choice between iodo-, bromo-, chloro-, and triflyloxy- derivatives for cross-coupling reactions will depend on a balance of reactivity, cost, and availability, with the understanding that reaction conditions may need to be tailored to the specific leaving group. For situations where cross-coupling approaches are not ideal, classical methods like Grignard reactions and modern strategies such as directed ortho-metalation offer powerful alternative pathways to the desired 2-aryl-4'-fluorobenzophenone products. By considering the full spectrum of available reagents and methodologies, researchers can design more efficient, cost-effective, and robust synthetic routes to access this important class of compounds.
References
- Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 634-643.
- Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2020).
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]
-
NRO Reagents. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 26). Directed ortho metalation. Retrieved from [Link]
- Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Gürbüz, N., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(64), 40359-40366.
- Mortier, J. (n.d.).
-
NRO Reagents. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Dobson, D. E. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University.
- Baran, P. S. (n.d.).
-
ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic... [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... [Image]. Retrieved from [Link]
- Maciá, B., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(44), 12345-12355.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Chlorobenzoselenazole.
- BenchChem. (2025).
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones [Request PDF].
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... [Image]. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- Martins, P. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7643.
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005.
- Martins, P. F., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. Sciforum.
- BenchChem. (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
-
ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene [Image]. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reddy, T. R., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 9(28), 16008-16019.
- La-Venia, A., et al. (2019). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 4(7), 1297-1302.
- Eleya, N. (2013). Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones, Based on Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tris (Trifluoromethanesulfonyloxy) Benzophenone. Science Journal of University of Zakho, 1(1), 1-5.
- Li, J. J. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. [Image]. Retrieved from [Link]
- Dal-Molin, G. L., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(3), 217-222.
- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.
- van der Westhuizen, J. H. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 15(12), 8842-8860.
- Martins, P. F., et al. (2023). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum.
- Organic Syntheses. (n.d.).
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- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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Spectroscopic Showdown: A Comparative Analysis of 2-Bromo-4'-Fluorobenzophenone Isomers for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Isomeric purity is a critical quality attribute, as even subtle differences in molecular architecture can lead to profound variations in biological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of 2-Bromo-4'-Fluorobenzophenone and its positional isomers, 3-Bromo-4'-Fluorobenzophenone and 4-Bromo-4'-Fluorobenzophenone. As key building blocks in organic synthesis, the ability to unequivocally differentiate these isomers is paramount.
This document moves beyond a simple recitation of data, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why, grounded in the fundamental principles of chemical structure and spectroscopy.
The Structural Conundrum: Why Isomer Differentiation Matters
The isomeric forms of this compound present a classic analytical challenge. With the same molecular formula and weight, their differentiation hinges on the subtle yet distinct electronic and steric environments created by the varying position of the bromine atom on one of the phenyl rings. These differences manifest as unique spectral fingerprints, which, when properly interpreted, allow for unambiguous identification.
A Multi-Modal Spectroscopic Approach
A robust structural confirmation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the aromatic protons. In the 4'-fluorobenzophenone scaffold, the fluorine atom introduces characteristic splitting patterns that are further complicated by the bromine substituent.
Predicted 1H NMR Data (400 MHz, CDCl3)
| Compound | Predicted Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| This compound | ~7.8-7.2 (m, 8H) |
| 3-Bromo-4'-Fluorobenzophenone | ~7.9-7.2 (m, 8H) |
| 4-Bromo-4'-Fluorobenzophenone | ~7.7-7.1 (m, 8H) |
Analysis:
-
2-Bromo Isomer: The bromine atom at the ortho position will exert a significant steric and electronic effect on the neighboring protons, leading to a more complex and potentially downfield-shifted multiplet for the protons on the brominated ring compared to the other isomers.
-
3-Bromo Isomer: The bromine at the meta position will have a more moderate effect on the surrounding protons, resulting in a distinct set of multiplets.
-
4-Bromo Isomer: The para-substitution of bromine will lead to a more symmetrical pattern for the protons on that ring, likely appearing as two distinct doublets.
The carbon chemical shifts are highly sensitive to the electronic effects of the halogen substituents. The electronegativity and the "heavy atom effect" of bromine will cause characteristic shifts in the carbon signals of the brominated ring.[1]
Predicted 13C NMR Data (100 MHz, CDCl3)
| Compound | Predicted Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~195 |
| C-Br (ipso-carbon) | ~122 (for 2- and 4-isomers), ~123 (for 3-isomer) |
| C-F (ipso-carbon) | ~165 (with large 1JCF coupling) |
| Other Aromatic Carbons | ~115-140 |
Analysis:
-
The chemical shift of the carbonyl carbon is expected to be similar across the isomers, though minor variations may occur due to subtle electronic differences.
-
The most significant diagnostic feature will be the chemical shift of the carbon atom directly bonded to the bromine (ipso-carbon). The electronic environment of this carbon is uniquely defined by the bromine's position.
-
The fluorine-coupled carbon signals will provide a consistent point of reference across the spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding Environments
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The primary diagnostic peak for these isomers is the carbonyl (C=O) stretch.
Key IR Absorption Bands (ATR)
| Functional Group | Vibration Mode | This compound (cm-1) | 3-Bromo-4'-Fluorobenzophenone (cm-1) | 4-Bromo-4'-Fluorobenzophenone (cm-1) |
| C=O | Stretch | ~1665 | ~1660 | ~1658 |
| Aromatic C=C | Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-F | Stretch | ~1230 | ~1230 | ~1230 |
| C-Br | Stretch | ~700-600 | ~700-600 | ~700-600 |
Analysis:
The position of the carbonyl stretching frequency is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as halogens, tend to increase the carbonyl stretching frequency.[2][3] However, the positional differences of the bromine atom are expected to cause only subtle shifts in the C=O peak, making it a less definitive tool for isomer differentiation on its own but valuable for confirming the benzophenone core.
UV-Vis Spectroscopy: A Window into the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. The absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic effects of the substituents.
Predicted UV-Vis Absorption Data (in Ethanol)
| Compound | λmax (nm) |
| This compound | ~250-260 |
| 3-Bromo-4'-Fluorobenzophenone | ~250-260 |
| 4-Bromo-4'-Fluorobenzophenone | ~255-265 |
Analysis:
Substituents on the benzophenone rings can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. While significant overlap in the λmax values is expected for these isomers, subtle differences in the absorption profiles and molar absorptivity can be used as supporting evidence in a comprehensive analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Key Mass Spectrometry Data
| Technique | Observation |
| Molecular Ion Peak (M+) | A characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity) will be observed for all isomers. |
| Key Fragmentation Ions | Fragmentation will likely occur at the carbonyl group, leading to benzoyl-type cations. The specific masses of these fragments will depend on which ring retains the charge and the bromine atom. |
Analysis:
The most telling feature in the mass spectrum will be the isotopic signature of bromine, confirming its presence. While the primary fragmentation patterns may be similar, high-resolution mass spectrometry could potentially reveal subtle differences in the relative abundances of fragment ions, providing another layer of evidence for isomer identification.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent, and perform tuning and shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the proton spectrum due to the low natural abundance of 13C.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.
FTIR Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition.
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the key absorption bands and compare them to known values.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis data acquisition.
-
Solution Preparation: Prepare dilute solutions of the samples in a UV-transparent solvent, such as ethanol.
-
Blank Measurement: Record a baseline spectrum of the solvent.
-
Sample Measurement: Record the absorption spectrum of each sample solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS data acquisition.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent suitable for gas chromatography (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the sample solution into the GC-MS system.
-
Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
Ionization: As the compound elutes from the column, it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The differentiation of this compound isomers is a critical task in pharmaceutical development that can be confidently achieved through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the unambiguous assignment of the bromine position is most definitively accomplished through a detailed analysis of 1H and 13C NMR spectra. The characteristic chemical shifts and coupling patterns provide a unique fingerprint for each isomer. IR, UV-Vis, and MS serve as essential confirmatory techniques, ensuring the overall structural integrity and purity of the compound. By understanding the principles behind these spectroscopic methods and adhering to rigorous experimental protocols, researchers can ensure the quality and consistency of their materials, a fundamental requirement for the successful development of new medicines.
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A Comparative Guide to the Biological Activity of 2-Bromo-4'-Fluorobenzophenone Derivatives
In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules have been constructed. The strategic placement of halogen atoms, such as bromine and fluorine, can profoundly influence the physicochemical properties and, consequently, the therapeutic potential of these compounds. This guide offers a comparative analysis of the biological activities of 2-Bromo-4'-Fluorobenzophenone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting available experimental data and elucidating the underlying structure-activity relationships, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The this compound Core: A Platform for Diverse Biological Activities
The this compound molecule combines the structural rigidity of the benzophenone core with the electronic and lipophilic contributions of its halogen substituents. The bromine atom at the 2-position and the fluorine atom at the 4'-position are key to its chemical reactivity and biological interactions. These halogens can modulate drug-receptor binding, membrane permeability, and metabolic stability, making this scaffold an attractive starting point for the synthesis of new bioactive compounds. The primary avenues of exploration for derivatives of this core structure have been in the realms of oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity: A Promising Frontier
The proliferation of cancer cells often relies on specific signaling pathways that can be targeted by small molecules. Benzophenone derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines.[1][2] While specific data for a comprehensive library of this compound derivatives is emerging, studies on structurally related compounds provide valuable insights into their potential efficacy.
Comparative Anticancer Activity of Benzophenone Derivatives
The cytotoxic effects of benzophenone derivatives are frequently evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cancer cell growth, is a key metric for comparison.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Aminobenzophenone Derivatives | Colo 205, NUGC3, HA22T | 50- to 100-fold lower than Combretastatin A-4 | Combretastatin A-4 | - |
| Benzofuran derivative with bromine | HL60 (Leukemia) | 0.1 | Doxorubicin | 1.136 |
| Benzofuran derivative with bromine | K562 (Leukemia) | 5 | Doxorubicin | - |
Note: Data for "2-Aminobenzophenone Derivatives" and "Benzofuran derivative with bromine" are derived from studies on various benzophenone derivatives, not specifically this compound, and are intended to provide a comparative context for potential activity.[4][5]
Structure-Activity Relationship (SAR) in Anticancer Benzophenones
The anticancer activity of benzophenone derivatives is intrinsically linked to their chemical structure. Key SAR insights include:
-
Substitution on the Benzoyl Ring: The introduction of an amino group at the ortho position of the benzophenone ring has been shown to significantly increase growth inhibition in cancer cells.[4]
-
Nature of the Second Aromatic Ring: Modifications on the second phenyl ring, such as the introduction of heterocyclic moieties, can enhance cytotoxicity.
-
Halogenation: The presence and position of halogen atoms can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the steps for assessing the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Halogenated compounds, including derivatives of this compound, are being explored for their potential to address this crisis.[1]
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The agar well diffusion method is also a common qualitative screening technique.
| Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| Schiff Bases of 2-Amino-4'-Bromo Benzophenone | Bacillus megaterium | Active | Aspergillus niger | Active |
| Staphylococcus aureus | Active | Aspergillus flavus | Active | |
| Escherichia coli | More Potent | |||
| Pseudomonas aeruginosa | Active | |||
| Hydrazone Derivatives | S. aureus | Active | C. albicans | Active |
| E. coli | Active | |||
| P. aeruginosa | Active |
Note: This data is from studies on various brominated benzophenone derivatives and is provided for comparative purposes.[6][7]
Structure-Activity Relationship (SAR) in Antimicrobial Benzophenones
The structural features influencing the antimicrobial activity of these derivatives include:
-
The Azomethine Group: In Schiff base derivatives, the C=N linkage is crucial for their antimicrobial action.[6]
-
Substituents on the Aldehyde/Ketone Moiety: The nature of the aldehyde or ketone used to form Schiff bases or hydrazones can significantly impact the antimicrobial spectrum and potency.
-
Lipophilicity: Increased lipophilicity, often modulated by halogenation, can enhance the ability of the compound to penetrate bacterial cell membranes.
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes a standard method for screening the antimicrobial activity of this compound derivatives.
Workflow Diagram:
Caption: Agar Well Diffusion Assay Workflow.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and positive/negative controls into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the clear zone of inhibition around each well.
Anti-inflammatory Activity: Targeting Key Enzymes
Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Benzophenone derivatives have demonstrated the ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[8]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
| Derivative Class | Target Enzyme | % Inhibition / IC50 |
| Glucosylated Benzophenones | COX-2 | Selective inhibition at 4 µM |
| Aglycone Benzophenones | COX-1 | Selective inhibition at 67.25 µM |
| Fluorinated Benzofuran Derivatives | COX-2 | IC50 values ranging from 1.1 to 20.5 µM for prostaglandin E2 inhibition |
Note: This data is from studies on various benzophenone and fluorinated derivatives and is provided for comparative purposes.[8][9]
Structure-Activity Relationship (SAR) in Anti-inflammatory Benzophenones
The anti-inflammatory activity of benzophenone derivatives can be modulated by:
-
Glycosylation: The presence of a sugar moiety can influence selectivity towards COX isoforms. For example, a glucosylated derivative showed selective inhibition of COX-2, while its aglycone counterpart was selective for COX-1.[8]
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the benzophenone scaffold are critical for activity. The absence of a 2-hydroxy group has been shown to abolish activity on COX-2.[8]
-
Fluorination: The incorporation of fluorine atoms can enhance the anti-inflammatory effects of related heterocyclic scaffolds.[9]
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the in vitro COX-2 inhibitory activity of this compound derivatives.
Workflow Diagram:
Caption: COX-2 Inhibition Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Pre-incubate the COX-2 enzyme with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 values.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer, antimicrobial, and anti-inflammatory agents. The strategic incorporation of bromine and fluorine atoms onto the benzophenone scaffold provides a versatile platform for medicinal chemists to explore diverse biological activities. The structure-activity relationships discussed herein highlight the importance of specific substitutions in modulating the potency and selectivity of these derivatives.
Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives. This will enable a more comprehensive understanding of their SAR and facilitate the identification of lead compounds with optimized therapeutic profiles. Further investigations into the mechanisms of action of the most potent derivatives will be crucial for their advancement through the drug discovery pipeline.
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Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]
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Hsieh, H. P., Liou, J. P., Lin, Y. T., Mahindroo, N., Chang, J. Y., Yang, Y. N., Chern, S. S., Tan, U. K., Chang, C. W., Chen, T. W., Lin, C. H., Chang, Y. Y., & Wang, C. C. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105. [Link]
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-Bromo-4'-Fluorobenzophenone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quantification in Pharmaceutical Development
2-Bromo-4'-Fluorobenzophenone is a key starting material and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its precise and accurate quantification is not merely an analytical exercise; it is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product.[1][2] Uncontrolled levels of such intermediates can lead to the formation of unwanted by-products, potentially impacting the stability and toxicological profile of the API. Therefore, a robust, validated analytical method is imperative for in-process control, quality assurance of starting materials, and impurity profiling.
This guide provides an in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will explore the causality behind each validation parameter, present a self-validating protocol system grounded in regulatory standards, and objectively compare this primary method with alternative analytical techniques. This document is designed to be a practical resource, blending established theory with field-proven insights to empower you in your analytical development endeavors.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
For non-volatile, UV-active compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for quantification.[3] Its high resolving power, sensitivity, and robustness make it exceptionally suitable for separating the analyte from a complex matrix of starting materials, intermediates, and potential degradants.
Method Validation Workflow: A Systematic Approach
The validation process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][6][7][8][9]
Caption: Workflow for Analytical Method Validation based on ICH Guidelines.
Specificity: Proving What You Measure is Only What You Intend to Measure
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11][12] A truly specific method is "stability-indicating," meaning it can resolve the main analyte from any products formed during stability studies.[13]
Experimental Rationale (Forced Degradation): To challenge the method's specificity, we perform forced degradation studies.[13][14][15][16] The goal is not to completely destroy the molecule but to generate a reasonable amount of degradation (5-20%) to produce potential impurities.[13] This approach proactively creates the very interferences the method must overcome, providing definitive proof of its stability-indicating nature.[14][17]
Protocol Summary: A solution of this compound is subjected to the following stress conditions as per ICH Q1A guidelines:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
Acceptance Criteria:
-
The analyte peak must be chromatographically pure and resolved from all degradation peaks (Resolution > 2.0).
-
Peak purity analysis (using a Photodiode Array detector) should pass, indicating no co-eluting peaks.
| Stress Condition | % Degradation (Illustrative) | Observations |
| Acid Hydrolysis | 12.5% | One major degradant peak observed at RRT 0.85. |
| Base Hydrolysis | 18.2% | Two significant degradant peaks at RRT 0.72 and 0.91. |
| Oxidative | 8.5% | Minor degradant peak at RRT 1.15. |
| Thermal | 2.1% | No significant degradation observed. |
| Photolytic | 6.4% | A new peak appears at RRT 1.25. |
Table 1: Illustrative Forced Degradation Results for this compound.
Linearity and Range: Ensuring Proportional Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10][18]
Experimental Rationale: A five-point calibration curve is typically sufficient to establish linearity.[19] For an assay method, the range is often set from 80% to 120% of the target concentration to cover variations in sample preparation and product specifications.[20]
Protocol Summary: Prepare five standard solutions of this compound at concentrations spanning 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999.
-
The y-intercept should be less than 2% of the response at the 100% concentration level.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 498,500 |
| 75% | 75 | 751,200 |
| 100% | 100 | 1,001,500 |
| 125% | 125 | 1,249,800 |
| 150% | 150 | 1,502,300 |
| Regression Results | r² = 0.9999 | y = 10010x - 500 |
Table 2: Illustrative Linearity Data.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of the results obtained by the method to the true value.[10][21][22] It is typically determined by spike recovery studies.[23][24]
Experimental Rationale: By adding a known amount of analyte to a placebo (a mixture of all matrix components without the analyte), we can calculate how much of the added analyte the method "recovers." This directly measures any bias in the method caused by matrix interference or sample preparation steps. Performing this at three levels across the range ensures accuracy is consistent.[7][25]
Protocol Summary: Prepare a placebo solution. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg, mean) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Table 3: Illustrative Accuracy (Spike Recovery) Data.
Precision: Agreement Between Repeated Measurements
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample.[10][21][23] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.
Experimental Rationale: This parameter demonstrates the method's reliability under typical laboratory variations. A precise method will yield consistent results, which is crucial for routine quality control where decisions are based on these values.
Protocol Summary:
-
Repeatability: One analyst prepares and analyzes six independent samples of the analyte at 100% concentration on the same day with the same equipment.
-
Intermediate Precision: A second analyst repeats the analysis of six samples on a different day using a different HPLC system.
Acceptance Criteria:
-
The RSD of the results for repeatability should be ≤ 2.0%.
-
The cumulative RSD for all 12 results from both analysts (intermediate precision) should be ≤ 2.0%.
| Parameter | Analyst 1 Mean Assay (%) | Analyst 1 RSD (%) | Analyst 2 Mean Assay (%) | Analyst 2 RSD (%) | Overall RSD (%) |
| Illustrative Data | 99.8% | 0.45% | 100.3% | 0.52% | 0.68% |
Table 4: Illustrative Precision Data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified with precision and accuracy.[24][26][27][28]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24][26][27][28]
Experimental Rationale: Determining LOD and LOQ is essential for impurity quantification methods, as it defines the lower limit of the method's capability. The signal-to-noise (S/N) ratio is a common and practical approach.
Protocol Summary: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions of the analyte.[27][29]
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) of six replicate injections at the LOQ concentration should be ≤ 10.0%.
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) |
| LOD | 0.05 | 3.2 : 1 |
| LOQ | 0.15 | 10.5 : 1 |
Table 5: Illustrative LOD and LOQ Data.
Robustness: Resistance to Small, Deliberate Changes
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[30][31][32][33]
Experimental Rationale: By intentionally varying critical parameters (e.g., flow rate, mobile phase composition), we can identify which factors need to be tightly controlled. This "stress-testing" ensures the method won't fail due to minor, everyday fluctuations in the lab environment.[30][33]
Protocol Summary: Analyze a standard solution while making small, deliberate changes to the HPLC method parameters, one at a time.
-
Flow Rate: ± 0.2 mL/min (e.g., 0.8 mL/min and 1.2 mL/min).
-
Mobile Phase Composition: ± 2% organic phase.[34]
-
Column Temperature: ± 5°C.
-
Detection Wavelength: ± 2 nm.
Acceptance Criteria:
-
The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits.
-
The change in analyte peak area should not be significant.
| Parameter Varied | Variation | Resulting % Assay | System Suitability |
| Flow Rate | +0.2 mL/min | 99.7% | Pass |
| Mobile Phase %B | -2% | 100.4% | Pass |
| Column Temperature | +5°C | 100.2% | Pass |
Table 6: Illustrative Robustness Data.
Pillar 2: Comparative Analysis of Alternative Quantification Methods
While HPLC is the primary choice, other techniques may be considered depending on the specific analytical need. The key is to select a method that is fit for its intended purpose.[4]
Caption: Decision logic for selecting an analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile and semi-volatile compounds in the gas phase. The mass spectrometer provides mass information, aiding in definitive identification.[1]
-
Advantages:
-
Limitations:
-
Analyte Volatility: this compound has a relatively high boiling point, which may require high inlet temperatures that could cause degradation.
-
Complexity: GC-MS systems are generally more complex to operate and maintain than HPLC-UV systems.
-
UV-Vis Spectrophotometry
-
Principle: Measures the absorbance of UV or visible light by the analyte in a solution. The absorbance is proportional to the concentration (Beer-Lambert Law).[36][37]
-
Advantages:
-
Simplicity and Speed: Very fast and straightforward for a quick assay.
-
Low Cost: The instrumentation is significantly less expensive than chromatographic systems.
-
-
Limitations:
-
Lack of Specificity: This is the most significant drawback. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[36] It cannot distinguish the analyte from its impurities or degradants.
-
Limited Application: Only suitable for quantifying the analyte in a highly pure substance where interfering compounds are known to be absent.
-
Performance Comparison Summary
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Excellent (Stability-Indicating) | High (with mass spec) | Very Poor |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Application | Assay, Impurity Profiling, Stability | Impurity ID, Volatiles, Residual Solvents | Assay of pure substances only |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Table 7: Objective Comparison of Analytical Methodologies.
Conclusion and Recommendations
The validation data conclusively demonstrates that the developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. Its stability-indicating nature makes it the unequivocally superior choice for routine quality control, stability testing, and accurate impurity profiling in a drug development setting.
While GC-MS serves as a powerful orthogonal technique, particularly for the structural elucidation of unknown volatile impurities, it is not the optimal choice for the primary quantitative assay of this analyte. UV-Vis Spectrophotometry , due to its inherent lack of specificity, should be strictly limited to non-critical applications, such as a preliminary check of a highly pure, known starting material.
For any laboratory committed to regulatory compliance and the highest standards of data integrity, the investment in developing and validating an HPLC method as described herein is not just recommended; it is essential.
Detailed Experimental Protocols
HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 70% A to 30% A over 15 minutes, hold for 2 minutes, return to 70% A and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh an amount of sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter through a 0.45 µm nylon syringe filter before injection.
References
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- What Is HPLC Method Robustness Assessment and Its Importance?Altabrisa Group.
- Highlights from FDA's Analytical Test Method Valid
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- Implementing Robustness Testing for HPLC Methods.
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- HPLC Method Development and Validation for Pharmaceutical Analysis.Pharmtech.
- Quality Guidelines.
- ICH and FDA Guidelines for Analytical Method Valid
- What is meant by the limit of detection and quantific
- FDA Releases Guidance on Analytical Procedures.
- ICH Q2(R1)
- Analytical Method Validation Definitions in Pharmaceuticals.Pharmaguideline.
- Limit of Blank, Limit of Detection and Limit of Quantitation.
- Revised ICH Guideline Q2(R1)
- What is the difference between specificity and selectivity of the HPLC method?
- Robustness Tests.
- Analytical method validation: A brief review.
- Robustness in Analytical Methods Outlined.Pharmaceutical Technology.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- The 6 Key Aspects of Analytical Method Valid
- A Guide to Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Accuracy and Precision - Wh
- Selectivity and specificity: Significance and symbolism.Wisdomlib.
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- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain.
- Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.MDPI.
- Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities.Gradiva Review Journal.
- A Practical Guide to Analytical Method Valid
- How To Perform Linearity and Range In Method Valid
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.Chemistry Central Journal.
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- Forced Degradation Studies for Biopharmaceuticals.
- UV-visible spectra of benzophenone and hydroxylated benzophenones.
- Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
- (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- (PDF) Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4'-Fluorobenzophenone
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-4'-Fluorobenzophenone, a halogenated aromatic ketone, is a valuable building block in organic synthesis. However, its chemical structure necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure a self-validating system of protection.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound and its class of compounds. While specific toxicological data may be limited, the known hazards of structurally similar chemicals provide a strong basis for a conservative and protective approach.[1]
The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Eye Damage: Causes serious eye irritation, with the potential for significant damage if direct contact occurs.[2][3][4]
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[2][3][4]
-
Combustibility: The material is combustible and can produce highly toxic and corrosive gases upon combustion, including carbon oxides (CO, CO₂), hydrogen halides (HF, HBr), and elemental bromine or fluorine.[2][5]
These hazards are the core drivers of our PPE selection. The goal is to establish multiple, redundant barriers between the researcher and the chemical.
Table 1: GHS Hazard Classification Summary for Fluorinated/Brominated Benzophenones
| Hazard Classification | GHS Category | Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |[3] |
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. A robust safety protocol always begins with a broader strategy.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
All handling of this compound must be performed within a certified chemical fume hood to contain dusts and vapors, representing a critical engineering control.[6]
Core PPE Protocol: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Minimum Specification | Rationale and Expert Insight |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields; chemical splash goggles for larger quantities (>500 mL transfers).[7] | Protects against dust particles and accidental splashes. The solid nature of the compound makes airborne particles a primary concern during weighing and transfer.[8] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Provides a removable barrier to protect skin and personal clothing from contamination. FR properties are crucial given the material's combustibility. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects against spills and dropped equipment.[6] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Nitrile provides good resistance to a wide range of chemicals for incidental contact.[9] Double-gloving is a best practice that allows for the removal of a contaminated outer glove without exposing the skin. For prolonged contact or handling ketones, specialized gloves like PVA or butyl rubber may be necessary, but are not suitable for use with water.[10] |
Procedural Guidance: Safe Handling from Start to Finish
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Workflow: PPE Donning and Doffing
Properly putting on and taking off PPE is as important as the PPE itself. The sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin or clothes.
Caption: PPE donning and doffing sequences to prevent cross-contamination.
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood has a current certification and is functioning correctly. Ensure all necessary PPE is available and inspected for damage.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Containment: Conduct all manipulations within the fume hood, at least 6 inches from the sash. Place a disposable absorbent liner on the work surface to contain any minor spills.
-
Weighing: Use an anti-static weigh boat or tare a suitable container on the balance inside the hood. Carefully scoop the this compound from the stock bottle to the container, avoiding the generation of dust.[11]
-
Transfer: Securely close the stock bottle immediately after use. If transferring the weighed solid to a reaction vessel, do so carefully and slowly. Use a powder funnel if necessary.
-
Initial Decontamination: Any tools used (spatulas, funnels) should be rinsed with a suitable solvent (e.g., acetone) into a designated halogenated waste container.[6]
-
Doff PPE: Follow the doffing sequence. The outer gloves should be disposed of immediately after the handling procedure is complete. All disposable PPE is considered contaminated.
Emergency and Disposal Plans
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[3][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Spill & Disposal Protocol
-
Small Spills: For small powder spills within the fume hood, gently sweep up the material using spark-proof tools and place it into a suitable, labeled container for disposal.[5] Avoid actions that create dust.
-
Waste Disposal: All waste, including contaminated PPE and rinsed equipment, must be disposed of in a designated "Halogenated Organic Waste" container.[6] Halogenated waste streams must be segregated from non-halogenated streams to ensure proper environmental disposal. Never dispose of this chemical down the drain.[6] All waste must be handled in accordance with local, state, and federal regulations.[1]
By integrating this comprehensive understanding of the hazards with strict adherence to these operational and disposal plans, you can confidently and safely utilize this compound in your research, building a culture of safety that protects you, your colleagues, and your work.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 17, 2026, from [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved January 17, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved January 17, 2026, from [Link]
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Safety. (2020, June 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 17, 2026, from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 17, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved January 17, 2026, from [Link]
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General Safety Framework of the Department of Organic Chemistry. (2022, December 7). Stockholm University. Retrieved January 17, 2026, from [Link]
-
Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved January 17, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
